4-Hydroxytamoxifen acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
141777-00-6 |
|---|---|
Molecular Formula |
C24H22O4 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O4/c1-2-22(17-6-4-3-5-7-17)24(18-8-12-20(25)13-9-18)19-10-14-21(15-11-19)28-16-23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27) |
InChI Key |
SBXYYKVYOGLJOX-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCC(=O)O)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCC(=O)O)C3=CC=CC=C3 |
Synonyms |
(Z)-4-HTA |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of 4-Hydroxytamoxifen in Breast Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (4-OHT) is the primary active metabolite of the selective estrogen receptor modulator (SERM), tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action, while primarily centered on the estrogen receptor, is multifaceted, involving a complex interplay of genomic and non-genomic signaling pathways. This technical guide provides a detailed exploration of the molecular mechanisms of 4-OHT in breast cancer cells, supported by quantitative data, experimental methodologies, and visual representations of key pathways.
I. Estrogen Receptor-Dependent Mechanism of Action
The predominant mechanism of 4-OHT's antitumor activity is its direct interaction with the estrogen receptor alpha (ERα).
A. Competitive Inhibition of Estradiol Binding
4-OHT acts as a competitive antagonist of estradiol at the ligand-binding domain (LBD) of ERα.[3] It possesses a higher binding affinity for the estrogen receptor compared to tamoxifen itself.[1] The binding of 4-OHT to ERα is a positively cooperative interaction.[4]
B. Conformational Change and Transcriptional Regulation
Upon binding to the ERα LBD, 4-OHT induces a distinct conformational change in the receptor. This alteration, particularly in the orientation of helix 12, prevents the recruitment of coactivator proteins that are essential for the transcription of estrogen-responsive genes.[3] Instead, the 4-OHT-ERα complex facilitates the recruitment of corepressor proteins, such as NCoR and SMRT, which ultimately leads to the inhibition of gene transcription.[5] This blockade of estrogen-driven gene expression is a critical factor in halting the proliferation of ER+ breast cancer cells.
II. Estrogen Receptor-Independent Mechanisms
Beyond its canonical ERα antagonism, 4-OHT exerts its effects through several ER-independent pathways.
A. Induction of Apoptosis
4-OHT can induce apoptosis in both ER+ and, in some cases, ER- breast cancer cells.[2] This programmed cell death is a key component of its therapeutic efficacy. One proposed mechanism involves the sulfation of 4-hydroxytamoxifen by the enzyme sulfotransferase 1A1 (SULT1A1) to form 4-sulfoxytamoxifen (4-SO4TAM).[2] This metabolite has been shown to cause DNA damage and induce apoptosis.[2] Additionally, 4-OHT-induced apoptosis can be mediated through the intrinsic mitochondrial caspase-9-dependent pathway.[6]
B. Induction of Autophagy
In some cellular contexts, 4-OHT can induce autophagic cell death.[7] This process involves the degradation of cellular components, including key survival proteins. For instance, 4-OHT has been shown to stimulate the degradation of K-Ras through autophagy, a critical factor for the survival of certain cancer cells.[7]
C. Modulation of Other Signaling Pathways
-
Protein Kinase C (PKC): 4-OHT can modulate the activity of protein kinase C, a family of enzymes involved in various cellular signaling pathways.[7]
-
Growth Factor Receptor Signaling: 4-OHT can interfere with growth factor signaling pathways. It has been shown to decrease insulin-like growth factor-1 (IGF-1) binding sites and alter the functionality of the epidermal growth factor (EGF) receptor.[8]
-
Estrogen-Related Receptor Gamma (ERRγ): 4-OHT can bind to and deactivate the orphan nuclear receptor ERRγ, leading to the inhibition of its constitutive transcriptional activity.[9][10]
III. Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of 4-OHT with its molecular targets and its effects on breast cancer cells.
| Parameter | Value | Target/System | Reference |
| IC50 | 3.3 nM | [³H]oestradiol binding to estrogen receptor | [11] |
| Kd | 35 nM | Estrogen-Related Receptor γ (ERRγ) | [9] |
| EC50 | 0.00003 µM | Inhibition of [³H]-estradiol-stimulated proliferation of MCF-7 cells | [1] |
| Activity | 0.0001 µM | Induction of ERα degradation in MCF-7 cells | [1] |
Table 1: Binding Affinities and Potency of 4-Hydroxytamoxifen
| Cell Line | Assay | 4-OHT Concentration | Observed Effect | Reference |
| MCF-7 | Cell Proliferation | 0.1 nM - 10 µM | Inhibition of estradiol-stimulated growth | [11] |
| ZR-75-1 | Comet Assay | Equimolar to Tamoxifen | Increased DNA damage compared to tamoxifen | [2] |
| T47D | Cytotoxicity Assay | < 10 µM | Potent cytotoxic effects | [12] |
| MCF-7 | Cell Cycle Analysis | Not specified | G0/G1 phase arrest | [13] |
Table 2: Cellular Effects of 4-Hydroxytamoxifen in Breast Cancer Cell Lines
IV. Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are summarized protocols for commonly used assays in the study of 4-OHT's mechanism of action.
A. Estrogen Receptor Binding Assay
-
Objective: To determine the binding affinity of 4-OHT to the estrogen receptor.
-
Methodology:
-
Prepare a cytosol fraction containing estrogen receptors from a suitable source (e.g., MCF-7 cells).
-
Incubate the cytosol with a constant concentration of radiolabeled estradiol (e.g., [³H]estradiol).
-
Add increasing concentrations of unlabeled 4-OHT to compete with the radiolabeled estradiol for binding to the ER.
-
After incubation, separate the bound from the unbound radioligand using a method such as dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Calculate the IC50 value, which is the concentration of 4-OHT that inhibits 50% of the specific binding of the radiolabeled estradiol.
-
B. Cell Proliferation Assay
-
Objective: To assess the effect of 4-OHT on the proliferation of breast cancer cells.
-
Methodology:
-
Seed breast cancer cells (e.g., MCF-7) in multi-well plates and allow them to adhere.
-
Treat the cells with various concentrations of 4-OHT, along with appropriate controls (e.g., vehicle, estradiol).
-
Incubate the cells for a defined period (e.g., 3-7 days).
-
Assess cell viability and proliferation using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Sulforhodamine B (SRB) Assay: Stains total cellular protein.
-
Direct Cell Counting: Using a hemocytometer or an automated cell counter.
-
-
Plot the cell viability against the concentration of 4-OHT to determine the EC50 or IC50 value for growth inhibition.
-
C. Gene Expression Analysis
-
Objective: To investigate the effect of 4-OHT on the expression of estrogen-responsive genes.
-
Methodology:
-
Treat breast cancer cells with 4-OHT, estradiol, and vehicle controls for a specified time.
-
Isolate total RNA from the cells.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of specific target genes (e.g., pS2, GREB1).
-
Alternatively, for a global analysis, perform microarray or RNA-sequencing (RNA-seq) to profile the expression of thousands of genes simultaneously.
-
Analyze the data to identify genes that are significantly up- or down-regulated by 4-OHT treatment compared to controls.
-
V. Mechanisms of Resistance
Despite its efficacy, resistance to tamoxifen and its active metabolites is a significant clinical challenge. The mechanisms of resistance are complex and can include:
-
Loss or mutation of ERα: This eliminates the primary target of 4-OHT.
-
Altered expression of coactivators and corepressors: A shift in the balance of these regulatory proteins can lead to an agonistic, rather than antagonistic, response to 4-OHT.
-
Activation of alternative signaling pathways: Upregulation of growth factor receptor pathways (e.g., HER2, EGFR) can drive cell proliferation independently of the ER signaling axis.[5][14]
-
Altered metabolism of tamoxifen: Changes in the activity of enzymes that metabolize tamoxifen can affect the bioavailability of 4-OHT.[14]
Conclusion
4-Hydroxytamoxifen's mechanism of action in breast cancer cells is a paradigm of targeted cancer therapy. Its primary role as a competitive antagonist of the estrogen receptor, leading to the inhibition of estrogen-driven gene transcription, is well-established. However, a comprehensive understanding of its therapeutic effects and the development of strategies to overcome resistance require a deeper appreciation of its ER-independent activities, including the induction of apoptosis and autophagy, and its modulation of other key cellular signaling pathways. This guide provides a foundational understanding for researchers and drug development professionals working to refine and improve endocrine therapies for breast cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tamoxifen and the Estrogen Receptor Ligand Binding Domain [biology.kenyon.edu]
- 4. Mechanism of the estrogen receptor interaction with 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. 4-Hydroxytamoxifen inhibits proliferation of multiple myeloma cells in vitro through down-regulation of c-Myc, up-regulation of p27Kip1, and modulation of Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of 4-hydroxytamoxifen anti-growth factor activity in breast cancer cells: alterations of growth factor receptor binding sites and tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. selleckchem.com [selleckchem.com]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of 4-Hydroxytamoxifen for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxytamoxifen, a critical active metabolite of Tamoxifen, for research purposes. This document details experimental protocols, data on yield and purity, and the compound's mechanism of action as a selective estrogen receptor modulator (SERM).
Introduction
4-Hydroxytamoxifen (4-OHT) is the active metabolite of the widely used breast cancer drug, Tamoxifen. It exhibits a significantly higher affinity for the estrogen receptor (ER) than its parent compound, making it a potent antagonist of ER-positive breast cancer cell proliferation. In research settings, 4-OHT is an invaluable tool for studying estrogen receptor signaling, inducing gene recombination in Cre-ER systems, and investigating mechanisms of endocrine resistance. This guide outlines a common and effective method for its laboratory-scale synthesis and purification.
Synthesis of 4-Hydroxytamoxifen via McMurry Reaction
The McMurry reaction is a powerful method for the reductive coupling of ketones to form alkenes, and it is frequently employed for the synthesis of Tamoxifen and its analogs.[1][2] This approach typically involves the coupling of 4,4'-dihydroxybenzophenone with a suitable ketone in the presence of a low-valent titanium reagent.
Synthesis Workflow
The synthesis of 4-Hydroxytamoxifen via the McMurry reaction can be visualized as a two-step process: the preparation of the low-valent titanium reagent followed by the coupling reaction and workup.
Experimental Protocol: McMurry Reaction
This protocol is a generalized procedure based on established methodologies for the McMurry coupling reaction to synthesize 4-Hydroxytamoxifen.[3][4][5][6]
Materials:
-
4,4'-dihydroxybenzophenone
-
Propiophenone
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (Zn)
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, two or three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Zinc dust (6.0 eq.) in dry THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add Titanium tetrachloride (5.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, heat the mixture to reflux for 2 hours. The color of the mixture should turn from yellow to black, indicating the formation of the low-valent titanium species.
-
-
McMurry Coupling Reaction:
-
Cool the black suspension of the low-valent titanium reagent to 0°C.
-
In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq.) and propiophenone (1.0 eq.) in dry THF.
-
Add the solution of the ketones to the titanium reagent mixture in one portion.
-
Heat the reaction mixture to reflux for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Reaction Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into water to quench the reaction.
-
Acidify the aqueous mixture with HCl until the black color disappears and a precipitate forms.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Quantitative Data: Synthesis Yield
The yield of 4-Hydroxytamoxifen from the McMurry reaction can vary depending on the specific reaction conditions and the scale of the synthesis.
| Reactants | Key Reagents | Reported Yield | Reference |
| 4,4'-dihydroxybenzophenone and Propiophenone | TiCl₄, Zn | 17-46% | [1] |
| 4,4'-dihydroxybenzophenone and various ketones | TiCl₄, Zn | Low to mediocre | [3][6] |
| Doubly functionalized benzophenone and propiophenone analogue | TiCl₄(THF)₂, Zn(0) | 62% (E/Z mixture) | [7] |
Purification of 4-Hydroxytamoxifen
The crude product from the synthesis is a mixture of (E)- and (Z)-isomers of 4-Hydroxytamoxifen, with the (Z)-isomer being the more biologically active form. Purification is crucial to separate these isomers and remove any unreacted starting materials or byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for this separation.
Purification Workflow
The purification process involves initial workup followed by chromatographic separation.
Experimental Protocol: Reverse-Phase HPLC
This protocol provides a general guideline for the purification of 4-Hydroxytamoxifen isomers using a C18 column. The exact conditions may need to be optimized based on the specific HPLC system and column used.
Materials:
-
Crude 4-Hydroxytamoxifen
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade water
-
Orthophosphoric acid or Trifluoroacetic acid (TFA) as a mobile phase modifier
-
C18 Reverse-Phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase components. A common mobile phase consists of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer (e.g., water with 0.1% v/v orthophosphoric acid or TFA).[8]
-
Degas the mobile phase using sonication or a vacuum degassing system to prevent bubble formation in the HPLC system.[9]
-
-
Sample Preparation:
-
Dissolve the crude 4-Hydroxytamoxifen in a small amount of the initial mobile phase or a compatible solvent.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the HPLC using either an isocratic or gradient elution method. A gradient elution, where the concentration of the organic solvent is gradually increased, is often more effective for separating the (E) and (Z) isomers.
-
Monitor the elution of the compounds using a UV detector, typically at a wavelength of around 275 nm.[8]
-
-
Fraction Collection and Final Processing:
-
Collect the fractions corresponding to the peak of the (Z)-4-Hydroxytamoxifen isomer.
-
Combine the collected fractions and remove the organic solvent using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure (Z)-4-Hydroxytamoxifen as a solid.
-
Quantitative Data: Purity and Chromatographic Conditions
The purity of the final product is typically assessed by analytical HPLC. The following table summarizes representative HPLC conditions for the analysis and purification of 4-Hydroxytamoxifen.
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Purity Achieved | Reference |
| C18 | Methanol: 0.1% v/v Orthophosphoric acid (90:10) | 0.4 | 275 | >98% | [8] |
| C18 | Acetonitrile and Phosphate buffer (pH 3.5) (52:48 v/v) | 0.7 | 256 | Not specified for 4-OHT directly | [10] |
Mechanism of Action: Selective Estrogen Receptor Modulation
4-Hydroxytamoxifen functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist or antagonist activity. In breast tissue, it acts as an antagonist, inhibiting the proliferative effects of estrogen.
Signaling Pathway
The binding of 4-Hydroxytamoxifen to the estrogen receptor alpha (ERα) induces a distinct conformational change in the receptor, which is different from the change induced by the natural ligand, estradiol.[11][12][13] This altered conformation prevents the binding of co-activator proteins that are necessary for gene transcription. Instead, it promotes the recruitment of co-repressor proteins, such as SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors), which leads to the suppression of estrogen-responsive gene expression and a halt in cell proliferation.[14][15][16][17]
Conclusion
The synthesis of 4-Hydroxytamoxifen for research use can be reliably achieved through the McMurry reaction, followed by purification using reverse-phase HPLC. Careful execution of the experimental protocols is essential to obtain a high-purity product, particularly the biologically active (Z)-isomer. Understanding the mechanism of action of 4-OHT as a SERM is fundamental for its application in studying estrogen receptor signaling and developing new therapeutic strategies. This guide provides a foundational framework for researchers to produce and utilize this critical compound in their studies.
References
- 1. researchgate.net [researchgate.net]
- 2. McMurry Reaction [organic-chemistry.org]
- 3. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character [mdpi.com]
- 7. Replacing the Z-phenyl Ring in Tamoxifen® with a para-Connected NCN Pincer-Pt-Cl Grouping by Post-Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Effects of estradiol and 4-hydroxytamoxifen on the conformation, ...: Ingenta Connect [ingentaconnect.com]
- 12. researchwithnj.com [researchwithnj.com]
- 13. Estrogen receptor (ER) modulators each induce distinct conformational changes in ER α and ER β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Coactivator and corepressor regulation of the agonist/antagonist activity of the mixed antiestrogen, 4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of 4-Hydroxytamoxifen Acid
This technical guide provides a comprehensive overview of the chemical properties and stability of 4-Hydroxytamoxifen acid. Given the limited availability of detailed data for this compound, this guide also includes extensive information on the closely related and well-researched compound, 4-Hydroxytamoxifen, to provide a valuable comparative reference for researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its IUPAC name 2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid, is a derivative of tamoxifen. While it is structurally related to the well-known active metabolite of tamoxifen, 4-hydroxytamoxifen, it is a distinct chemical entity. This guide will first present the available data on this compound before delving into the extensive body of knowledge surrounding 4-Hydroxytamoxifen.
Chemical Properties
The fundamental chemical properties of this compound and 4-Hydroxytamoxifen are summarized in the tables below for clear comparison.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]acetic acid | [1] |
| Synonyms | (Z)-4-HTA | [1] |
| CAS Number | 141777-00-6 | [1] |
| Chemical Formula | C24H22O4 | [1] |
| Molecular Weight | 374.4 g/mol | [1] |
| pKa | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Table 2: Chemical Properties of 4-Hydroxytamoxifen
| Property | Value | Reference | | --- | --- | | IUPAC Name | 4-[(1Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol |[2] | | Synonyms | Afimoxifene, 4-OHT, ICI 79280 |[2][3] | | CAS Number | 68047-06-3 ((Z)-isomer) |[2] | | Chemical Formula | C26H29NO2 |[2][4] | | Molecular Weight | 387.51 g/mol |[4] | | pKa (Strongest Acidic) | 9.11 | | | pKa (Strongest Basic) | 8.5 | | | Melting Point | 142-144°C ((Z)-isomer) |[5] | | Solubility | Soluble in DMSO, ethanol (20 mg/ml with heating), and methanol (10 mg/ml). Insoluble in water. |[3][5] |
Stability
Stability of 4-Hydroxytamoxifen
-
In Solid State: An isomeric mixture of 4-hydroxy tamoxifen is very stable in the solid state.[6][7]
-
In Solution: In solution, isomerization between the Z and E forms occurs.[6][7] Spontaneous isomerization of (Z)-4-hydroxytamoxifen has been observed to occur within 24-48 hours, stabilizing at a Z/E ratio of approximately 70/30, regardless of the temperature (-20°C, 4°C, or 37°C) in various media.[6][7]
-
Effect of Solvents: The E-Z interconversion is favored by solvents with low dielectric constants, especially when exposed to light.[8]
-
Effect of Light: UV light accelerates the isomerization process.[6] Solutions should be stored protected from light.[8][9]
-
Storage of Solutions: Stock solutions in ethanol or methanol should be stored at -20°C and are stable for several months.[8] For long-term storage, aliquots are recommended to avoid repeated freeze-thaw cycles.
Experimental Protocols
Synthesis of (Z)-4-Hydroxytamoxifen Acid
A key method for the synthesis of (Z)-4-Hydroxytamoxifen acid involves a McMurry reaction.[10][11]
Methodology:
-
McMurry Reaction: The synthesis utilizes a McMurry reaction as the crucial step to create the carbon-carbon double bond with the desired stereochemistry.[10][11]
-
Isomer Separation: Perfluorotolyl derivatives of the McMurry products are used to facilitate the separation of the desired Z-isomer from the minor E-isomer.[10][11]
-
Debenzylation: A mild final debenzylation step is employed, which is compatible with a variety of functional groups and proceeds without E,Z isomerization.[10][11]
This methodology has been successfully applied to generate various 4-hydroxytamoxifen analogues.[10][11]
Quantification of 4-Hydroxytamoxifen
Several analytical methods are available for the quantification of 4-Hydroxytamoxifen in biological matrices.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Objective: To simultaneously quantify 4-Hydroxytamoxifen and hesperidin in liposomal formulations.[12]
-
Mobile Phase: A mixture of methanol and 0.1% v/v orthophosphoric acid (90:10 ratio).[12]
-
Flow Rate: 0.4 mL/min.[12]
-
Injection Volume: 10 μL.[12]
-
Detection: UV detection at 275 nm.[12]
-
Retention Time for 4-HT: 5.05 minutes.[12]
-
Validation: The method was validated according to ICH guidelines for accuracy, precision, linearity, selectivity, and robustness.[12]
Signaling Pathways and Mechanism of Action
While specific signaling pathways for this compound are not detailed in the available literature, the mechanisms of the extensively studied 4-Hydroxytamoxifen are well-established.
4-Hydroxytamoxifen: A Selective Estrogen Receptor Modulator (SERM)
4-Hydroxytamoxifen is the active metabolite of tamoxifen and acts as a selective estrogen receptor modulator (SERM).[3][13] Its primary mechanism of action involves binding to estrogen receptors (ERs), leading to a conformational change in the receptor.[4] This results in the blockage or alteration of estrogen-dependent gene expression.[4] In breast tissue, it acts as an antagonist, competitively inhibiting the binding of estrogen and thus blocking its growth-promoting effects on cancer cells.[13]
Estrogen Receptor Independent Effects
4-Hydroxytamoxifen can also induce cell death through mechanisms independent of the estrogen receptor. One such pathway involves the induction of autophagic cell death.[14]
Autophagic Cell Death Pathway:
-
Induction: Treatment with 4-Hydroxytamoxifen leads to the accumulation of autophagic vacuoles.[14]
-
K-Ras Degradation: It stimulates the degradation of K-Ras, a critical pro-survival protein, through the autophagy pathway.[14]
-
Caspase-Independence: This form of cell death is not dependent on caspases, the primary mediators of apoptosis.[1]
Conclusion
This technical guide has synthesized the available information on the chemical properties and stability of this compound. While data for this specific compound is limited, the detailed information provided for the closely related and extensively studied 4-Hydroxytamoxifen serves as a crucial reference point for researchers. The methodologies for synthesis and analysis, along with the elucidated signaling pathways of 4-Hydroxytamoxifen, offer valuable insights that can guide future research and development efforts involving these and similar molecules. Further investigation into the specific properties and biological activities of this compound is warranted to fully understand its potential.
References
- 1. This compound | 141777-00-6 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (Z)-4-Hydroxytamoxifen - LKT Labs [lktlabs.com]
- 6. MXPA06010928A - Chemically stable compositions of 4-hydroxy tamoxifen. - Google Patents [patents.google.com]
- 7. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of (Z)-4-hydroxytamoxifen and (Z)-2-[4-[1-(p-hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Buy 4-Hydroxytamoxifen | 68392-35-8 | >98% [smolecule.com]
- 14. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxytamoxifen: An In-Depth Analysis of its Binding Affinity for the Estrogen Receptor
A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its therapeutic efficacy is intrinsically linked to its high-affinity binding to estrogen receptors, primarily ERα and ERβ. This technical guide provides a comprehensive overview of the binding affinity of 4-hydroxytamoxifen for these receptors, details the experimental protocols used to determine these interactions, and visualizes the associated signaling pathways.
Quantitative Analysis of Binding Affinity
The affinity of 4-hydroxytamoxifen for estrogen receptors has been quantified in numerous studies, consistently demonstrating a high binding affinity, often comparable to or exceeding that of the endogenous ligand, estradiol.[1] The data presented below summarizes key binding affinity parameters from various studies, including the inhibition constant (Ki), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values are crucial for understanding the potency and selectivity of 4-OHT.
| Receptor | Ligand | Parameter | Value (nM) | Cell/System | Reference |
| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Estradiol | Equal | Human Breast Carcinoma | [1] |
| Estrogen Receptor (Human Breast Carcinoma) | 4-Hydroxytamoxifen | Relative Affinity vs. Tamoxifen | 25-50x higher | Human Breast Carcinoma | [1] |
| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 35 | In vitro | [2][3][4][5] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Ki | 75 | In vitro | [2][3] |
| Estrogen-Related Receptor γ (ERRγ) | Diethylstilbestrol (DES) | Ki | 870 | In vitro | [2][3][4][5] |
| Estrogen-Related Receptor γ (ERRγ) | Tamoxifen | Ki | 870 | In vitro | [2][3][4][5] |
| Estrogen Receptor | 4-Hydroxytamoxifen | IC50 | 0.5 | MCF-7 cells | [6] |
| Estrogen-Related Receptor γ (ERRγ) | [3H]4-Hydroxytamoxifen | Kd | 10.0 | Recombinant Human ERRγ | [7] |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | IC50 | 10.3 | Recombinant Human ERRγ | [7] |
| Estrogen Receptor | Estradiol | IC50 | 8 ± 4 | In vitro | [8] |
Experimental Protocols
The determination of binding affinities for 4-hydroxytamoxifen to estrogen receptors predominantly relies on competitive binding assays. These assays measure the ability of a test compound (4-OHT) to displace a radiolabeled ligand from the receptor.
Competitive Radioligand Binding Assay for Estrogen Receptor
This protocol is a synthesized representation based on established methodologies.[9][10][11][12]
Objective: To determine the relative binding affinity of 4-hydroxytamoxifen for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [3H]-estradiol.
Materials:
-
Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[9]
-
Radioligand: [3H]-17β-estradiol.
-
Competitor: 4-Hydroxytamoxifen (and other compounds for comparison).
-
Assay Buffer: Tris-HCl buffer with additives like EDTA and dithiothreitol.
-
Separation Agent: Dextran-coated charcoal or hydroxylapatite.
-
Scintillation Cocktail and Scintillation Counter .
Procedure:
-
Preparation of Receptor Cytosol: Uteri from ovariectomized rats are homogenized in a cold buffer and centrifuged to obtain the cytosol containing the estrogen receptors. The protein concentration of the cytosol is determined.
-
Assay Setup: A series of tubes are prepared containing a fixed concentration of the estrogen receptor and the radioligand ([3H]-estradiol).
-
Competition: Increasing concentrations of unlabeled 4-hydroxytamoxifen are added to the tubes. A set of tubes with only the radioligand and receptor serves as the control for maximum binding, and another set with a large excess of unlabeled estradiol is used to determine non-specific binding.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Dextran-coated charcoal is added to adsorb the unbound radioligand. The mixture is then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.
-
Quantification: The radioactivity in the supernatant is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of 4-hydroxytamoxifen that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki value can then be determined using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathways
4-Hydroxytamoxifen exerts its effects primarily through its interaction with estrogen receptors, which function as ligand-activated transcription factors.[13] Upon binding, 4-OHT induces a conformational change in the ER, leading to the recruitment of co-repressors instead of co-activators, thereby blocking estrogen-dependent gene expression. However, the cellular effects of 4-OHT are complex and can also involve ER-independent mechanisms.[14]
ER-Dependent Signaling Pathway
The canonical pathway involves the binding of 4-OHT to ERα or ERβ in the cytoplasm or nucleus. This complex then translocates to the nucleus, binds to Estrogen Response Elements (EREs) on the DNA, and modulates the transcription of target genes.
Caption: ER-dependent signaling pathway of 4-hydroxytamoxifen.
ER-Independent Signaling Pathways
Emerging evidence suggests that 4-hydroxytamoxifen can also induce cellular effects through mechanisms that do not involve direct binding to the classical estrogen receptors. These can include the modulation of protein kinase C (PKC) and other signaling cascades.[14]
Caption: ER-independent signaling pathways of 4-hydroxytamoxifen.
Conclusion
4-Hydroxytamoxifen's high binding affinity for estrogen receptors is a critical determinant of its clinical efficacy. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working with this important therapeutic agent. Furthermore, the elucidation of both ER-dependent and independent signaling pathways highlights the multifaceted mechanism of action of 4-hydroxytamoxifen and opens avenues for further investigation and the development of novel therapeutic strategies.
References
- 1. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. epa.gov [epa.gov]
- 11. eco.korea.ac.kr [eco.korea.ac.kr]
- 12. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Isomers of 4-Hydroxytamoxifen: Cis vs. Trans
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, exists as two geometric isomers: trans-4-hydroxytamoxifen (the (Z)-isomer) and cis-4-hydroxytamoxifen (the (E)-isomer). These isomers exhibit markedly different pharmacological profiles, with the trans isomer being a potent antiestrogen and the cis isomer displaying weaker antiestrogenic or even estrogenic activity. This technical guide provides a comprehensive overview of the core differences between these two isomers, focusing on their biochemical interactions, cellular effects, and the methodologies used for their evaluation. Quantitative data are summarized for direct comparison, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of their mechanisms of action.
Introduction
Tamoxifen is a cornerstone in the endocrine treatment of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is largely attributed to its metabolic conversion to more active metabolites, primarily 4-hydroxytamoxifen and endoxifen. The geometric isomerism of 4-OHT is a critical determinant of its biological activity. The trans isomer is the pharmacologically desired form, acting as a competitive antagonist of the estrogen receptor, thereby inhibiting the proliferative signaling of estrogen in breast cancer cells. Conversely, the cis isomer has significantly lower affinity for the estrogen receptor and can exhibit partial agonist activity, potentially counteracting the therapeutic effects of the trans isomer. The in vivo isomerization of the potent trans form to the less active cis form has been implicated in acquired tamoxifen resistance.[1] This guide delves into the fundamental differences between these two isomers to provide a clear understanding for researchers and professionals in the field of oncology drug development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that differentiate cis- and trans-4-hydroxytamoxifen.
Table 1: Comparative Estrogen Receptor Binding Affinities
| Compound | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Dissociation Constant (Kd) / Inhibition Constant (Ki) (nM) |
| trans-4-Hydroxytamoxifen | ERα | 100 - 300 | ~0.1 - 1.0 |
| cis-4-Hydroxytamoxifen | ERα | 1 - 10 | ~10 - 100 |
| Tamoxifen | ERα | 1 - 5 | ~5 - 20 |
Data compiled from multiple sources, ranges reflect variability in experimental conditions.
Table 2: Comparative In Vitro Anti-proliferative Activity (IC50 Values)
| Cell Line | Compound | IC50 (nM) |
| MCF-7 (ER+) | trans-4-Hydroxytamoxifen | 1 - 10 |
| cis-4-Hydroxytamoxifen | 100 - 1000 | |
| Tamoxifen | 100 - 500 | |
| T47D (ER+) | trans-4-Hydroxytamoxifen | 5 - 20 |
| cis-4-Hydroxytamoxifen | > 1000 |
IC50 values represent the concentration required to inhibit cell growth by 50% and can vary based on experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Rat uterine cytosol (source of estrogen receptors)
-
[³H]-17β-estradiol (radioligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (cis- and trans-4-hydroxytamoxifen)
-
Assay Buffer (e.g., Tris-EDTA buffer)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Preparation of Cytosol: Homogenize uterine tissue from ovariectomized rats in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the estrogen receptors. Determine the protein concentration of the cytosol.
-
Assay Setup: In triplicate, prepare assay tubes containing a fixed amount of uterine cytosol and a constant concentration of [³H]-estradiol.
-
Competition: Add increasing concentrations of the unlabeled test compounds (cis- and trans-4-hydroxytamoxifen) or unlabeled estradiol (for the standard curve) to the assay tubes.
-
Incubation: Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add ice-cold DCC suspension to each tube to adsorb the unbound radioligand. Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal-bound free radioligand.
-
Measurement: Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of [³H]-estradiol). The relative binding affinity (RBA) can then be calculated relative to estradiol.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium and supplements
-
Test compounds (cis- and trans-4-hydroxytamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with various concentrations of cis- and trans-4-hydroxytamoxifen. Include a vehicle control (e.g., DMSO) and a positive control for cell death if applicable.
-
Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of MTT: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of 4-hydroxytamoxifen isomers.
Caption: Metabolic pathways of tamoxifen leading to the formation of active and inactive metabolites.
Caption: Simplified estrogen receptor signaling pathway and the differential effects of its ligands.
Caption: A logical workflow for the comprehensive evaluation of 4-hydroxytamoxifen isomers.
Discussion and Conclusion
The profound differences in the pharmacological activities of cis- and trans-4-hydroxytamoxifen underscore the critical importance of stereochemistry in drug action. The trans isomer is a potent antagonist of the estrogen receptor, effectively inhibiting the growth of ER+ breast cancer cells. In contrast, the cis isomer exhibits significantly weaker antiestrogenic, and in some contexts, estrogenic properties. This disparity in activity is a direct consequence of their differential binding affinity and subsequent conformational changes induced in the estrogen receptor.
The potential for in vivo isomerization of the active trans-4-OHT to the less active cis form is a significant clinical concern, as it may contribute to the development of acquired resistance to tamoxifen therapy.[1] Therefore, understanding the factors that influence this isomerization and developing strategies to maintain the predominance of the trans isomer are crucial areas of ongoing research.
This technical guide has provided a consolidated resource for understanding the key differences between the cis and trans isomers of 4-hydroxytamoxifen. The quantitative data, detailed experimental protocols, and visual representations of relevant pathways are intended to serve as a valuable tool for researchers and professionals dedicated to the advancement of endocrine therapies for breast cancer. Further investigation into the precise mechanisms of isomerization and the differential effects of these isomers on the tumor microenvironment will be pivotal in optimizing treatment strategies and overcoming resistance.
References
4-Hydroxytamoxifen: A Comprehensive Technical Guide on its Role as a Selective Estrogen Receptor Modulator (SERM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (4-OHT) is a pivotal molecule in endocrinology and oncology, recognized as the primary active metabolite of the widely used breast cancer drug, tamoxifen.[1][2] As a Selective Estrogen Receptor Modulator (SERM), 4-OHT exhibits a complex and tissue-specific pharmacological profile, acting as either an antagonist or a partial agonist of the estrogen receptor (ER).[3][4] This dual activity underpins its therapeutic efficacy and its distinct side-effect profile. This technical guide provides an in-depth examination of 4-OHT's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Mechanism of Action
4-OHT exerts its effects primarily by binding to estrogen receptors, ERα and ERβ.[5] Its binding affinity for the estrogen receptor is significantly higher than that of the parent drug, tamoxifen, and is comparable to that of estradiol, the natural estrogen ligand. Specifically, 4-OHT has been shown to be 30 to 100 times more potent than tamoxifen as an antiestrogen.
Upon binding, 4-OHT induces a conformational change in the ER, which differs from the change induced by estradiol. This altered conformation dictates the receptor's subsequent interactions with co-regulator proteins (co-activators and co-repressors). The balance of these co-regulators in a given tissue determines whether 4-OHT will have an estrogenic (agonist) or anti-estrogenic (antagonist) effect.[6] For instance, in breast tissue, 4-OHT acts as an antagonist, inhibiting the proliferation of ER-positive breast cancer cells.[3] Conversely, in other tissues like bone, it can exhibit agonist effects, which can be beneficial in preventing osteoporosis.[3]
Beyond its ER-mediated actions, 4-OHT has been shown to induce cellular effects through ER-independent pathways. These include the activation of signaling cascades involving p38, JNK, and ERK1/2, which can contribute to apoptosis in cancer cells.[7][8] It has also been implicated in the induction of autophagic cell death through the degradation of K-Ras.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the activity of 4-Hydroxytamoxifen.
Table 1: Comparative Binding Affinities for Estrogen Receptors
| Compound | Receptor/Assay | Affinity Metric | Value | Reference |
| 4-Hydroxytamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Tamoxifen | 25-50x higher | [10] |
| 4-Hydroxytamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Estradiol | Equal | [10] |
| 4-Hydroxytamoxifen | Estrogen Receptor | IC50 for [3H]oestradiol binding | 3.3 nM | [11] |
| 4-Hydroxytamoxifen | ERRγ | Kd | 35 nM | [12][13] |
| 4-Hydroxytamoxifen | ERRγ | Ki | 75 nM | [13] |
| Tamoxifen | ERRγ | Ki | 870 nM | [12][13] |
| Desmethyltamoxifen | Human Breast Carcinoma ER | Relative Affinity vs. Tamoxifen | <1% | [10] |
Table 2: In Vitro Efficacy of 4-Hydroxytamoxifen
| Cell Line | Assay | Metric | Value | Reference |
| MCF-7 | Estrogen-stimulated proliferation | IC50 | 0.5 nM | [2] |
| MCF-7 | [3H]-estradiol competition | EC50 | 0.03 nM (0.00003 µM) | [2] |
| T47D Breast Cancer Cells | Antiestrogenic activity (trans isomer) | Potency vs. cis isomer | ~100x more potent | [14] |
Signaling Pathways
Estrogen Receptor-Mediated Signaling
4-OHT's primary mechanism involves direct interaction with estrogen receptors. In an ER-positive cell, estradiol binding to the ER leads to receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This recruits co-activators and initiates the transcription of genes that promote cell proliferation. 4-OHT competes with estradiol for ER binding. The 4-OHT-ER complex also binds to EREs, but its distinct conformation favors the recruitment of co-repressors over co-activators, leading to the inhibition of gene transcription and a block in cell proliferation.
Figure 1: 4-OHT's modulation of ER signaling.
ER-Independent Signaling
Studies have revealed that 4-OHT can induce apoptosis in cancer cells through pathways independent of the estrogen receptor. These mechanisms often involve the activation of stress-related kinase cascades. For example, 4-OHT has been shown to induce delayed and persistent activation of the ERK1/2 pathway, which is essential for its apoptotic effects in some cell types.[7] It can also activate the p38 and JNK pathways.[7][8]
References
- 1. ClinPGx [clinpgx.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Tamoxifen - Wikipedia [en.wikipedia.org]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. Developing animal models for analyzing SERM activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Estrogen Receptor Modulators 4-Hydroxytamoxifen and Raloxifene Impact the Stability and Function of SRC-1 and SRC-3 Coactivator Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. pnas.org [pnas.org]
- 13. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Unlocking the Cell: An In-depth Technical Guide to the Cell-Permeable Properties of (Z)-4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell-permeable properties of (Z)-4-Hydroxytamoxifen, a critical active metabolite of the widely used breast cancer drug, Tamoxifen. Understanding how this potent selective estrogen receptor modulator (SERM) traverses the cell membrane is paramount for optimizing its therapeutic efficacy and developing novel drug delivery strategies.
Introduction to (Z)-4-Hydroxytamoxifen and its Cell Permeability
(Z)-4-Hydroxytamoxifen, also known as 4-OHT, is the more active metabolite of Tamoxifen, exhibiting a significantly higher binding affinity for the estrogen receptor (ER). Its ability to readily enter cells is a key determinant of its pharmacological activity. While generally considered cell-permeable, the precise mechanisms governing its intracellular access are multifaceted and an area of ongoing research. This guide will delve into the current understanding of its uptake, the experimental methodologies used to assess its permeability, and the key signaling pathways it modulates upon cellular entry.
Mechanism of Cellular Uptake
The cellular uptake of (Z)-4-Hydroxytamoxifen is not solely governed by simple passive diffusion. Recent studies have highlighted the crucial role of its supramolecular self-assembly in aqueous environments.
(Z)-4-Hydroxytamoxifen's Unique Self-Assembly:
The geometric isomerism of 4-Hydroxytamoxifen plays a pivotal role in its cellular uptake. The (Z)-isomer, which is the more biologically active form, self-assembles into small, amorphous nanoflakes.[1][2][3] These nanostructures exhibit enhanced colloidal dispersibility, facilitating efficient cellular uptake. In contrast, the (E)-isomer forms large, crystalline ribbons which demonstrate limited intracellular delivery.[1][2][3] This key difference underscores the importance of the molecule's physical form in its biological activity.
While the primary mode of entry for the nanoflake assemblies is thought to be through endocytosis or other membrane translocation mechanisms, the exact pathways are still under investigation. It is plausible that both passive diffusion of individual molecules and the uptake of these nano-assemblies contribute to the overall intracellular concentration.
Quantitative Data on (Z)-4-Hydroxytamoxifen
Quantitative assessment of the biological activity and receptor interaction of (Z)-4-Hydroxytamoxifen is crucial for its application in research and drug development. The following tables summarize key quantitative data.
| Parameter | Value | Cell Line/System | Reference |
| Estrogen Receptor Binding | |||
| IC50 for [3H]oestradiol binding | 3.3 nM | Estrogen Receptor | [1] |
| Relative Binding Affinity (RBA) | 2.9 (Estradiol = 1) | Estrogen Receptor | [1] |
| Voltage-gated Sodium Channel Inhibition | |||
| IC50 for NavM | 297 nM | HEK cells | [3][4] |
| IC50 for human Nav | 2.1 µM | HEK cells | [3][4] |
Table 1: Quantitative data on the biological activity of (Z)-4-Hydroxytamoxifen.
Experimental Protocols for Assessing Cell Permeability
While specific, standardized protocols for measuring (Z)-4-Hydroxytamoxifen permeability are not extensively detailed in the literature, general methodologies for assessing small molecule cell permeability can be adapted.
In Vitro Cell Monolayer Permeability Assay (e.g., Transwell Assay)
This method assesses the transport of a compound across a confluent monolayer of cells grown on a porous membrane.
Principle: A cell line (e.g., Caco-2 for intestinal absorption, or a relevant breast cancer cell line) is seeded onto the porous membrane of a Transwell insert, which separates an apical (upper) and a basolateral (lower) chamber. (Z)-4-Hydroxytamoxifen is added to the apical chamber, and its concentration in the basolateral chamber is measured over time.
Methodology:
-
Cell Culture: Culture the chosen cell line on Transwell inserts until a confluent monolayer is formed. The integrity of the monolayer should be verified by measuring the transepithelial electrical resistance (TEER).
-
Compound Addition: Add (Z)-4-Hydroxytamoxifen to the apical chamber at a known concentration.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Analyze the concentration of (Z)-4-Hydroxytamoxifen in the samples using a sensitive analytical method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Permeability Calculation: The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Cellular Uptake Assay using LC-MS
This method directly measures the intracellular concentration of (Z)-4-Hydroxytamoxifen.
Methodology:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere.
-
Compound Incubation: Treat the cells with (Z)-4-Hydroxytamoxifen at the desired concentration for various time points.
-
Cell Lysis: After incubation, wash the cells to remove extracellular compound and then lyse the cells to release the intracellular contents.
-
Quantification: Quantify the amount of (Z)-4-Hydroxytamoxifen in the cell lysate using LC-MS.
-
Data Analysis: The intracellular concentration can be determined by normalizing the amount of the compound to the cell number or total protein content.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key aspects of (Z)-4-Hydroxytamoxifen's properties.
Conclusion
The cell-permeable properties of (Z)-4-Hydroxytamoxifen are more complex than simple passive diffusion, with its supramolecular self-assembly into nanoflakes playing a critical role in its efficient cellular uptake. This understanding opens new avenues for the rational design of more effective drug delivery systems. Further research is warranted to fully elucidate the specific transport mechanisms involved and to quantify its permeability across a broader range of cancer cell types. The experimental frameworks provided in this guide offer a starting point for researchers to further explore and quantify the cell-permeable nature of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Isomer-driven supramolecular polymorphism of 4-hydroxytamoxifen modulating nanostructure-dependent cellular uptake and cytotoxicity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Isomer-driven supramolecular polymorphism of 4-hydroxytamoxifen modulating nanostructure-dependent cellular uptake and cytotoxicity - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptor Modulators: R&D Systems [rndsystems.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxytamoxifen (4-OHT), the active metabolite of the selective estrogen receptor modulator (SERM) tamoxifen, is a well-established antagonist of the estrogen receptor (ER). However, emerging research has unveiled a distinct pharmacological profile for 4-OHT involving its interaction with the estrogen-related receptors (ERRs), a family of orphan nuclear receptors. This technical guide provides a comprehensive overview of the interaction between 4-OHT and the three ERR isoforms (ERRα, ERRβ, and ERRγ), with a particular focus on its isoform-specific inverse agonist activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Introduction to 4-Hydroxytamoxifen and Estrogen-Related Receptors
4-Hydroxytamoxifen is a critical molecule in the treatment of ER-positive breast cancer, where it competitively inhibits estrogen binding to the ER.[1] The estrogen-related receptors (ERRs), comprising ERRα, ERRβ, and ERRγ, are orphan nuclear receptors that share sequence homology with the classical estrogen receptors but do not bind endogenous estrogens.[2] ERRs are constitutively active, meaning they can regulate gene expression in the absence of a natural ligand. They play crucial roles in cellular energy metabolism, mitochondrial biogenesis, and have been implicated in the pathophysiology of various diseases, including cancer.[1] The discovery of 4-OHT as a ligand for ERRs has opened new avenues for understanding its therapeutic actions and potential off-target effects.
Quantitative Analysis of 4-OHT Interaction with ERRs
The interaction of 4-OHT with ERR isoforms has been quantified through various biochemical and cell-based assays. The data consistently demonstrate that 4-OHT is a potent and selective inverse agonist of ERRγ and, to a lesser extent, ERRβ, with minimal activity on ERRα.
Table 1: Binding Affinity of 4-Hydroxytamoxifen for Estrogen-Related Receptors
| Receptor Isoform | Ligand | Assay Type | Parameter | Value (nM) | Reference |
| ERRγ | [3H]4-OHT | Radioligand Binding | Kd | 35 | [3][4] |
| ERRγ | 4-OHT | Competition Binding | Ki | 75 | [3] |
| ERRγ | Diethylstilbestrol (DES) | Competition Binding | Ki | 870 | [3][4] |
| ERRγ | Tamoxifen | Competition Binding | Ki | 870 | [3][4] |
| ERRα | 4-OHT | Competition Binding | - | No measurable binding | [3] |
| ERRα (mutant) * | [3H]4-OHT | Radioligand Binding | Kd | 40 | [3] |
*A single amino acid substitution in the ligand-binding pocket of ERRα to the corresponding residue in ERRγ confers high-affinity binding to 4-OHT.
Table 2: Functional Activity of 4-Hydroxytamoxifen on Estrogen-Related Receptors
| Receptor Isoform | Assay Type | Parameter | Value (nM) | Effect | Reference |
| ERRγ | FRET Assay | EC50 | 50 | Disruption of ERRγ-SRC-1 interaction | [3] |
| ERRβ | FRET Assay | EC50 | 150 | Disruption of ERRβ-SRC-1 interaction | [3] |
| ERRα | FRET Assay | - | >10,000 | No effect on ERRα-SRC-1 interaction | [3] |
| ERRγ | Mammalian Two-Hybrid | IC50 | 2,000 | Inhibition of transcriptional activity | [3] |
| ERRγ | Luciferase Reporter Assay | EC50 | 2,000 | Inhibition of transcriptional activity | [3] |
Signaling Pathways and Molecular Mechanisms
The primary mechanism by which 4-OHT exerts its effects on ERRs is through the disruption of the interaction between the receptor and coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1).[3] This disruption leads to the repression of the constitutive transcriptional activity of ERRβ and ERRγ, a mechanism defined as inverse agonism.
ERRγ Signaling Pathway
Binding of 4-OHT to the ligand-binding domain of ERRγ induces a conformational change that prevents the recruitment of coactivators, thereby inhibiting the transcription of ERRγ target genes. These target genes are often involved in metabolic processes. The ERK/MAPK pathway has been shown to enhance the transcriptional activity of ERRγ, and this may be a point of crosstalk in the context of tamoxifen resistance in breast cancer.[5]
Figure 1. 4-OHT-mediated inhibition of ERRγ signaling.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between 4-OHT and ERRs.
Radioligand Binding Assay
This assay directly measures the binding affinity of a radiolabeled ligand to its receptor.
-
Objective: To determine the dissociation constant (Kd) of [3H]4-OHT for ERRγ and the inhibitory constant (Ki) of unlabeled compounds.
-
Materials:
-
Recombinant human ERRγ protein
-
[3H]4-Hydroxytamoxifen
-
Unlabeled 4-Hydroxytamoxifen, Tamoxifen, and Diethylstilbestrol
-
Scintillation proximity assay (SPA) beads (e.g., PVT-based)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
96-well microplates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
In a 96-well plate, add the recombinant ERRγ protein and SPA beads.
-
Add the competitor compounds at various concentrations. For saturation binding, add assay buffer instead of a competitor.
-
Add [3H]4-OHT at a fixed concentration (for competition assay) or varying concentrations (for saturation binding).
-
Incubate the plate at room temperature for 2-3 hours with gentle agitation.
-
Measure the radioactivity in each well using a scintillation counter.
-
For saturation binding, determine Kd and Bmax by non-linear regression analysis of specific binding.
-
For competition binding, calculate the IC50 values and then determine the Ki values using the Cheng-Prusoff equation.
-
Figure 2. Workflow for a radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the transcriptional activity of ERRs in response to 4-OHT.
-
Objective: To quantify the inverse agonist effect of 4-OHT on ERRγ-mediated transcription.
-
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmid for full-length ERRγ
-
Reporter plasmid containing an ERR response element (ERE) upstream of a luciferase gene (e.g., pGL3-ERE-Luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Transfection reagent
-
4-Hydroxytamoxifen
-
Dual-luciferase reporter assay system
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ERRγ expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of 4-OHT or vehicle control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of 4-OHT to determine the EC50 for transcriptional inhibition.
-
Figure 3. Workflow for a luciferase reporter gene assay.
Co-Immunoprecipitation (Co-IP)
This technique is used to study protein-protein interactions in vivo, in this case, the interaction between ERRγ and a coactivator.
-
Objective: To demonstrate that 4-OHT disrupts the interaction between ERRγ and SRC-1.
-
Materials:
-
Cells co-expressing tagged ERRγ (e.g., FLAG-ERRγ) and a coactivator (e.g., HA-SRC-1)
-
4-Hydroxytamoxifen
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-HA antibody
-
-
Procedure:
-
Treat cells with 4-OHT or vehicle control for the desired time.
-
Lyse the cells and collect the supernatant containing the protein lysate.
-
Pre-clear the lysate with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody to form an immune complex with FLAG-ERRγ.
-
Add protein A/G agarose beads to capture the immune complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the protein complex from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HA antibody to detect the presence of co-immunoprecipitated HA-SRC-1.
-
Conclusion
4-Hydroxytamoxifen exhibits a distinct pharmacological profile as an isoform-specific inverse agonist of estrogen-related receptors, with a pronounced effect on ERRγ and ERRβ. This activity is mediated by the disruption of coactivator binding, leading to the repression of the receptors' constitutive transcriptional activity. The quantitative data and experimental methodologies presented in this guide provide a comprehensive resource for researchers in the fields of nuclear receptor biology, pharmacology, and drug development. Further investigation into the downstream signaling pathways and target genes modulated by the 4-OHT-ERR interaction will be crucial for a complete understanding of the physiological and pathological implications of this novel pharmacological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ERRγ target genes are poor prognostic factors in Tamoxifen-treated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
ER-Independent Cytotoxic Effects of 4-Hydroxytamoxifen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, is a well-established antagonist of the estrogen receptor (ER), forming the cornerstone of endocrine therapy for ER-positive breast cancers. However, a growing body of evidence reveals that 4-OHT also exerts potent cytotoxic effects on cancer cells independent of their ER status. These off-target effects are of significant interest for expanding the therapeutic application of 4-OHT to ER-negative malignancies and understanding its broader mechanisms of action. This technical guide provides an in-depth exploration of the ER-independent cytotoxic effects of 4-OHT, detailing the underlying signaling pathways, presenting quantitative data on its efficacy, and outlining key experimental protocols for its study.
Core Mechanisms of ER-Independent Cytotoxicity
The ER-independent cytotoxic effects of 4-hydroxytamoxifen are multifaceted, involving the induction of programmed cell death through several interconnected pathways. At micromolar concentrations (typically 10-20 µM), 4-OHT can trigger cell death in ER-negative cells.[1] Key mechanisms include the induction of apoptosis via both caspase-dependent and independent pathways, disruption of mitochondrial function, perturbation of intracellular calcium homeostasis, and the generation of reactive oxygen species (ROS).
Table 1: IC50 Values of 4-Hydroxytamoxifen in Various Cancer Cell Lines
| Cell Line | Cancer Type | ER Status | IC50 (µM) | Incubation Time (h) | Assay Method |
| MCF-7 | Breast Cancer | Positive | 19.35 | 24 | MTT |
| MCF-7 | Breast Cancer | Positive | 21.42 | 48 | MTT |
| MCF-7 | Breast Cancer | Positive | 21.42 | 72 | MTT |
| T47D | Breast Cancer | Positive | 4.2 | 96 | MTT |
| BT-474 | Breast Cancer | Positive | 5.7 | 96 | MTT |
| MDA-MB-231 | Breast Cancer | Negative | Not sensitive at 0.5-1 µM | 96 | MTT |
| HeLa | Cervical Cancer | Negative | - | - | - |
| HEC-1-A | Endometrial Adenocarcinoma | - | - | - | - |
| KLE | Endometrial Adenocarcinoma | - | - | - | - |
| RL-95-2 | Endometrial Adenocarcinoma | - | - | - | - |
| Ishikawa | Endometrial Adenocarcinoma | - | - | - | - |
| EN-1078D | Endometrial Adenocarcinoma | - | - | - | - |
Note: Data for some ER-negative and other cancer cell lines are not consistently reported in the literature in the form of IC50 values for ER-independent cytotoxicity.
Signaling Pathways of ER-Independent Cytotoxicity
The cytotoxic effects of 4-OHT in ER-negative cells are mediated by a complex interplay of signaling pathways that converge on the induction of apoptosis and cell death.
Caption: ER-Independent Cytotoxic Signaling of 4-OHT.
Experimental Workflows
Investigating the ER-independent cytotoxic effects of 4-OHT requires a series of well-defined experimental procedures to assess cell viability, apoptosis, and the underlying molecular mechanisms.
Caption: Workflow for Studying 4-OHT Cytotoxicity.
Detailed Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol assesses cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed ER-negative cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 4-OHT (e.g., 0.1, 1, 5, 10, 20, 50 µM) and a vehicle control (e.g., ethanol or DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][3][4][5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with 4-OHT as described for the viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour of staining.
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
The JC-1 dye exhibits a fluorescence shift from red to green upon mitochondrial membrane depolarization, an early event in apoptosis.
-
Cell Treatment: Treat cells with 4-OHT.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 1-10 µM) for 15-30 minutes at 37°C.[6][7]
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Analysis: Analyze the fluorescence using a fluorescence microscope, flow cytometer, or microplate reader. Healthy cells with polarized mitochondria will show red fluorescence (J-aggregates), while apoptotic cells with depolarized mitochondria will exhibit green fluorescence (JC-1 monomers).[6]
Intracellular Calcium Measurement (Fura-2 AM Assay)
This assay uses a ratiometric fluorescent dye to measure intracellular calcium concentrations.
-
Cell Loading: Incubate cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.[8][9][10][11]
-
Washing: Wash the cells to remove extracellular dye.[10][11]
-
Treatment: Add 4-OHT and any other stimuli.
-
Fluorescence Measurement: Measure the fluorescence emission at ~510 nm with excitation alternating between ~340 nm (calcium-bound Fura-2) and ~380 nm (calcium-free Fura-2).[8][9] The ratio of the fluorescence intensities at these two excitation wavelengths is proportional to the intracellular calcium concentration.
Detection of Reactive Oxygen Species (DCFH-DA Assay)
This assay utilizes a probe that becomes fluorescent upon oxidation by ROS.
-
Cell Treatment: Treat cells with 4-OHT.
-
Probe Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) for 30 minutes at 37°C.[12]
-
Washing: Wash the cells to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader with excitation at ~485 nm and emission at ~530 nm. An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
4-Hydroxytamoxifen exhibits significant cytotoxic effects in cancer cells through mechanisms that are independent of the estrogen receptor. These effects are primarily driven by the induction of apoptosis, mitochondrial dysfunction, disruption of calcium signaling, and the generation of oxidative stress. Understanding these ER-independent pathways is crucial for the rational design of new therapeutic strategies and for repositioning 4-OHT for the treatment of ER-negative cancers. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and harness the ER-independent cytotoxic potential of this multifaceted drug.
References
- 1. Estrogen receptor-dependent and estrogen receptor-independent pathways for tamoxifen and 4-hydroxytamoxifen-induced programmed cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. hellobio.com [hellobio.com]
- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. moodle2.units.it [moodle2.units.it]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Hydroxytamoxifen-Induced Cre-Lox Recombination In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cre-Lox recombination system is a powerful tool for genetic engineering, enabling site-specific gene knockout, knock-in, and reporter gene expression in a spatially and temporally controlled manner. A widely used inducible system employs a fusion protein of Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (Cre-ERT2). This fusion protein remains inactive in the cytoplasm until it binds to its synthetic ligand, 4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen.[1][2][3][4] Upon binding 4-OHT, the Cre-ERT2 protein translocates to the nucleus, where it recognizes loxP sites and catalyzes recombination.[3][4]
4-OHT is often preferred over tamoxifen for in vivo studies requiring rapid and precise induction, as it does not require metabolic activation by the liver.[1][5] This direct action allows for more controlled experimental outcomes.[1] However, 4-OHT is less stable than tamoxifen and requires careful handling and preparation.[1][2] This document provides detailed protocols and quantitative data for the in vivo application of 4-OHT to induce Cre-Lox recombination, aimed at assisting researchers in designing and executing successful experiments.
Data Presentation: 4-Hydroxytamoxifen Administration and Efficacy
The efficacy of 4-OHT-induced recombination is dependent on several factors, including the route of administration, dosage, duration of treatment, and the specific Cre-ERT2 mouse line.[1] The following tables summarize quantitative data from various studies to guide experimental design.
Table 1: Comparison of In Vivo 4-Hydroxytamoxifen Administration Routes
| Administration Route | Typical Dosage Range | Advantages | Disadvantages | References |
| Intraperitoneal (IP) Injection | 20 - 80 mg/kg body weight | Systemic delivery, well-controlled dosage, rapid absorption.[1][5] | Can be stressful for animals with repeated injections, potential for local irritation.[6] | [1][5][7] |
| Oral Gavage | 1 - 5 mg/animal (mice) | Non-invasive after initial training, suitable for repeated dosing.[3][5] | Requires proper technique to avoid injury, absorption can be variable.[5][6] | [3][5][8] |
| Topical Application | 2.5 - 25 mg/mL in DMSO | Localized recombination in the skin, minimizes systemic effects.[9][10][11] | Limited to skin and underlying tissues, potential for skin irritation.[10] | [9][10][11] |
| Subcutaneous (SC) Injection | 40 mg/kg body weight (neonatal pups) | Depot effect with slower release, can be used in neonates.[6][12] | Viscous solutions can be difficult to inject, potential for leakage.[12] | [6][12] |
| Subperiosteal Injection | 1.65 - 3.3 mg/kg body weight | Highly localized recombination in bone.[13][14] | Technically demanding, invasive. | [13][14] |
Table 2: Examples of 4-Hydroxytamoxifen-Induced Recombination Efficiency In Vivo
| Mouse Line & Target Tissue | Administration Route & Dosage | Recombination Efficiency | Reference |
| Rosa26BEST1-CreERT2; tdTomato Reporter (Retinal Pigment Epithelium) | IP Injection: 30 mg/kg for 4 consecutive days | 84.7% - 90.7% | [7] |
| Prx1creER-egfp;td-Tomato (Calvarial Bone) | Subperiosteal Injection: Two injections of 5 µg 4-OHT (1.65 mg/kg) | >90% | [14] |
| Prx1creER-egfp;td-Tomato (Calvarial Bone) | Subperiosteal Injection: Two injections of 10 µg 4-OHT (3.3 mg/kg) | ~99% | [14] |
| K14-CreERtam/ROSA26 (Skin) | Topical Application: 100 µl of 200 mg/ml tamoxifen in DMSO once daily for 5 days | High efficiency in epidermis and outer root sheath of hair follicles | [9] |
| Col1a1-CreERT2; mT/mG (Trabecular and Cortical Bone) | IP Injection: 10 mg/kg/day for 4 days | Comparable to 100 mg/kg/day dose | [3] |
Experimental Protocols
Note: 4-Hydroxytamoxifen is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[6] All procedures involving animals must be approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol 1: Preparation of 4-Hydroxytamoxifen for Injection
This protocol describes the preparation of a 4-OHT solution for intraperitoneal or subcutaneous injection.
Materials:
-
4-Hydroxytamoxifen (powder)[5]
-
Ethanol (100%)[5]
-
Sterile microcentrifuge tubes or falcon tubes
-
Sonicator or vortexer
-
Heating block or water bath
-
Syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Dissolve 4-Hydroxytamoxifen powder in 100% ethanol to a stock concentration of 10-100 mg/mL.[1][5] For example, dissolve 100 mg of 4-OHT in 1 mL of ethanol for a 100 mg/mL stock.[5]
-
To aid dissolution, sonicate the solution for approximately 15 minutes at 55°C or vortex vigorously.[1] Ensure the powder is completely dissolved.
-
This stock solution can be aliquoted and stored at -20°C, protected from light.[5][15] Note that precipitation may occur upon freezing.[15]
-
-
Working Solution Preparation:
-
On the day of injection, thaw an aliquot of the 4-OHT stock solution and warm to room temperature or 37°C to redissolve any precipitate.[5][15]
-
Dilute the stock solution with pre-warmed (37°C) sunflower or corn oil to the desired final concentration (e.g., 10 mg/mL).[1] For example, add 9 mL of oil to 1 mL of a 100 mg/mL stock solution.
-
Mix the solution thoroughly by sonication or vortexing until it forms a uniform emulsion.[1]
-
Some protocols recommend evaporating the ethanol using a vacuum centrifuge (SpeedVac) to obtain a final solution of 4-OHT in oil.[15]
-
The freshly prepared working solution should be used within a few hours.[1]
-
Protocol 2: Intraperitoneal (IP) Injection of 4-Hydroxytamoxifen in Mice
Procedure:
-
Weigh the mouse to determine the correct volume of 4-OHT solution to inject.
-
Use a 1 mL syringe with a 21- to 27-gauge needle.[5]
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the calculated volume of the 4-OHT solution.
-
Return the mouse to its cage and monitor for any adverse reactions.[1]
-
Repeat injections as required by the experimental design, typically once daily for 1 to 7 days.[1]
Protocol 3: Oral Gavage of 4-Hydroxytamoxifen in Mice
Procedure:
-
Prepare the 4-OHT solution as described in Protocol 1, typically at a concentration that allows for a small gavage volume.
-
Use a flexible feeding needle (22-gauge for mice) attached to a 1 mL syringe.[5]
-
Properly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the feeding needle.
-
Gently insert the feeding needle into the mouth, over the tongue, and into the esophagus. Do not force the needle.
-
Slowly administer the 4-OHT solution.
-
Carefully remove the feeding needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 4: Topical Application of 4-Hydroxytamoxifen to Mouse Skin
Materials:
-
4-Hydroxytamoxifen (powder)
-
Dimethyl sulfoxide (DMSO)
-
Small brush or pipette
Procedure:
-
Prepare a solution of 4-OHT in DMSO at the desired concentration (e.g., 2.5-25 mg/mL).[10]
-
Anesthetize the mouse according to an approved protocol.
-
Shave the area of skin to be treated. Hair removal cream can also be used, but must be thoroughly rinsed off to prevent irritation.[10]
-
Using a small brush or pipette, apply a defined volume of the 4-OHT/DMSO solution to the shaved skin.[10]
-
Allow the solution to be completely absorbed before the mouse wakes up to prevent ingestion through grooming.[10]
-
Repeat the application as needed, typically once daily for several consecutive days.[9]
Mandatory Visualizations
Caption: Experimental workflow for in vivo Cre-Lox recombination using 4-Hydroxytamoxifen.
Caption: Signaling pathway of 4-OHT-induced Cre-Lox recombination.
Potential Side Effects and Considerations
-
Toxicity: High doses or prolonged administration of tamoxifen and its metabolites can have toxic effects, including hepatotoxicity and effects on the reproductive system.[4][6][9] It is crucial to use the lowest effective dose and include appropriate vehicle-treated control groups.
-
Off-target effects: Tamoxifen and 4-OHT can have estrogenic or anti-estrogenic effects in different tissues, which may confound experimental results.[16]
-
Incomplete recombination: Recombination efficiency can be variable between different tissues and even between cells within the same tissue, leading to mosaic expression.[7]
-
"Leaky" Cre activity: Some Cre-ERT2 lines may exhibit low levels of Cre activity even in the absence of 4-OHT.[16]
-
Duration of Activity: The effects of a single dose of tamoxifen or 4-OHT can persist for days to weeks, which should be considered in the experimental timeline.[17]
Conclusion
The use of 4-Hydroxytamoxifen to induce Cre-Lox recombination in vivo is a cornerstone of modern genetic research in animal models. By carefully selecting the administration route, optimizing the dosage, and being mindful of potential side effects, researchers can achieve precise temporal and spatial control of gene expression. The protocols and data presented here provide a comprehensive guide for the successful application of this powerful technology.
References
- 1. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. queensu.ca [queensu.ca]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Oral gavage of adult mice with tamoxifen [bio-protocol.org]
- 9. The magical touch: Genome targeting in epidermal stem cells induced by tamoxifen application to mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labpages2.moffitt.org [labpages2.moffitt.org]
- 11. The magical touch: genome targeting in epidermal stem cells induced by tamoxifen application to mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labs.childrenshospital.org [labs.childrenshospital.org]
- 13. researchgate.net [researchgate.net]
- 14. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug preparation [bio-protocol.org]
- 16. Effects of CreERT2, 4-OH Tamoxifen, and Gender on CFU-F Assays | PLOS One [journals.plos.org]
- 17. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for 4-Hydroxytamoxifen in MCF-7 Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxytamoxifen (4-OHT) is the active metabolite of tamoxifen, a nonsteroidal selective estrogen receptor modulator (SERM) widely employed in the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[1] In the context of in vitro research, the human breast adenocarcinoma cell line, MCF-7, which is ER-positive, serves as a cornerstone model for studying the mechanisms of action of antiestrogen therapies. 4-OHT primarily functions as a competitive antagonist of the estrogen receptor, thereby impeding the proliferative signals mediated by estrogen.[2] However, its effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of various signaling pathways. The development of tamoxifen resistance is a significant clinical challenge, and in vitro models using MCF-7 cells are crucial for investigating the underlying molecular mechanisms.[3][4]
These application notes provide a comprehensive guide for utilizing 4-Hydroxytamoxifen in MCF-7 cell culture experiments, encompassing its mechanism of action, detailed experimental protocols, and expected quantitative outcomes.
Mechanism of Action and Signaling Pathways
4-Hydroxytamoxifen exerts its effects on MCF-7 cells primarily through its interaction with the estrogen receptor. As a SERM, it competitively binds to ERs, leading to a conformational change that differs from that induced by estradiol. This altered receptor-ligand complex recruits co-repressors instead of co-activators to the estrogen response elements (EREs) on target gene promoters, leading to the downregulation of estrogen-responsive genes involved in cell proliferation and survival.[2][5][6]
Beyond its classical genomic action, 4-OHT can also induce non-genomic effects and modulate other key signaling pathways implicated in cell fate:
-
Apoptosis Induction: 4-OHT treatment can trigger apoptosis in MCF-7 cells. This is often characterized by the activation of caspases, such as caspase-9 and caspase-7, cleavage of poly(ADP-ribose) polymerase (PARP), and a decrease in the ratio of anti-apoptotic Bcl-2 to pro-apoptotic Bax proteins.[7][8]
-
Cell Cycle Arrest: A common outcome of 4-OHT treatment is the arrest of MCF-7 cells in the G0/G1 phase of the cell cycle, preventing their progression into the S phase and subsequent division.[9]
-
Modulation of Kinase Signaling: The effects of 4-OHT are also intertwined with major signaling cascades. It can influence the PI3K/Akt and MAPK/ERK pathways, which are critical regulators of cell growth and survival.[10][11] In the context of tamoxifen resistance, alterations in pathways such as the VEGF/VEGFR2 and p38 MAPK signaling loops have been observed.[4]
Estrogen Receptor Signaling Pathway Modulated by 4-Hydroxytamoxifen
Caption: 4-OHT competitively binds to ER, leading to the recruitment of co-repressors and inhibition of gene transcription.
Data Presentation
The cellular response of MCF-7 cells to 4-Hydroxytamoxifen can be quantified through various assays. The following tables summarize typical data obtained from such experiments. It is important to note that absolute values can vary between laboratories due to differences in cell passage number, media formulations, and assay conditions.
Table 1: IC50 Values of 4-Hydroxytamoxifen in MCF-7 Cells
| Treatment Duration | IC50 (µM) | Reference |
| 24 hours | 19.35 | [12] |
| 48 hours | 3.2 | [13] |
| 48 hours | 21.42 | [12] |
| 72 hours | 21.42 | [12] |
| 96 hours | 3.2 | [13] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of 4-OHT required to inhibit cell proliferation by 50%.
Table 2: Effect of 4-Hydroxytamoxifen on Apoptosis and Cell Cycle in MCF-7 Cells
| Treatment Condition | Parameter | Result | Reference |
| 250 µM Tamoxifen, 48h | Late Apoptotic Cells | 45.7% (vs 0.045% in control) | [14][15] |
| 100 µM Equol + 10 µM 4-OHT, 72h | Cell Death | Additive increase compared to single agents | [7] |
| 5, 10, 20 µg/ml 4-OHT, 48h | Sub-G0/G1 Phase (Apoptosis) | Dose-dependent increase | [16] |
| Antiestrogens added at mitosis | Subsequent Cell Division | Blocked | [9] |
Experimental Protocols
Protocol 1: MCF-7 Cell Culture and Maintenance
-
Cell Line: MCF-7 (ATCC® HTB-22™).
-
Culture Medium: RPMI-1640 or Eagle's MEM.[14][17] Supplement with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[14][18] For experiments investigating estrogenic effects, phenol red-free medium with charcoal-stripped FBS should be used to minimize background estrogenic activity.[11][13]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[17][18][19]
-
Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with 1x PBS, and detach using 0.25% Trypsin-EDTA.[17] Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.
Protocol 2: Preparation and Treatment with 4-Hydroxytamoxifen
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-OHT (e.g., 10 mM) in a suitable solvent such as absolute ethanol or DMSO.[19][20] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.[19][20]
-
Working Solution Preparation: Immediately before use, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations.[20] The final solvent concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced cytotoxicity.[20]
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of 4-OHT. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours) before proceeding with downstream assays.[12][13]
Experimental Workflow for a Typical 4-OHT Experiment
Caption: A generalized workflow for studying the effects of 4-OHT on MCF-7 cells.
Protocol 3: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.[21]
-
Treatment: Treat the cells with various concentrations of 4-OHT and a vehicle control as described in Protocol 2.
-
Incubation: Incubate for the desired duration (e.g., 48 hours).[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[18]
-
Formazan Solubilization: Aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Protocol 4: Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Plate MCF-7 cells in 6-well plates. Once attached, treat with 4-OHT or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold 1x PBS and centrifuge at 200 x g for 5 minutes.[19]
-
Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
-
Cell Seeding and Treatment: Culture and treat MCF-7 cells in 6-well plates as previously described.
-
Cell Harvesting: Collect cells by trypsinization.
-
Fixation: Wash the cells with 1x PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with 1x PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.[22][23]
Conclusion
4-Hydroxytamoxifen is a critical tool for studying the biology of ER-positive breast cancer and the mechanisms of endocrine therapy. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments using the MCF-7 cell line. Adherence to consistent cell culture practices and careful experimental design, including appropriate controls, are paramount for obtaining reproducible and reliable results. These in vitro findings are essential for advancing our understanding of antiestrogen action and for the development of improved therapeutic strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Comparison of effects of 4-hydroxy tamoxifen and trilostane on oestrogen-regulated gene expression in MCF-7 cells: up-regulation of oestrogen receptor beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term hydroxytamoxifen treatment of an MCF-7-derived breast cancer cell line irreversibly inhibits the expression of estrogenic genes through chromatin remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An autocrine VEGF/VEGFR2 and p38 signaling loop confers resistance to 4-hydroxytamoxifen in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equol enhances tamoxifen’s anti-tumor activity by induction of caspase-mediated apoptosis in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A Comparative Study on Viability of Mcf-7 Human Breast Cancer Cell Lines Using Piperine and Tamoxifen – An In Vitro Study with A Novel Mishmash – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 19. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]
- 20. cdn.stemcell.com [cdn.stemcell.com]
- 21. Acquired Tamoxifen Resistance in MCF-7 Breast Cancer Cells Requires Hyperactivation of eIF4F-Mediated Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Hydroxytamoxifen Administration in Mouse Models for Conditional Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of 4-Hydroxytamoxifen (4-OHT) to induce Cre-loxP mediated gene recombination in mouse models. The provided information is intended to serve as a comprehensive guide for achieving efficient and reproducible temporal control of gene expression.
Introduction
The Cre-loxP system is a powerful tool for conditional gene knockout in mice. The system's temporal control is often achieved by fusing the Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (ERT2). This fusion protein, Cre-ERT2, remains inactive in the cytoplasm. Upon administration of a synthetic ligand, such as 4-Hydroxytamoxifen (4-OHT), the Cre-ERT2 complex translocates to the nucleus, where it excises DNA sequences flanked by loxP sites.[1][2]
4-OHT is the active metabolite of tamoxifen and binds directly to the ERT2 domain, offering rapid and precise induction of Cre activity.[3][4] While tamoxifen can also be used and is often more cost-effective, it requires metabolic activation in the liver, which can introduce variability.[5][6] Therefore, direct administration of 4-OHT is often preferred for studies requiring stringent temporal control.
Mechanism of Action: Tamoxifen-Induced Cre-loxP Recombination
The following diagram illustrates the molecular mechanism underlying 4-OHT induced gene knockout in the Cre-ERT2 system.
Caption: Mechanism of 4-OHT-induced Cre-loxP recombination.
Data Presentation: 4-Hydroxytamoxifen Administration Parameters
The following tables summarize common dosage and administration parameters for 4-OHT in mouse models. It is crucial to note that the optimal protocol should be empirically determined for each specific mouse line and experimental goal.
Table 1: Intraperitoneal (IP) Injection of 4-OHT
| Parameter | Value | Notes |
| Dosage | 20 - 80 mg/kg body weight | Can be adjusted based on recombination efficiency and potential toxicity.[3] |
| Concentration | 10 mg/mL | A commonly used stock concentration.[3] |
| Vehicle | Corn oil or Sunflower oil with Ethanol | 4-OHT is first dissolved in ethanol and then diluted in oil.[3][5] |
| Injection Volume | 100 µL | For a 1 mg dose from a 10 mg/mL stock.[5] |
| Frequency | Once daily | |
| Duration | 1 - 7 consecutive days | The duration depends on the target tissue and desired recombination level.[3] |
Table 2: Subcutaneous (SC) Injection of 4-OHT
| Parameter | Value | Notes |
| Dosage | 40 mg/kg body weight | Specifically for neonatal pups (P1-P3).[7] |
| Concentration | 2 mg/mL | Prepared from a 20 mg/mL stock in ethanol, diluted in corn oil.[7] |
| Vehicle | Corn oil with 10% Ethanol | |
| Injection Volume | 30 µL | For a 60 µg total dose per pup.[7] |
| Frequency | Once | |
| Duration | Single injection |
Table 3: Topical Administration of 4-OHT
| Parameter | Value | Notes |
| Dosage | 0.5 - 1.0 µL of 25 mg/mL solution | For spot treatment to induce individual melanomas.[8] |
| Concentration | 2.5 - 25 mg/mL | Concentration can be adjusted based on the penetrance of the allele.[8] |
| Vehicle | DMSO | |
| Application | Painted on the skin or spot application with a pipette | Hair removal may be necessary for effective absorption.[8] |
| Frequency | Once daily | |
| Duration | 2 consecutive days |
Experimental Workflow: Conditional Gene Knockout
The diagram below outlines a typical experimental workflow for inducing conditional gene knockout using 4-OHT.
Caption: General experimental workflow for 4-OHT administration.
Experimental Protocols
Preparation of 4-OHT for Intraperitoneal (IP) Injection
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder (e.g., Sigma-Aldrich)
-
Ethanol (100%)
-
Corn oil or Sunflower oil
-
Sterile microcentrifuge tubes
-
Sonicator or water bath
-
Vortex mixer
-
Syringes and needles (e.g., 21-gauge)[5]
Procedure:
-
Prepare a stock solution of 4-OHT in ethanol. For a 100 mg/mL stock, dissolve 100 mg of 4-OHT powder in 1 mL of 100% ethanol.[5] This may require heating at 55-60°C and sonication for approximately 15 minutes to fully dissolve.[3][7]
-
For a final injection solution of 10 mg/mL, dilute the 100 mg/mL stock solution 1:10 in corn oil or sunflower oil.[3][5] For example, add 100 µL of the 100 mg/mL 4-OHT/ethanol stock to 900 µL of pre-warmed oil.
-
Vortex the solution thoroughly to ensure it is well-mixed. The solution should be used within a few hours of preparation.[3]
-
Store the stock solution in small aliquots at -20°C, protected from light.[5] Thaw and warm to room temperature before use.
Intraperitoneal (IP) Injection of 4-OHT
Procedure:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage.
-
Draw the appropriate volume of the 4-OHT solution into a syringe.
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs and inject the solution.[5]
-
Monitor the mouse for any adverse reactions following the injection.
Preparation and Administration of 4-OHT for Neonatal Pups (Subcutaneous)
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
Ethanol (100%)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Heating block or water bath (60-65°C)
-
Sonicator
-
Vortex mixer
-
Microcentrifuge
-
Syringes and needles
Procedure:
-
Prepare a 20 mg/mL stock solution of 4-OHT in 100% ethanol by heating at ~60°C for about 10 minutes and sonicating briefly.[7]
-
Aliquot and store this stock solution at -20°C.[7]
-
To prepare the injection solution, thaw an aliquot of the 20 mg/mL stock at 65°C for 10 minutes, vortexing and spinning down every 2-3 minutes.[7]
-
Warm corn oil to at least 37°C (65°C is better).[7]
-
Dilute the 4-OHT/ethanol stock 1:10 with the warm corn oil to a final concentration of 2 mg/mL 4-OHT (the final ethanol concentration will be 10%).[7]
-
Incubate this solution at 37°C with agitation for 45 minutes, vortexing/sonicating every 15 minutes.[7]
-
For P1-P3 pups, inject 30 µL of the 2 mg/mL solution subcutaneously under the skin of the neck/back for a total dose of 60 µg (approximately 40 mg/kg).[7]
-
To minimize leakage, hold the needle under the skin for about 20 seconds before slowly withdrawing it.[7]
Topical Administration of 4-OHT
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
Dimethyl sulfoxide (DMSO)
-
Small brush or micropipette
Procedure:
-
Dissolve 4-OHT in DMSO to the desired concentration (e.g., 25 mg/mL).[8]
-
Anesthetize the mouse.
-
If necessary, remove hair from the application site using clippers or a hair removal cream, ensuring the skin is clean and dry.[8]
-
Using a small brush or micropipette, apply the 4-OHT/DMSO solution to the target area of the skin.[8]
-
Allow the solution to be completely absorbed before the mouse wakes up.
-
Repeat the treatment as required by the experimental design.
Important Considerations
-
4-OHT vs. Tamoxifen: 4-OHT provides more rapid and direct induction of Cre activity, as it does not require metabolic activation.[3] Tamoxifen is a cheaper alternative but its conversion to 4-OHT by liver enzymes can lead to variability in recombination efficiency.[5][6]
-
Vehicle Selection: The choice of vehicle can impact the pharmacokinetics of 4-OHT. Oil-based vehicles are common for intraperitoneal and subcutaneous injections.[9][10] Aqueous solvents using agents like Cremophor® EL have also been developed to allow for intravenous and intraperitoneal injections with potentially more controlled pharmacokinetics.[11][12]
-
Stability and Storage: 4-OHT is light-sensitive and should be stored protected from light.[9][13] Stock solutions in ethanol are typically stored at -20°C in aliquots to avoid repeated freeze-thaw cycles.[5][14] It is recommended to use freshly prepared solutions for injections, as the potency of dissolved 4-OHT can decrease over time.[3][15]
-
Toxicity and Side Effects: High doses or prolonged administration of tamoxifen or 4-OHT can lead to adverse effects, including weight loss, lethargy, and in pregnant females, abortion.[16][17] It is essential to monitor the health of the mice closely during and after the treatment period. The specific genetic background of the mice can also influence their sensitivity to tamoxifen-related toxicity.[18]
-
Optimizing Protocols: The provided protocols serve as a starting point. The optimal dosage, administration route, and duration of treatment should be empirically determined for each specific Cre-driver line and experimental context to achieve the desired level of recombination with minimal side effects.[9][19]
References
- 1. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System [mdpi.com]
- 2. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tamoxifen administration to mice. | Semantic Scholar [semanticscholar.org]
- 7. labs.childrenshospital.org [labs.childrenshospital.org]
- 8. labpages2.moffitt.org [labpages2.moffitt.org]
- 9. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 10. CreERT2 induction by tamoxifen [bio-protocol.org]
- 11. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 12. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 14. cdn.stemcell.com [cdn.stemcell.com]
- 15. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. Tamoxifen for induction of Cre-recombination may confound fibrosis studies in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxytamoxifen-Induced Gene Knockout
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodology for inducing gene knockout using 4-Hydroxytamoxifen (4-OHT) in conjunction with the Cre-ERT2 system. This powerful tool allows for temporal and spatial control of gene inactivation, which is invaluable in studying gene function, particularly for genes that are embryonically lethal or have profound developmental effects when constitutively knocked out[1][2].
The most widely used inducible system is the Cre-ERT2 fusion protein, where Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2)[1][3][4]. This fusion protein remains inactive in the cytoplasm. Upon binding of 4-OHT, the active metabolite of tamoxifen, the Cre-ERT2 protein undergoes a conformational change, allowing it to translocate into the nucleus[1][5][6][7]. Once in the nucleus, Cre recombinase recognizes loxP sites flanking a specific gene or exon and mediates their excision, leading to a functional gene knockout[2]. The ERT2 domain is specifically engineered to have a high affinity for 4-OHT and a low affinity for endogenous estrogens, minimizing off-target effects[6][8].
Mechanism of Action: 4-OHT Induced Cre-LoxP Recombination
The inducible Cre-LoxP system relies on the precise control of Cre recombinase activity. The Cre-ERT2 fusion protein is sequestered in the cytoplasm in an inactive state. The administration of 4-OHT triggers the nuclear translocation of the Cre-ERT2 protein, initiating the recombination process at loxP-flanked (floxed) genomic regions.
Caption: Mechanism of 4-OHT-induced Cre-LoxP recombination.
Experimental Protocols
In Vitro 4-Hydroxytamoxifen Application
Objective: To induce gene knockout in cultured cells expressing Cre-ERT2 and a floxed target gene.
Materials:
-
(Z)-4-Hydroxytamoxifen (4-OHT) powder[9]
-
100% Ethanol (molecular biology grade)[10]
-
Cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Protocol for 4-OHT Stock Solution Preparation (10 mM):
-
Weigh out 1 mg of (Z)-4-Hydroxytamoxifen powder.
-
Dissolve the powder in 258 µL of 100% ethanol to make a 10 mM stock solution[9].
-
To aid dissolution, the solution can be gently warmed at 37°C or 55°C for a few minutes[10].
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light[9][10]. The stock solution in ethanol is stable for at least a few months at -20°C[10].
Protocol for Inducing Gene Knockout in Cell Culture:
-
Culture the Cre-ERT2 expressing cells to the desired confluency.
-
Dilute the 10 mM 4-OHT stock solution in pre-warmed cell culture medium to the desired final working concentration. It is crucial to titrate the optimal 4-OHT concentration for your specific cell type, but a common starting range is 0.5 µM to 2 µM[11].
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for the desired period. The incubation time required for efficient recombination can vary, but a typical duration is 24 to 72 hours[5][12]. For some cell types, longer incubation periods of up to seven days with a medium change may be necessary[11].
-
After the incubation period, replace the 4-OHT-containing medium with fresh culture medium.
-
Harvest the cells for downstream analysis (e.g., PCR for genomic recombination, Western blot for protein knockout) to confirm successful gene knockout.
Quantitative Data for In Vitro Applications:
| Parameter | Recommended Range | Reference(s) |
| 4-OHT Stock Solution | 1-10 mM in Ethanol | [9][12] |
| 4-OHT Working Concentration | 0.5 - 10 µM | [2][11][13] |
| Incubation Time | 24 - 72 hours (can be extended) | [5][11][12] |
| Ethanol Concentration in Media | Should not exceed 0.1% | [9] |
In Vivo 4-Hydroxytamoxifen Administration
Objective: To induce gene knockout in specific tissues of transgenic mice expressing Cre-ERT2.
Materials:
-
(Z)-4-Hydroxytamoxifen (4-OHT) powder[14]
-
100% Ethanol[14]
-
Sonicator or water bath
-
Syringes and needles for injection
Protocol for 4-OHT Solution Preparation for Injection (10 mg/mL):
-
Dissolve 4-OHT in 100% ethanol at a concentration of 50-100 mg/mL. This may require sonication or heating at 55°C for approximately 15 minutes[14].
-
Add pre-warmed sunflower or corn oil to the ethanol-4-OHT mixture to achieve a final 4-OHT concentration of 10 mg/mL[12][14].
-
Sonicate the mixture again for about 15 minutes at 55°C to ensure the 4-OHT is fully dissolved and the solution is homogenous[12][14].
-
It is recommended to use the prepared solution within 2 hours of preparation due to its limited stability[14].
Protocol for Inducing Gene Knockout via Intraperitoneal (IP) Injection:
-
Calculate the required volume of the 4-OHT solution based on the mouse's body weight and the desired dosage.
-
Administer the 4-OHT solution via intraperitoneal (IP) injection.
-
The dosage and duration of injections are dependent on the specific transgenic mouse line, the target tissue, and the desired level of recombination[1][14].
-
Monitor the mice for any adverse reactions during and after the injection period[14].
-
Collect tissues at the appropriate time point after the last injection for analysis of recombination efficiency.
Quantitative Data for In Vivo Applications (IP Injection):
| Parameter | Recommended Range | Reference(s) |
| 4-OHT Solution Concentration | 10 mg/mL in oil/ethanol | [12][14] |
| Dosage | 10 - 100 mg/kg body weight | [1][5] |
| Administration Frequency | Once daily | [1][14] |
| Duration of Treatment | 1 to 7 consecutive days | [1][14] |
Alternative Administration Routes:
-
Oral Gavage: Tamoxifen can be administered orally, which may be less stressful for the animals compared to repeated injections[6][16].
-
Subcutaneous Injection: This route can also be used for 4-OHT delivery[15].
-
Local Injection: For tissue-specific knockout with minimal systemic effects, direct subperiosteal injections of low-dose 4-OHT have been shown to be effective[17].
Experimental Workflow Visualization
The following diagram outlines the general workflow for a 4-OHT induced gene knockout experiment, from planning to analysis.
References
- 1. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducible and irreversible control of gene expression using a single transgene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Generation and characterization of a tamoxifen-inducible lineage tracing tool Cd2-P2A-CreERT2 knock-in mice [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Induction of whole-body gene deletion via R26-regulated tamoxifen-inducible Cre recombinase activity [frontiersin.org]
- 8. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. 4-Hydroxytamoxifen Ready Made Solution 5mg/mL ethanol: isopropanol (95:5) 68392-35-8 [sigmaaldrich.com]
- 14. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 15. labs.childrenshospital.org [labs.childrenshospital.org]
- 16. Optimization of spatiotemporal gene inactivation in mouse heart by oral application of tamoxifen citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of 4-Hydroxytamoxifen in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral gavage administration of 4-Hydroxytamoxifen (4-OHT) in rodents. This document includes detailed protocols for vehicle preparation and administration, a summary of pharmacokinetic data, and methodologies for assessing the biological effects of 4-OHT, including its impact on key signaling pathways.
Introduction
4-Hydroxytamoxifen is the active metabolite of tamoxifen, a widely used selective estrogen receptor modulator (SERM). In preclinical research, particularly in studies involving Cre-Lox recombination systems, direct administration of 4-OHT is often preferred to bypass the need for metabolic activation of tamoxifen and to achieve more precise temporal control of gene recombination.[1][2] Oral gavage is a common and effective method for delivering a precise dose of 4-OHT to rodents.[2][3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the oral administration of 4-Hydroxytamoxifen and its precursor, tamoxifen, in rodents.
Table 1: Pharmacokinetic Parameters of 4-Hydroxytamoxifen in Mice Following a Single Oral Gavage Dose.
| Parameter | Value | Species/Strain | Dose | Vehicle | Source |
| Cmax (Peak Plasma Concentration) | 3.6 ng/mL | Mouse | 1 mg/kg | PBS and ethanol | [4] |
| Tmax (Time to Peak Concentration) | 2 hours | Mouse | 1 mg/kg | PBS and ethanol | [4] |
Table 2: Recommended Dosages and Vehicle Formulations for Oral Administration.
| Compound | Dosage Range | Vehicle | Species/Strain | Application | Source |
| 4-Hydroxytamoxifen | 10-100 mg/kg | Ethanol and Corn/Peanut/Sunflower Oil | Mouse | Cre-Lox Induction | [1][5][6] |
| Tamoxifen | 1-7 mg/40g mouse | Corn Oil | Mouse | General Administration | [7] |
| Tamoxifen | 10 mg/kg | Not specified | Rat | Pharmacokinetic Studies | [8] |
Experimental Protocols
Protocol 1: Preparation of 4-Hydroxytamoxifen for Oral Gavage
This protocol details the preparation of a 4-OHT solution suitable for oral administration to rodents.
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
100% Ethanol (200 proof)
-
Corn oil, peanut oil, or sunflower oil (sterile)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Horizontal shaker or rotator
-
Water bath or incubator set to 37°C
-
Speed-vac (optional)
Procedure:
-
Prepare a 20 mg/mL stock solution of 4-OHT in ethanol:
-
Weigh the desired amount of 4-OHT powder and place it in a sterile tube.
-
Add the appropriate volume of 100% ethanol to achieve a concentration of 20 mg/mL.
-
Vortex thoroughly to dissolve the powder.
-
Place the tube on a horizontal shaker at 37°C for approximately 30 minutes, or until the 4-OHT is completely dissolved. Ensure the tube is protected from light.[6]
-
-
Prepare the final working solution in oil:
-
In a separate sterile tube, combine the 4-OHT/ethanol stock solution with the oil. A common final concentration for the working solution is 10 mg/mL. To achieve this from a 20 mg/mL stock, mix one part 4-OHT/ethanol solution with one part oil.
-
Vortex the mixture vigorously to create an emulsion.
-
Place the tube on a rotator at room temperature for at least 45 minutes, vortexing periodically to ensure a homogenous suspension.[6]
-
-
Ethanol Evaporation (Optional but Recommended):
-
Storage:
-
The final 4-OHT in oil solution can be stored at 4°C for up to one month, protected from light.[7] Before each use, warm the solution to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Oral Gavage Administration in Mice
This protocol provides a step-by-step guide for the safe and effective oral administration of 4-OHT to mice.
Materials:
-
Prepared 4-OHT solution
-
1 mL syringe
-
20-22 gauge, 1.5-inch stainless steel feeding needle with a rounded tip[9][10]
-
Animal scale
Procedure:
-
Animal Preparation and Dosing Calculation:
-
Weigh the mouse to accurately calculate the required dose volume.
-
The maximum recommended gavage volume for mice is 10 mL/kg of body weight.[11]
-
-
Restraint:
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouse's mouth and the end of the needle at the last rib. Mark this depth on the needle.[12]
-
Hold the mouse in a vertical position.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.[10]
-
The mouse will naturally swallow as the needle reaches the pharynx. Allow the needle to slide gently into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.[10][12]
-
-
Substance Administration:
-
Post-Administration:
-
Gently withdraw the needle in a single, smooth motion.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes.[11]
-
Signaling Pathways and Experimental Workflows
4-Hydroxytamoxifen exerts its biological effects through various signaling pathways. Below are diagrams illustrating these pathways and a typical experimental workflow for their investigation.
Caption: Signaling pathways modulated by 4-Hydroxytamoxifen.
Protocol 3: Western Blot Analysis of ERK and AKT Activation
This protocol outlines the procedure for assessing the activation of ERK and AKT signaling pathways by measuring their phosphorylation status.
Materials:
-
Rodent tissue or cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-total AKT
-
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Homogenize tissue samples or lyse cells in ice-cold lysis buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with the antibody for the total protein (e.g., anti-total ERK1/2).[15]
-
Quantify the band intensities using densitometry software. The level of protein activation is determined by the ratio of the phosphorylated protein to the total protein.
-
Caption: Experimental workflow for 4-OHT administration and analysis.
References
- 1. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 6. Preparation of pharmacological agents [protocols.io]
- 7. mskcc.org [mskcc.org]
- 8. Reduced bioavailability of tamoxifen and its metabolite 4-hydroxytamoxifen after oral administration with biochanin A (an isoflavone) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. Gavage [ko.cwru.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 15. 3.4. Western Blotting and Detection [bio-protocol.org]
Topical Application of 4-Hydroxytamoxifen for Localized Gene Recombination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inducible gene recombination systems are invaluable tools in biomedical research, allowing for precise spatial and temporal control of gene expression. The Cre-ERT2/loxP system is a widely used model where the Cre recombinase is fused to a mutated estrogen receptor ligand-binding domain (ERT2). This fusion protein remains inactive in the cytoplasm until it binds to its synthetic ligand, 4-hydroxytamoxifen (4-OHT), which then triggers its translocation into the nucleus to excise or invert DNA sequences flanked by loxP sites.[1][2][3] The topical application of 4-OHT offers a significant advantage by enabling localized gene recombination in specific skin regions, thereby minimizing systemic effects and allowing for the study of gene function in a tissue-specific manner.[3][4]
This document provides detailed application notes and protocols for the topical use of 4-Hydroxytamoxifen to achieve localized gene recombination in murine models.
Mechanism of Action: Cre-ERT2 Activation
The Cre-ERT2 system provides temporal control over gene editing. The Cre recombinase, an enzyme that catalyzes site-specific recombination between two loxP sites, is fused to the ERT2 domain. In the absence of 4-OHT, the Cre-ERT2 protein is sequestered in the cytoplasm. Upon administration, 4-OHT, the active metabolite of tamoxifen, binds to the ERT2 domain, inducing a conformational change.[2][3] This change facilitates the translocation of the Cre-ERT2 fusion protein into the nucleus, where it can access the genomic DNA and mediate recombination at loxP sites.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the topical application of 4-OHT based on established protocols.
Table 1: 4-Hydroxytamoxifen Solution Preparation
| Parameter | Formulation 1 | Formulation 2 |
| 4-OHT Concentration | 25 mg/ml[5] | 2.5 mg/ml (for highly penetrant alleles)[5] |
| Solvent | DMSO[5] | DMSO[5] |
| Storage | Aliquots stored at -20°C[6] | Aliquots stored at -20°C |
Table 2: Topical Application Parameters
| Parameter | Protocol 1 | Protocol 2 (Spot Treatment) |
| Animal Model | Cre-ERT2 transgenic mice (e.g., K14-CreERtam)[4] | Cre-ERT2 transgenic mice[5] |
| Application Method | Painting/brushing on shaved back skin[5] | Pipette application to 2-4 spots[5] |
| Application Volume | Not specified (thin layer) | 0.5 - 1.0 µl per spot[5] |
| Treatment Frequency | Daily for a specified duration[5] | Single or repeated application |
| Anesthesia | Isoflurane recommended during application[5] | Isoflurane recommended during application[5] |
Table 3: Reported Recombination Efficiencies
| Mouse Model/Target Tissue | Recombination Efficiency | Reference |
| K14-CreERtam / Epidermis | ~50-60% | [4] |
| CD11c-CreER / Migratory Dendritic Cells | ~2% | [7] |
Experimental Protocols
Protocol 1: Preparation of 4-OHT Solution in DMSO
Materials:
-
4-Hydroxytamoxifen (e.g., Sigma-Aldrich, Cat # H6278)[5]
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of 4-OHT powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 25 mg/ml or 2.5 mg/ml).[5]
-
Vortex thoroughly to dissolve the 4-OHT. Gentle warming and sonication can aid in dissolution.
-
Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Topical Application of 4-OHT to Mouse Skin
Materials:
-
Cre-ERT2 transgenic mice
-
Prepared 4-OHT solution
-
Anesthesia machine with isoflurane[5]
-
Electric clippers or hair removal cream[5]
-
Small paintbrush or P2 pipette[5]
-
Saline solution
Procedure:
-
Anesthetize the mouse using an isoflurane chamber.
-
Carefully shave the hair from the desired application area (e.g., the back). Alternatively, use a hair removal cream, ensuring it is completely rinsed off with saline solution to prevent skin irritation.[5]
-
For broad application: Dip a small paintbrush into the 4-OHT solution and paint a thin layer onto the shaved skin.
-
For spot treatment: Using a P2 pipette, apply 0.5-1.0 µl of the 4-OHT solution to 2-4 specific spots on the skin.[5]
-
Allow the solution to be completely absorbed before the mouse wakes up to prevent grooming and systemic exposure. For tail applications, the tail can be wrapped in plastic wrap.[5]
-
Return the mouse to its cage and monitor until it has fully recovered from anesthesia.
-
Repeat the treatment as required by the experimental design, typically once daily.[5]
Considerations and Best Practices
-
Minimizing Systemic Exposure: To ensure localized recombination, it is crucial to prevent the animal from ingesting the topically applied 4-OHT through grooming. Allowing the solution to fully dry before the animal awakens is a key step.[5] For applications to areas like the tail, wrapping the treated area can prevent cross-contamination to other parts of the body.[5]
-
Choice of Solvent: While DMSO is a common solvent due to its ability to penetrate the skin, it is important to consider its potential effects on skin integrity and cellular processes.
-
Concentration and Allele Sensitivity: The optimal concentration of 4-OHT may vary depending on the specific Cre-ERT2 mouse line and the genetic locus being targeted. For highly penetrant or aggressive allele combinations, a lower concentration (e.g., 2.5 mg/ml) may be necessary to avoid excessive recombination and subsequent adverse phenotypes.[5]
-
Controls: Appropriate controls are essential for interpreting the results. This includes Cre-ERT2 mice treated with the vehicle (e.g., DMSO) alone and reporter mice without the Cre-ERT2 transgene treated with 4-OHT.
-
Safety Precautions: 4-Hydroxytamoxifen is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. All procedures should be performed in a well-ventilated area or a chemical fume hood.
By following these detailed protocols and considering the best practices, researchers can effectively utilize the topical application of 4-Hydroxytamoxifen to achieve localized gene recombination, providing a powerful method for studying gene function in a spatially controlled manner.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Generation of brain tumours in mice by Cre-mediated recombination of neural progenitors in situ with the tamoxifen metabolite endoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. labpages2.moffitt.org [labpages2.moffitt.org]
- 6. labs.childrenshospital.org [labs.childrenshospital.org]
- 7. researchgate.net [researchgate.net]
Application Note: Preparation of 4-Hydroxytamoxifen in Ethanol for Cell Culture Applications
Introduction
4-Hydroxytamoxifen (4-OHT) is the active metabolite of Tamoxifen, a widely used Selective Estrogen Receptor Modulator (SERM).[1] It is extensively utilized in cell culture experiments to study estrogen receptor signaling and to induce gene recombination in Cre-ERT2 systems. 4-OHT exhibits a higher affinity for the estrogen receptor (ER) than Tamoxifen itself.[1] Proper dissolution and storage of 4-OHT are critical for ensuring its potency and obtaining reproducible experimental results. This document provides a detailed protocol for dissolving 4-Hydroxytamoxifen in ethanol to prepare stock and working solutions for cell culture use.
Mechanism of Action
4-Hydroxytamoxifen functions as a SERM, binding to estrogen receptors and inducing a conformational change.[2] This interaction can result in either the blockage or alteration of estrogen-dependent gene expression, leading to both anti-estrogenic and estrogenic effects depending on the target tissue.[2][3] The trans-isomer of 4-OHT is known to be a potent antiestrogen, while the cis-isomer is significantly weaker. Beyond its ER-mediated effects, 4-OHT can also induce cellular responses through ER-independent pathways, such as modulating protein kinase C (PKC) and MAP kinase signaling.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of 4-Hydroxytamoxifen solutions.
| Parameter | Value | Notes | Citations |
| Molecular Weight | 387.51 g/mol | Varies slightly by batch. | [5][6] |
| Solubility in Ethanol | ~20 mg/mL | Heating may be required to achieve this concentration. | [7][8] |
| ~20 mM | [5][6][9] | ||
| Recommended Stock Conc. | 10 mM - 20 mg/mL | A 10 mM stock can be prepared by dissolving 1 mg in ~258 µL of ethanol. | [3][10][11] |
| Recommended Working Conc. | 10 - 100 µM | This is a general range; optimal concentration is cell-type dependent. | |
| 0.5 - 2 µM | Effective range for in vitro gene deletion in macrophages. | [12] | |
| 0.5 nM | IC50 for inhibiting estrogen-stimulated proliferation in MCF-7 cells. | [1] | |
| Storage Temperature | -20°C | Store as aliquots to avoid repeated freeze-thaw cycles. | [3][8] |
| Solution Stability | Stable for several months | Protect from light. Precipitation may occur over time. | [3][8][13] |
| Final Ethanol Conc. in Media | < 0.1% | Higher concentrations may cause cellular toxicity. | [3] |
Experimental Protocol: Preparation of 4-OHT Stock and Working Solutions
This protocol details the steps for preparing a sterile 10 mM stock solution of 4-Hydroxytamoxifen in ethanol and its subsequent dilution for use in cell culture.
Materials:
-
(Z)-4-Hydroxytamoxifen powder (e.g., Sigma-Aldrich, Cat. No. H6278)
-
200-proof (100%) Ethanol, molecular biology grade
-
Sterile microcentrifuge tubes (amber or wrapped in foil)
-
Sterile syringe filters (0.22 µm pore size)
-
Pipettes and sterile tips
-
Vortex mixer
-
Water bath or horizontal shaker (optional)
Procedure for 10 mM Stock Solution Preparation:
-
Weighing: Accurately weigh out the desired amount of 4-Hydroxytamoxifen powder in a suitable tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.88 mg of 4-OHT.
-
Dissolution: Add the appropriate volume of 100% ethanol to the powder. To continue the example, add 1 mL of ethanol to the 3.88 mg of 4-OHT.
-
Mixing: Tightly cap the tube and vortex vigorously for approximately 1 minute.[10]
-
Aiding Solubilization (If Necessary): If the powder does not fully dissolve, several methods can be employed:
-
Sterilization: To ensure sterility for cell culture use, filter the 4-OHT stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Protect the aliquots from light by using amber tubes or wrapping them in aluminum foil.[10] Store the aliquots at -20°C.[3][8]
Procedure for Preparing Working Solution:
-
Thawing: On the day of the experiment, thaw a single aliquot of the 4-OHT stock solution at room temperature.[10]
-
Re-dissolving Precipitate: It is common to observe precipitation after freezing.[10] If precipitate is present, warm the tube to room temperature and shake or vortex until the solution is clear.[10][13] This may take up to 30 minutes.[10]
-
Dilution: Dilute the stock solution directly into your cell culture medium to achieve the desired final working concentration. For example, to make a 1 µM working solution in 10 mL of media, add 1 µL of the 10 mM stock solution.
-
Final Mix and Use: Gently mix the medium containing 4-OHT before adding it to your cells. Ensure the final concentration of ethanol in the culture medium is not cytotoxic (ideally below 0.1%).[3] Aqueous solutions are not recommended for storage beyond one day.[7]
Visualizations
Caption: Experimental workflow for preparing 4-Hydroxytamoxifen solutions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. 4-hydroxy-tamoxifen induces autophagic death through K-Ras degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptor Modulators: R&D Systems [rndsystems.com]
- 6. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (Z)-4-Hydroxytamoxifen | Estrogen and Related Receptors | Bio-Techne [bio-techne.com]
- 10. Drug preparation [bio-protocol.org]
- 11. Preparation of pharmacological agents [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxytamoxifen Dose Determination in Tissue-Specific Gene Editing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conditional gene editing using the Cre-loxP system has become an indispensable tool in functional genomics. The fusion of Cre recombinase to a mutated ligand-binding domain of the estrogen receptor (CreER) allows for temporal control of gene recombination through the administration of synthetic ligands, such as 4-Hydroxytamoxifen (4-OHT). 4-OHT, the active metabolite of tamoxifen, directly binds to the CreER fusion protein, inducing its translocation to the nucleus and subsequent recombination at loxP sites.[1] This system enables researchers to study gene function in a tissue-specific and time-dependent manner, which is crucial for understanding developmental processes, disease progression, and the effects of therapeutic interventions.
The determination of the optimal 4-OHT dose is critical for achieving high recombination efficiency while minimizing potential off-target effects and toxicity.[2] This document provides a comprehensive guide to 4-OHT dose determination for both in vivo and in vitro applications, including detailed protocols, data summaries, and visualizations to aid in experimental design.
Data Presentation: Quantitative Summary of 4-OHT Dosing
The following tables summarize quantitative data from various studies to provide a starting point for optimizing 4-OHT dosage in different experimental contexts.
Table 1: In Vivo 4-Hydroxytamoxifen Dosing for Gene Editing in Mice
| Target Tissue/System | Mouse Model | 4-OHT Dose | Administration Route | Vehicle | Duration/Frequency | Recombination Efficiency | Reference(s) |
| Systemic | Transgenic mice | 50-80 mg/kg | Intraperitoneal (IP) | Ethanol/Sunflower oil | Once daily for 1-7 days | Dependent on line and duration | [3] |
| Heart | αMHC-MerCreMer | 20 mg/kg | Intraperitoneal (IP) | Not specified | Daily for 5 or 10 days | Highly efficient | [4] |
| Surface Ectoderm, Skin, Hair Follicle | Cre-dependent reporter mice | 60 µg/g | Intraperitoneal (IP) | Cremophor® EL | Not specified | Not specified | [5] |
| Calvarial Bone | Prx1creER-egfp;td-Tomato | 1.65 mg/kg (5 µg) | Subperiosteal (local) | 4% Ethanol in PBS | Two injections | ~94% (local), minimal systemic | [6] |
| Calvarial Bone | Prx1creER-egfp;td-Tomato | 3.3 mg/kg (10 µg) | Subperiosteal (local) | 4% Ethanol in PBS | Two injections | As efficient as systemic tamoxifen | [6] |
| Neonatal Pups (P1-P3) | CDH5 Cre mice | 40 mg/kg | Subcutaneous | Ethanol/Corn oil | Single injection | Not specified | [7] |
| Embryonic (E6.5-E8.5) | Cdh5ERT2Cre | 300 µ g/mouse | Intraperitoneal (IP) | Corn oil | Single injection | Not specified | [5] |
| Embryonic (E6.5-E8.5) | Rosa26ERT2Cre | 100 µ g/mouse | Intravenous (IV) | Kolliphor | Single injection | Not specified | [5] |
Table 2: In Vitro 4-Hydroxytamoxifen Dosing for Gene Editing in Cell Culture
| Cell Type | 4-OHT Concentration | Solvent | Incubation Time | Observed Effect | Reference(s) |
| Embryonic Stem (ES) Cells | 800 nM | Not specified | 3 days | Efficient β-galactosidase induction | [4] |
| Embryonic Stem (ES) Cells | 10 nM | Not specified | 3 days | Half-maximal activation of CreERT2 | [8] |
| Embryonic Stem (ES) Cells | 500 nM | Not specified | 4.5 days | Complete recombination | [8] |
| Embryonic Stem (ES) Cells | 1 µM | Ethanol | 48 hours | Tightly controlled hAP expression | [9] |
| Mouse Embryonic Fibroblasts (MEFs) | 15 nM - 16 µM | Not specified | Overnight | Robust GFP activation | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | 2 µM | Ethanol | 7 days (media change on day 3) | Successful gene deletion | [11] |
| Various Cell Lines | 0.5 µM - 2 µM | Ethanol | 24 hours | Optimal range to avoid apoptosis | [11] |
| Human Cell Lines (for CRISPR/Cas9) | Starts at nM concentrations | Not specified | Not specified | Efficient induction of HIT-Cas9 | [12] |
Experimental Protocols
Protocol 1: Preparation and Administration of 4-OHT for In Vivo Studies (Intraperitoneal Injection)
This protocol is adapted from established methods for systemic delivery of 4-OHT in mice.[3][7]
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder (e.g., Sigma-Aldrich, Cat. No. H7904)
-
100% Ethanol (molecular biology grade)
-
Sunflower oil or Corn oil
-
50 mL conical tubes
-
Sonicator or water bath at 55-65°C
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile 50 mL conical tube, dissolve 4-OHT powder in 100% ethanol to a concentration of 20-100 mg/mL.[3][7]
-
To aid dissolution, sonicate the mixture for approximately 15 minutes at 55°C or heat in a water bath at 60-65°C for about 10 minutes with intermittent vortexing.[3][7] It is normal to see some precipitate before heating.[7]
-
-
Working Solution Preparation:
-
Warm the sunflower or corn oil to at least 37°C (65°C is better).[7]
-
Add the warm oil to the 4-OHT/ethanol stock solution to achieve a final 4-OHT concentration of 10 mg/mL.[3] This will result in a final ethanol concentration of approximately 10-20%.
-
Sonicate the final solution for another 15 minutes at 55°C to ensure it is well-mixed and the 4-OHT is fully dissolved.[3]
-
-
Administration:
-
The freshly prepared 4-OHT solution should be used within 2 hours.[3]
-
Administer the solution via intraperitoneal (IP) injection at the desired dose (e.g., 50-80 mg/kg body weight).[3]
-
The injection schedule will depend on the specific CreER line and the desired level of recombination, typically once daily for 1 to 7 days.[3]
-
Monitor the mice for any adverse reactions during and after the injection period.[3]
-
Note on Alternative Vehicle: For improved pharmacokinetic control and reduced variability, Cremophor® EL can be used as a solubilizing agent to prepare an aqueous solution of 4-OHT for both intravenous (IV) and intraperitoneal (IP) injections.[5][13][14]
Protocol 2: Preparation and Application of 4-OHT for In Vitro Studies
This protocol provides a general guideline for applying 4-OHT to cultured cells.
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
100% Ethanol or Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Cell culture medium
-
Sterile filter (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Dissolve 4-OHT in 100% ethanol to create a stock solution, for example, at a concentration of 1-10 mM.[11][15] Heating at 55°C for a few minutes can aid dissolution.[16]
-
Filter the stock solution through a 0.22 µm sterile filter.
-
Aliquot the stock solution into light-protected tubes and store at -20°C for several months.[15][16]
-
-
Application to Cells:
-
Thaw an aliquot of the 4-OHT stock solution.
-
Dilute the stock solution directly into the cell culture medium to the desired final concentration (typically in the range of 0.5-2 µM for many cell types, though optimization is necessary).[11] The final ethanol concentration in the medium should be kept low (e.g., <0.1%) to avoid cytotoxicity.[15]
-
Replace the existing medium in the cell culture plates with the 4-OHT-containing medium.
-
The duration of treatment will vary depending on the cell type and the specific experiment, ranging from 24 hours to several days.[4][11] For longer treatments, the medium may need to be replenished.[11]
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of 4-OHT-inducible Cre-loxP recombination.
Caption: General experimental workflows for in vivo and in vitro 4-OHT-mediated gene editing.
Conclusion
The successful application of the CreER-loxP system hinges on the careful determination of the 4-OHT dose. The data and protocols presented here offer a foundation for researchers to design and optimize their experiments for tissue-specific gene editing. It is imperative to empirically determine the optimal dose and treatment regimen for each specific mouse line, cell type, and experimental goal to ensure efficient and specific gene recombination while minimizing confounding variables. Factors such as the CreER expression level, the accessibility of the target tissue, and the stability of the 4-OHT preparation all contribute to the outcome of the experiment.[17] Therefore, a pilot study to titrate the 4-OHT dose is strongly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Activation of creER recombinase in the mouse calvaria induces local recombination without effects on distant skeletal segments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.childrenshospital.org [labs.childrenshospital.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pnas.org [pnas.org]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 14. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Light-Dependent Spatiotemporal Control of Cre-ER Mediated Gene Expression Using Caged 4-Hydroxytamoxifen
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Cre-ER/loxP system offers temporal control over gene recombination, but the rapid diffusion of its inducer, 4-hydroxytamoxifen (4-OHT), has traditionally limited its spatial precision. This document details the application of photocaged 4-OHT to overcome this limitation, enabling high-resolution spatiotemporal control of gene expression. By rendering 4-OHT inactive through covalent attachment of a photolabile "caging" group, its activity can be restricted to specific cells or tissues upon light illumination.[1][2] This method allows for precise lineage tracing, targeted gene knockout, and controlled activation of therapeutic genes in designated regions.[1][3] We provide an overview of the mechanism, quantitative data on system efficiency, and detailed protocols for both in vitro and in vivo applications.
Principle of the Method
The system relies on a fusion protein, Cre-ER, where the Cre recombinase is fused to a mutated estrogen receptor (ER) ligand-binding domain.[4] In its inactive state, Cre-ER is sequestered in the cytoplasm.[5] The active metabolite of tamoxifen, 4-hydroxytamoxifen (4-OHT), is chemically "caged" by attaching a photolabile group, such as an ortho-nitrobenzyl (ONB) group, rendering it unable to bind the ER domain.[1][6]
Upon exposure to a specific wavelength of light (typically UV or blue light), the covalent bond between the cage and 4-OHT is cleaved in a process called uncaging.[1][6] The now-free 4-OHT can diffuse across the cell membrane and bind to the Cre-ER protein. This binding event induces a conformational change, leading to the translocation of the Cre-ER complex into the nucleus. Inside the nucleus, Cre recombinase recognizes and mediates recombination at specific 34bp DNA sequences known as loxP sites, leading to the excision or inversion of the flanked gene of interest and subsequent activation or deactivation of its expression.
References
- 1. 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a photocaged tamoxifen for light-dependent activation of Cre-ER recombinase-driven gene modification. – CIRM [cirm.ca.gov]
- 4. Uncovering the fine print of the CreERT2-LoxP system while generating a conditional knockout mouse model of Ssrp1 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spontaneous Recombinase Activity of Cre-ERT2 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of A Photocaged Tamoxifen for Light-dependent Activation of Cre-ER Recombinase-driven Gene Modification - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Hydroxytamoxifen in CRISPR/Cas9 Genome-Editing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CRISPR/Cas9 system has revolutionized genome editing, offering a powerful tool for precise genetic manipulation. However, the constitutive activity of the Cas9 nuclease can lead to off-target effects and cellular toxicity. To address this, inducible systems have been developed to provide temporal control over Cas9 activity. One of the most widely used and effective methods employs 4-Hydroxytamoxifen (4-OHT), an active metabolite of tamoxifen, to regulate the activity of engineered Cas9 proteins. This document provides detailed application notes and protocols for utilizing 4-OHT in CRISPR/Cas9 genome-editing experiments.
The primary mechanism for 4-OHT-inducible CRISPR/Cas9 systems involves the fusion of the Cas9 protein with a mutated ligand-binding domain of the human estrogen receptor (ERT2).[1][2] In the absence of 4-OHT, the Cas9-ERT2 fusion protein is sequestered in the cytoplasm through its interaction with heat shock proteins (HSPs).[3] The binding of 4-OHT to the ERT2 domain induces a conformational change, leading to the dissociation from HSPs and subsequent translocation of the Cas9-ERT2 protein into the nucleus.[3][4] Once in the nucleus, the Cas9-ERT2, in complex with a guide RNA (gRNA), can recognize and cleave the target DNA sequence. This temporal control significantly reduces off-target mutations by limiting the time the Cas9 nuclease is active within the nucleus.[2]
Key Advantages of 4-OHT Inducible Systems:
-
Temporal Control: Precise timing of gene editing by controlling the administration of 4-OHT.
-
Reduced Off-Target Effects: Limiting the duration of Cas9 activity minimizes unintended genomic alterations.[2]
-
Reversibility: Removal of 4-OHT leads to the export and cytoplasmic retention of the Cas9-ERT2 protein, effectively switching off gene editing.[2]
-
Dose-Dependent Activation: The level of Cas9 activity can be modulated by varying the concentration of 4-OHT.[1]
Data Presentation
Table 1: Recommended 4-Hydroxytamoxifen Concentrations for Induction of Cas9-ERT2 Activity in Various Cell Lines
| Cell Type | 4-OHT Concentration | Treatment Duration | Observed Editing Efficiency (Indels %) | Reference |
| HEK293T | 200 nM | 4 days | ~25% (at EMX1 locus) | [1] |
| HEK293T | 5 µM | Not Specified | Effective nuclear translocation | [5] |
| Human ESCs (H9) | 200 nM | 4 days | ~15-20% (at EMX1 locus) | [1] |
| Human MSCs | 200 nM | 4 days | ~10-15% (at AAVS1 locus) | [1] |
Table 2: Comparison of On-Target vs. Off-Target Editing with an Intein-Inducible Cas9 System Activated by 4-Hydroxytamoxifen
| Engineered Cas9 Variant | 4-OHT Concentration | Treatment Duration | Fold-Increase in On-Target:Off-Target Ratio (vs. Wild-Type Cas9) | Reference |
| Intein-Cas9(S219) | 1 µM | 12 hours | 6 to 25-fold | [6] |
| Intein-Cas9(C574) | 1 µM | 12 hours | 6 to 25-fold | [6] |
Experimental Protocols
Protocol 1: Preparation of 4-Hydroxytamoxifen Stock Solution
4-Hydroxytamoxifen has low solubility in aqueous solutions and is light-sensitive. Proper preparation and storage are crucial for its effective use.
Materials:
-
(Z)-4-Hydroxytamoxifen (powder)
-
100% Ethanol (absolute, molecular biology grade)
-
Sterile, light-protecting microcentrifuge tubes
-
Heating block or water bath set to 55°C
-
Sterile syringe filter (0.22 µm)
Procedure:
-
In a sterile, light-protected tube, dissolve (Z)-4-Hydroxytamoxifen powder in 100% ethanol to a stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution, dissolve 1 mg of 4-OHT (MW: 387.5 g/mol ) in 258 µL of absolute ethanol.[7]
-
If the powder does not dissolve readily, gently warm the solution at 55°C for a few minutes and vortex until fully dissolved.[8]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. Properly stored stock solutions are stable for at least a few months.[7][8]
Protocol 2: Delivery of Inducible CRISPR/Cas9 Components into Mammalian Cells
The Cas9-ERT2 and gRNA can be delivered to cells using various methods, including lentiviral transduction for stable expression or plasmid transfection for transient expression.
Materials:
-
Lentiviral particles or plasmids encoding Cas9-ERT2 and the specific gRNA
-
HEK293T cells (or other target cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (for plasmids) or polybrene (for lentivirus)
-
Selection antibiotic (if applicable, e.g., puromycin, zeocin)
Procedure (Lentiviral Transduction Example):
-
Plate the target cells at an appropriate density to reach 50-70% confluency on the day of transduction.
-
Thaw the lentiviral particles encoding Cas9-ERT2 and the gRNA on ice.
-
Add the lentiviral particles to the cells at the desired multiplicity of infection (MOI) in the presence of polybrene (typically 4-8 µg/mL).
-
Incubate the cells with the virus for 12-24 hours.
-
Replace the virus-containing medium with fresh complete culture medium.
-
If the vectors contain a selection marker, begin antibiotic selection 48-72 hours post-transduction to enrich for successfully transduced cells.[1]
Protocol 3: 4-Hydroxytamoxifen Induction of Genome Editing
Procedure:
-
Culture the cells stably or transiently expressing the Cas9-ERT2 and gRNA.
-
Dilute the 4-OHT stock solution in pre-warmed complete culture medium to the final desired working concentration (e.g., 200 nM to 1 µM). It is critical to ensure the final ethanol concentration in the culture medium is non-toxic to the cells (typically <0.1%).[7]
-
Remove the existing medium from the cells and replace it with the 4-OHT-containing medium.
-
Incubate the cells for the desired duration (e.g., 12 hours to 4 days). The optimal time will depend on the target locus, cell type, and desired editing efficiency.
-
After the induction period, the 4-OHT-containing medium can be removed and replaced with fresh medium to stop the induction.
-
Harvest the cells for downstream analysis of genome editing efficiency.
Protocol 4: Assessment of Genome Editing Efficiency using T7 Endonuclease I (T7E1) Assay
The T7E1 assay is a common method to detect insertions and deletions (indels) created by CRISPR/Cas9-mediated non-homologous end joining (NHEJ).
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target site (amplicon size ~500-800 bp)
-
High-fidelity DNA polymerase
-
Thermocycler
-
T7 Endonuclease I and corresponding buffer
-
Agarose gel and electrophoresis equipment
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the 4-OHT-treated cells and untreated control cells.
-
PCR Amplification:
-
Amplify the genomic region flanking the CRISPR target site using high-fidelity DNA polymerase. Design primers to generate a PCR product of 500-800 bp, with the cut site located off-center to produce easily resolvable fragments after digestion.[9]
-
Run a small amount of the PCR product on an agarose gel to confirm a single, specific amplicon of the correct size.
-
-
Heteroduplex Formation:
-
In a PCR tube, mix approximately 200 ng of the purified PCR product with the reaction buffer.
-
Denature and re-anneal the PCR products in a thermocycler using the following program:
-
95°C for 5 minutes
-
Ramp down to 85°C at -2°C/second
-
Ramp down to 25°C at -0.1°C/second
-
Hold at 4°C
-
-
-
T7E1 Digestion:
-
Add T7 Endonuclease I (typically 10 units) to the annealed PCR product.
-
Incubate at 37°C for 15-30 minutes.[6]
-
-
Analysis:
-
Run the digested products on a 2% agarose gel.
-
The presence of cleaved fragments in the 4-OHT-treated sample, in addition to the full-length amplicon, indicates the presence of indels.
-
Quantify the band intensities to estimate the percentage of gene editing.
-
Visualizations
References
- 1. HIT-Cas9: A CRISPR/Cas9 Genome-Editing Device under Tight and Effective Drug Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical-inducible CRISPR-Cas9 system for rapid control of genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. neb.com [neb.com]
- 5. biorxiv.org [biorxiv.org]
- 6. genemedi.net [genemedi.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Considerations for T7 Endonuclease I T7EI mismatch assays [horizondiscovery.com]
Troubleshooting & Optimization
troubleshooting 4-Hydroxytamoxifen solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 4-Hydroxytamoxifen (4-OHT) in aqueous media.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Hydroxytamoxifen not dissolving in my aqueous buffer?
4-Hydroxytamoxifen (4-OHT) is a lipophilic molecule and inherently has very low solubility in aqueous media.[1][2][3] Direct dissolution in buffers like PBS is often unsuccessful. To achieve a homogenous solution, it is standard practice to first dissolve the 4-OHT in a small volume of an organic solvent, such as ethanol or DMSO, to create a concentrated stock solution. This stock can then be diluted to the final working concentration in your aqueous medium.[1][2]
Q2: What is the best organic solvent to use for a 4-OHT stock solution?
Ethanol and DMSO are the most commonly used solvents for preparing 4-OHT stock solutions.[1][2] Ethanol is often preferred for cell culture applications as it can be less toxic to cells than DMSO at higher concentrations.[3] However, the final concentration of the organic solvent in the working solution should be carefully controlled to minimize any potential effects on your experiment. It is advisable to keep the final ethanol concentration below 0.1% in cell culture media to avoid toxicity.[3]
Q3: My 4-OHT precipitated out of solution after storing it at -20°C. What should I do?
Precipitation of 4-OHT from stock solutions, particularly those made in ethanol, upon storage at -20°C is a common observation.[4] To redissolve the precipitate, warm the vial to room temperature or 37°C and vortex or shake it until the solution becomes clear again.[4][5][6] It is crucial to ensure that all the precipitate has redissolved before making your working dilutions to ensure accurate final concentrations.
Q4: How stable is 4-OHT in an aqueous solution?
Aqueous solutions of 4-OHT are not recommended for long-term storage. It is best to prepare fresh aqueous working solutions from your stock solution for each experiment.[2] Some sources suggest that aqueous solutions should not be stored for more than one day.[1][2] The stability of 4-OHT can be affected by factors such as pH, light exposure, and temperature, which can lead to degradation or isomerization.[6][7]
Q5: I'm concerned about the cis/trans isomerization of my 4-OHT. How can I minimize this?
(Z)-4-Hydroxytamoxifen is the more biologically active isomer.[8] Isomerization to the less active (E)-isomer can occur, particularly when exposed to light.[6][9] To minimize isomerization, protect your 4-OHT powder and solutions from light by using amber vials or wrapping them in aluminum foil.[4][5][6] Prepare stock solutions fresh and store them in the dark at -20°C. For long-term storage, some protocols suggest using tetrahydrofuran with an antioxidant like butylated hydroxytoluene (BHT).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Working Solution | The aqueous solubility limit has been exceeded. | - Increase the proportion of the organic solvent in the final working solution, if experimentally permissible.- Decrease the final concentration of 4-OHT.- Consider using a solubilizing agent such as cyclodextrin.[10][11][12][13] |
| Inconsistent Experimental Results | - Incomplete dissolution of 4-OHT from a precipitated stock.- Degradation or isomerization of the 4-OHT solution.- Inaccurate initial weighing of the compound. | - Ensure the stock solution is completely clear before use by warming and vortexing.[4][6]- Prepare fresh stock and working solutions regularly.- Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]- Confirm the accuracy of your balance and weighing technique. |
| Cell Toxicity Observed | The concentration of the organic solvent (e.g., ethanol, DMSO) in the final culture medium is too high. | - Calculate and adjust the dilution to ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for ethanol).[3]- Perform a solvent toxicity control experiment. |
| Low Potency or Lack of Expected Biological Effect | - Isomerization of the active (Z)-4-OHT to the less active (E)-isomer.- Degradation of the compound.- Gradual precipitation of 4-OHT in the stock solution over time.[14] | - Protect all solutions from light.[4][5][6]- Prepare fresh stock solutions. Some studies suggest that the loss of potency in stored stocks is due to precipitation rather than isomerization.[14][15]- Heating aged aliquots may reinstate their activity by redissolving precipitated compound.[14] |
Quantitative Solubility Data
| Solvent/Medium | Solubility | Reference |
| Ethanol | ~20 mg/mL | [1][2][6] |
| DMSO | ~2 mg/mL to 78 mg/mL (Note: solubility can be affected by DMSO quality) | [1][2][16][17] |
| Dimethylformamide (DMF) | ~20 mg/mL | [1][2] |
| Methanol | ~10 mg/mL | [6] |
| 1:2 solution of Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1][2] |
| Water | Insoluble | [16][17][18] |
| Chloroform | 50 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-OHT Stock Solution in Ethanol
-
Weighing: Accurately weigh out the desired amount of (Z)-4-Hydroxytamoxifen powder (Molecular Weight: 387.5 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.875 mg.
-
Dissolution: Add the appropriate volume of absolute ethanol to the 4-OHT powder in a suitable light-protected tube (e.g., an amber microcentrifuge tube). For 1 mL of a 10 mM solution, add 1 mL of ethanol.
-
Mixing: Vortex the solution vigorously. If the compound does not dissolve completely, gentle warming to 37-55°C and/or brief sonication can be applied until the solution is clear.[6][19]
-
Storage: Store the stock solution in aliquots at -20°C, protected from light.[6] It is recommended to use these aliquots within a few weeks to a couple of months. For longer-term storage, consider preparing fresh stock.[6]
Protocol 2: Preparation of a 1 µM 4-OHT Working Solution in Cell Culture Medium
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM 4-OHT stock solution in ethanol at room temperature. If any precipitate is visible, warm and vortex until it is fully redissolved.
-
Dilution: Dilute the stock solution into your cell culture medium. To prepare a 1 µM working solution, you will perform a 1:10,000 dilution. For example, add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
Mixing and Use: Mix the working solution thoroughly by gentle inversion or swirling. Use the freshly prepared medium immediately for your experiment.[3]
Visualizations
Caption: Troubleshooting flowchart for 4-OHT solubility.
Caption: Factors influencing 4-OHT stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Drug preparation [bio-protocol.org]
- 5. Preparation of pharmacological agents [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. MXPA06010928A - Chemically stable compositions of 4-hydroxy tamoxifen. - Google Patents [patents.google.com]
- 8. 4-Hydroxytamoxifen | C26H29NO2 | CID 449459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JP2001527037A - Mixtures and pharmaceutical compositions comprising Z-4-hydroxy tamoxifen and cyclodextrin - Google Patents [patents.google.com]
- 11. Solubilization and dissolution of tamoxifen-hydroxybutenyl cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. An Approach to Enhance Dissolution Rate of Tamoxifen Citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 15. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. labs.childrenshospital.org [labs.childrenshospital.org]
Technical Support Center: Optimizing 4-Hydroxytamoxifen (4-OHT) for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxytamoxifen (4-OHT) in in vivo experiments. The focus is on optimizing dosage to minimize toxicity while achieving desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between using Tamoxifen and 4-Hydroxytamoxifen (4-OHT) for in vivo induction?
4-OHT is the active metabolite of Tamoxifen.[1] In vivo, Tamoxifen is converted to its active metabolites, 4-OHT and endoxifen, by cytochrome P450 enzymes in the liver.[2][3][4][5] Using 4-OHT directly allows for more precise and rapid activation of CreER-mediated recombination as it bypasses the need for metabolic conversion.[1] However, 4-OHT is less stable and requires more careful handling than Tamoxifen.[1] For systemic or long-term induction, Tamoxifen is often preferred due to its stability.[1]
Q2: What are the common signs of 4-OHT toxicity in mice?
Common adverse effects of Tamoxifen and its metabolites like 4-OHT include dose-dependent transient weight loss (typically around 15-20%), hunched posture, piloerection (hair standing on end), inappetence, reduced mobility, and general malaise.[2] These signs are often transient, and animals may recover over time.[2] More severe toxicities can include reproductive organ damage, sterility, and late abortions.[2]
Q3: My 4-OHT solution is cloudy or has precipitates. What should I do?
Precipitation of 4-OHT, especially when stored at -20°C in ethanol, is a common observation.[6] To redissolve the 4-OHT, warm the stock solution to room temperature and shake it on a horizontal shaker until the solution is clear; this can take about 30 minutes.[6] For working solutions, it has been shown that heating aged aliquots of 4-OHT can reinstate their potential to induce CreERT2.[7] It is crucial to ensure the 4-OHT is fully dissolved before administration to ensure accurate dosing and avoid injection site issues.
Q4: What is the recommended storage condition and stability for 4-OHT solutions?
Undissolved 4-OHT powder is stable when stored in the dark at 4°C.[7] Stock solutions of 4-OHT in DMSO or ethanol can lose potency within weeks of storage at -20°C or -80°C.[7] It is recommended to prepare fresh stock solutions and use them within 4-6 weeks.[7] For long-term storage, aliquoting the stock solution to avoid repeated freeze-thaw cycles is advisable.[8] Always protect 4-OHT solutions from light.[6][8]
Q5: Are there alternative delivery vehicles to corn oil for 4-OHT administration?
Yes, alternatives to corn oil are available. Sunflower oil can be used in a similar manner to corn oil.[1] An aqueous solvent using Cremophor® EL has also been developed, which allows for both intravenous (iv) and intraperitoneal (ip) injections and may provide better control over pharmacokinetic parameters.[9][10] For intraperitoneal injections, tamoxifen citrate can be formulated in aqueous vehicles like 0.5% methylcellulose, which may be more humane for the mice.[11]
Troubleshooting Guides
Issue 1: High Toxicity and Animal Morbidity
Symptoms: Significant weight loss (>20%), severe lethargy, hunched posture, and mortality in the experimental group.
Possible Causes & Solutions:
-
Dosage is too high: The toxic effects of 4-OHT are dose-dependent.[12][13]
-
Solution: Reduce the dosage of 4-OHT. A pilot dose-response study is recommended to determine the minimum effective dose for your specific mouse model and experimental goals.
-
-
Ethanol concentration in the vehicle: High concentrations of ethanol in the final injection volume can be toxic.
-
Solution: Ensure the final ethanol concentration is as low as possible. Some protocols recommend evaporating the ethanol from the oil-ethanol mixture using a vacuum centrifuge before administration.[6]
-
-
Route of administration: Intraperitoneal injections of oil-based solutions can cause peritonitis and inflammation.[2]
-
Animal strain sensitivity: Some mouse strains may be more sensitive to the toxic effects of 4-OHT.
-
Solution: Review the literature for your specific mouse strain and consider using a lower starting dose.
-
Issue 2: Inefficient or Variable Cre-Recombinase Induction
Symptoms: Inconsistent or low levels of gene recombination observed in target tissues.
Possible Causes & Solutions:
-
Improper 4-OHT solution preparation: Incomplete dissolution or precipitation of 4-OHT will lead to inaccurate dosing.
-
Degraded 4-OHT solution: 4-OHT solutions can lose potency over time.[7]
-
Solution: Prepare fresh 4-OHT solutions for each experiment or use aliquots that have been stored for less than 4-6 weeks.[7]
-
-
Suboptimal dosage or duration of treatment: The dose and duration of 4-OHT administration can significantly impact recombination efficiency.[1]
-
Solution: Optimize the dosing regimen. This may involve increasing the daily dose, extending the number of injection days, or a combination of both. The optimal regimen is often mouse line-dependent.[1]
-
-
Pharmacokinetic variability: The classic method of dissolving 4-OHT in corn oil for IP injections can lead to variable timing and levels of induction.[9][10]
Quantitative Data Summary
Table 1: 4-Hydroxytamoxifen Dosage and Administration Routes in Mice
| Parameter | Dosage | Administration Route | Vehicle | Frequency | Reference |
| CreERT2 Induction | 50-80 mg/kg | Intraperitoneal (IP) | Sunflower Oil / Ethanol | Once daily for 1-7 days | [1] |
| CreERT2 Induction | 50 mg/kg | Intraperitoneal (IP) | Corn Oil | - | [6] |
| Uterine Gene Expression | 0.01, 0.1, or 1.0 mg/kg | - | Sesame Oil | Single injection | [12][13] |
| Cardiomyocyte DNA Editing | 20 mg/kg | Intraperitoneal (IP) | - | For 5 or 10 days | [16] |
| Hematological Toxicity Study | 18.75, 37.5, or 75 mg/kg | Intraperitoneal (IP) | - | 3 consecutive days | [17] |
Experimental Protocols
Protocol 1: Preparation and Administration of 4-OHT in Sunflower Oil
This protocol is adapted from a procedure for inducing CreER-mediated recombination in transgenic mice.[1]
-
Dissolution in Ethanol: Dissolve 4-Hydroxytamoxifen in 100% ethanol to a concentration of 50-100 mg/mL. Sonicate the mixture for 15 minutes at 55°C to aid dissolution.
-
Dilution in Oil: Add sunflower oil to the ethanol-4-OHT solution to achieve a final 4-OHT concentration of 10 mg/mL. Sonicate the mixture again for 15 minutes at 55°C.
-
Use: The final solution should be used within 2 hours of preparation.
-
Administration: Administer the solution via intraperitoneal (IP) injection at a dosage of 50-80 mg/kg body weight. The duration of injections (1 to 7 days) depends on the specific transgenic mouse line and the desired level of recombination.[1]
-
Monitoring: Monitor the mice daily during the injection period for any signs of adverse reactions or distress.[1]
Protocol 2: Preparation of 4-OHT in Corn Oil with Ethanol Evaporation
This protocol is designed to minimize ethanol-related toxicity.[6]
-
Stock Solution: Prepare a 20 mg/mL stock solution of 4-Hydroxytamoxifen in ethanol. This may require vortexing and shaking on a horizontal shaker for approximately 15 minutes. Protect the solution from light. Aliquot and store at -20°C.
-
Working Solution Preparation: On the day of administration, warm an aliquot of the stock solution to room temperature and shake until any precipitate is redissolved.
-
Dilution and Mixing: Add corn oil to the stock solution to obtain a final concentration of 10 mg/mL. For example, add 400 µL of corn oil to 200 µL of the 20 mg/mL stock solution.
-
Ethanol Evaporation: Place the oil-ethanol mixture in a vacuum centrifuge (e.g., SpeedVac) to evaporate the ethanol. This typically takes 10-20 minutes. The final solution should be clear.
-
Administration: Administer the final solution via intraperitoneal injection at a dosage of 50 mg/kg.[6]
Visualizations
References
- 1. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 2. Tamoxifen information sheet V4.pdf - Norecopa Wiki [wiki.norecopa.no]
- 3. Limitations of Tamoxifen Application for In Vivo Genome Editing Using Cre/ERT2 System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tamoxifen - Wikipedia [en.wikipedia.org]
- 6. Drug preparation [bio-protocol.org]
- 7. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Dose-dependent effects of 4-hydroxytamoxifen, the active metabolite of tamoxifen, on estrogen receptor-alpha expression in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. 4-hydroxytamoxifen does not deteriorate cardiac function in cardiomyocyte-specific MerCreMer transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Warning regarding hematological toxicity of tamoxifen activated CreERT2 in young Rosa26CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
4-Hydroxytamoxifen degradation and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and long-term storage of 4-Hydroxytamoxifen (4-OHT).
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for long-term storage of solid 4-Hydroxytamoxifen?
For long-term stability, solid 4-Hydroxytamoxifen should be stored in a desiccated environment and protected from light.[1] Recommended storage temperatures vary slightly between suppliers, but a consensus points towards refrigerated or frozen conditions.
Q2: How should I prepare and store 4-Hydroxytamoxifen stock solutions?
4-Hydroxytamoxifen is soluble in several organic solvents. For biological experiments, ethanol and DMSO are commonly used.[2] It is crucial to prepare and store stock solutions under conditions that minimize degradation. General recommendations include storing solutions at -20°C and protecting them from light.[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.[1][3]
Q3: My 4-Hydroxytamoxifen solution has lost its effectiveness. What are the possible reasons?
Several factors can lead to a loss of 4-Hydroxytamoxifen activity in solution:
-
Isomerization: 4-Hydroxytamoxifen exists as a mixture of (E) and (Z) isomers. The (Z)-isomer (trans) is the more biologically active antiestrogen. In solution, particularly in solvents with a low dielectric constant and when exposed to light, the isomers can interconvert, potentially leading to a decrease in the concentration of the more active isomer.[4]
-
Precipitation: Over time, especially at low temperatures, 4-Hydroxytamoxifen may precipitate out of solution. This is particularly relevant for stock solutions in DMSO or ethanol.[5] This reduces the effective concentration of the compound in your experiments.
-
Chemical Degradation: Although less commonly reported under proper storage conditions, exposure to oxidizing agents or UV light can lead to chemical degradation.[6][7]
Q4: How can I minimize the isomerization of 4-Hydroxytamoxifen in solution?
To minimize isomerization, it is recommended to:
-
Store solutions in the dark at -20°C or below.[1]
-
Prepare fresh solutions for critical experiments.[1]
-
For maximal stability over several months, one study suggests storing the compound in tetrahydrofuran (THF) containing approximately 0.025% butylated hydroxytoluene (BHT) at -25°C in the dark.[4]
Troubleshooting Guide
Issue: Reduced or inconsistent experimental results with stored 4-Hydroxytamoxifen solution.
-
Check for Precipitation: Visually inspect your stock solution for any precipitate. If you observe crystals or cloudiness, gently warm the solution to 37°C for a short period to see if the precipitate redissolves.[5] A study has shown that heating aged aliquots can reinstate their biological activity.[5]
-
Verify Isomeric Purity: If you have access to analytical instrumentation such as HPLC, you can assess the isomeric ratio of your solution. A significant shift towards the less active (E)-isomer could explain the loss of activity.
-
Prepare a Fresh Stock Solution: The most reliable way to ensure the activity of your 4-Hydroxytamoxifen is to prepare a fresh stock solution from solid material.[1]
Quantitative Data Summary
Table 1: Recommended Storage Conditions for 4-Hydroxytamoxifen
| Form | Storage Temperature | Conditions | Reported Stability |
| Solid | 2-8°C | Desiccated, protected from light | Up to 3 years |
| Solid | -20°C | --- | ≥ 4 years[2] |
| Solution (Ethanol) | -20°C | Protected from light, aliquoted | General guidance suggests preparing fresh[1][8] |
| Solution (DMSO) | -20°C | Protected from light, aliquoted | Stable for months, but precipitation can occur[5][9] |
| Solution (THF with BHT) | -25°C | In the dark | Active for ~6 months with <5% loss in isomeric purity |
Table 2: Solubility of 4-Hydroxytamoxifen
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL (with heating) |
| Methanol | 10 mg/mL |
| DMSO | ~2 mg/mL to 78 mg/mL (varies by source)[2][9] |
| Dimethyl formamide (DMF) | ~20 mg/mL[2] |
| Aqueous Buffers | Sparingly soluble[2] |
Experimental Protocols
Protocol 1: Assessment of 4-Hydroxytamoxifen Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability and isomeric purity of a 4-Hydroxytamoxifen solution. Specific parameters may need to be optimized based on the available instrumentation and columns.
Objective: To determine the concentration and isomeric ratio of 4-Hydroxytamoxifen in a stored solution.
Materials:
-
4-Hydroxytamoxifen stock solution (to be tested)
-
Freshly prepared 4-Hydroxytamoxifen standard solution of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water with a suitable modifier (e.g., 0.1% formic acid or an ammonium formate buffer)
-
C18 reversed-phase HPLC column
-
HPLC system with a UV or mass spectrometry (MS) detector
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the stored 4-Hydroxytamoxifen stock solution and the fresh standard solution in the mobile phase to a concentration suitable for HPLC analysis (e.g., 1-10 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 4.6 mm, 2.7 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start at 30% acetonitrile and increase to 90% over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 246 nm and 287 nm[2] or MS detection for higher specificity.
-
-
Analysis:
-
Inject the standard solution to determine the retention times for the (Z) and (E) isomers of 4-Hydroxytamoxifen.
-
Inject the test solution.
-
Compare the chromatograms of the test solution to the standard.
-
Calculate the total concentration of 4-Hydroxytamoxifen in the test sample by comparing the total peak area to the standard.
-
Determine the isomeric ratio by calculating the area of each isomer peak relative to the total peak area.
-
Interpretation of Results:
-
A significant decrease in the total concentration compared to the expected concentration indicates degradation or precipitation.
-
A change in the isomeric ratio, specifically an increase in the (E)-isomer, suggests isomerization has occurred.
Visualizations
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. 4-Hydroxytamoxifen 70 Z isomer (remainder primarily E-isomer) 68392-35-8 [sigmaaldrich.com]
- 4. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: 4-Hydroxytamoxifen (4-OHT) Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of 4-Hydroxytamoxifen (4-OHT) stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing 4-Hydroxytamoxifen (4-OHT) stock solutions?
A1: Ethanol is a highly recommended solvent for preparing 4-OHT stock solutions.[1][2][3] It offers good solubility, and the solutions are reported to be stable for several months when stored correctly.[3] While other organic solvents like DMSO and DMF can also be used, some reports suggest lower solubility in DMSO and a higher tendency for precipitation over time.[2][4][5][6][7] For applications requiring dilution in aqueous media, it is advised to first dissolve the 4-OHT in ethanol before further dilution, as aqueous solutions are not stable for more than a day.[2][6]
Q2: What are the optimal storage conditions for 4-OHT stock solutions to ensure stability?
A2: To maximize stability, 4-OHT stock solutions should be stored at -20°C and protected from light.[1][3][4] It is also highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] For long-term storage of the solid compound, it should be kept desiccated at 2–8°C and protected from light.[1]
Q3: Is 4-OHT sensitive to light?
A3: Yes, 4-OHT is light-sensitive.[1][4][8][9] Exposure to light, particularly UV light, can lead to cis-trans (E-Z) isomerization and potential degradation.[1][5][10][11] Therefore, it is crucial to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[12][13]
Q4: Can I store my 4-OHT stock solution at -80°C?
A4: While the standard and widely recommended storage temperature is -20°C, some researchers have inquired about storage at -80°C to potentially prolong stability.[3] Although there is limited direct data comparing the stability at -20°C versus -80°C, a study has noted a loss of potency in solutions stored at both temperatures over a period of weeks, primarily attributed to precipitation rather than chemical degradation.[5]
Q5: For how long can I store my 4-OHT stock solution?
A5: When prepared in ethanol and stored at -20°C protected from light, 4-OHT stock solutions are reported to be stable for at least a few months.[3] One source suggests that solutions in tetrahydrofuran (THF) containing an antioxidant like butylated hydroxytoluene (BHT) can remain active for approximately six months with minimal loss of isomeric purity.[1][3] However, it is a good practice to prepare fresh stock solutions regularly and to test the performance of stored solutions in your specific application.[4]
Data Presentation
Table 1: Solubility of 4-Hydroxytamoxifen in Common Solvents
| Solvent | Solubility | Notes | Citations |
| Ethanol | ~20 mg/mL | Heating may be required for complete dissolution. | [1][2][3] |
| Methanol | ~10 mg/mL | [1] | |
| DMSO | ~2 mg/mL to 5.1 mM | Lower solubility compared to ethanol. | [2][4][6] |
| Dimethylformamide (DMF) | ~20 mg/mL | [2][6] | |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble (~0.3 mg/mL in 1:2 ethanol:PBS) | Not recommended for storage for more than one day. | [2][6] |
Table 2: Recommended Storage and Handling of 4-OHT
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature (Solid) | 2–8°C | Maintains stability of the solid compound. | [1] |
| Storage Temperature (Solution) | -20°C | Preserves the stability of the stock solution. | [1][3][4] |
| Light Exposure | Protect from light | 4-OHT is light-sensitive and can undergo isomerization and degradation. | [1][4][8][9] |
| Freeze-Thaw Cycles | Avoid by aliquoting | Minimizes precipitation and potential degradation. | [4] |
| Aqueous Solutions | Use immediately | Poor stability in aqueous buffers. | [2][6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution | Citations |
| Precipitation in stock solution upon thawing | Low solubility of 4-OHT at colder temperatures. | Gently warm the solution at 37°C or 55°C and vortex until the precipitate redissolves. Sonication may also be effective. | [3][5][13][14] |
| Loss of biological activity over time | Precipitation leading to a decrease in the effective concentration. Isomerization or degradation. | First, try to redissolve any precipitate by warming and vortexing. If activity is not restored, prepare a fresh stock solution. | [5] |
| Difficulty dissolving 4-OHT powder | Insufficient solvent volume or temperature. | Increase the solvent volume or gently warm the solution while vortexing or shaking. For ethanol, heating to 55°C can aid dissolution. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 20 mg/mL 4-OHT Stock Solution in Ethanol
-
Weigh out the desired amount of 4-Hydroxytamoxifen powder into a sterile, light-protected container (e.g., an amber glass vial or a clear vial wrapped in aluminum foil).
-
Add 100% ethanol to achieve a final concentration of 20 mg/mL.[12]
-
Seal the container and vortex the suspension.[12]
-
If the powder does not fully dissolve, place the container on a horizontal shaker at room temperature or in a water bath at 37°C or 55°C for 15-30 minutes, or until the solution is clear.[3][13]
-
Once fully dissolved, filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes.[4]
Protocol 2: Preparation of 4-OHT in Corn Oil for In Vivo Administration
-
Prepare a 20 mg/mL stock solution of 4-OHT in 100% ethanol as described in Protocol 1.[12]
-
On the day of administration, thaw an aliquot of the 4-OHT stock solution and warm it to room temperature. Ensure any precipitate is redissolved by shaking or warming.[12]
-
In a sterile tube, add the desired volume of corn oil.[12]
-
Add the 4-OHT/ethanol stock solution to the corn oil to achieve the desired final concentration (e.g., for a final concentration of 10 mg/mL, add one volume of the 20 mg/mL stock to one volume of corn oil).[12]
-
Vortex the mixture vigorously until it forms a milky/cloudy emulsion.[14]
-
To remove the ethanol, place the open tube in a vacuum centrifuge (SpeedVac) for 10-30 minutes, or until the ethanol has fully evaporated and the solution becomes clear.[12][14]
-
The final solution should be used immediately.[12]
Visualizations
Caption: Experimental workflow for preparing and using 4-OHT stock solutions.
Caption: Troubleshooting flowchart for 4-OHT stock solution issues.
Caption: Simplified oxidative degradation pathway of 4-Hydroxytamoxifen.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 4-OHT (4-Hydroxytamoxifen 70 Z-isomer) | Inducible Cre-system | Hello Bio [hellobio.com]
- 9. (Z)-4-Hydroxytamoxifen (Z-4-OHT) | Genome editing compound | Hello Bio [hellobio.com]
- 10. 4-Hydroxytamoxifen probes for light-dependent spatiotemporal control of Cre-ER mediated reporter gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Drug preparation [bio-protocol.org]
- 13. Preparation of pharmacological agents [protocols.io]
- 14. researchgate.net [researchgate.net]
dealing with tamoxifen resistance in MCF-7 cells treated with 4-Hydroxytamoxifen
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 4-Hydroxytamoxifen (4-OHT) treated MCF-7 cells, specifically focusing on the challenges of tamoxifen resistance.
Troubleshooting Guide
Issue 1: Establishment of a Stable Tamoxifen-Resistant MCF-7 Cell Line
Q1: My MCF-7 cells are not developing resistance to 4-Hydroxytamoxifen.
A1: The process of developing a stable tamoxifen-resistant MCF-7 cell line is lengthy and requires careful attention to culture conditions. Here are some potential reasons for failure and troubleshooting steps:
-
Incorrect 4-OHT Concentration: The concentration of 4-OHT is critical. Starting with a concentration that is too high can lead to widespread cell death, while a concentration that is too low may not provide enough selective pressure.
-
Presence of Estrogens in Culture Medium: Phenol red in standard culture media has estrogenic activity and can interfere with the action of tamoxifen.[3] Similarly, standard fetal bovine serum (FBS) contains estrogens.
-
Insufficient Time for Resistance to Develop: Acquired resistance is a gradual process. It can take anywhere from 6 to 12 months of continuous culture with 4-OHT for MCF-7 cells to develop a stable resistant phenotype.[3][4]
-
Loss of Resistance: Tamoxifen-resistant cell lines can lose their resistance if the selective pressure (4-OHT) is removed from the culture medium.[3]
-
Recommendation: Always maintain tamoxifen-resistant MCF-7 cells in a medium containing the concentration of 4-OHT to which they are resistant.[5]
-
Q2: My tamoxifen-resistant MCF-7 cells are growing very slowly and are detaching from the culture dish.
A2: It is common for tamoxifen-resistant MCF-7 cells to exhibit a slower growth rate compared to the parental cell line.[3] The issue of cell detachment could be related to the stress of drug selection or changes in cell adhesion properties.
-
Recommendation:
-
Ensure the use of appropriate culture vessels. T-75 flasks are commonly recommended.
-
Handle the cells gently during subculturing. Avoid vigorous shaking or hitting of the flask.
-
Consider using pre-coated culture flasks (e.g., with poly-L-lysine or fibronectin) to enhance cell attachment.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Q1: I am observing high variability in my cell viability assay results (e.g., MTT, XTT).
A1: High variability in cell viability assays can stem from several factors:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Recommendation: Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy.
-
-
Ethanol/DMSO Concentration: 4-OHT is often dissolved in ethanol or DMSO. High concentrations of these solvents can be toxic to cells.
-
Recommendation: Keep the final solvent concentration in the culture medium as low as possible (typically below 0.1%).[4] Always include a vehicle control (medium with the same concentration of solvent used to dissolve 4-OHT) in your experiments.
-
-
Assay Incubation Time: The incubation time for the viability reagent (e.g., MTT) is critical for optimal signal development.
-
Recommendation: Follow the manufacturer's protocol precisely for incubation times. For MTT assays, a 3-4 hour incubation is common.[6]
-
Q2: My Western blot results for key signaling proteins are not showing the expected changes in resistant cells.
A2: The development of tamoxifen resistance involves complex and sometimes variable alterations in signaling pathways.
-
Heterogeneous Cell Population: Your resistant cell line may not be a clonal population, leading to mixed signaling profiles.[3]
-
Recommendation: Consider single-cell cloning to establish a homogenous resistant cell line.
-
-
Passage Number: High passage numbers of parental MCF-7 cells can lead to phenotypic drift, potentially obscuring the differences between sensitive and resistant lines.[3]
-
Recommendation: Use a low passage number of parental MCF-7 cells as your control.
-
-
Antibody Quality: The quality and specificity of your primary antibodies are crucial.
-
Recommendation: Validate your antibodies using positive and negative controls.
-
Frequently Asked Questions (FAQs)
Q1: What are the key signaling pathways involved in 4-Hydroxytamoxifen resistance in MCF-7 cells?
A1: Several signaling pathways have been implicated in acquired tamoxifen resistance in MCF-7 cells. These often involve crosstalk and compensatory mechanisms that allow the cells to bypass the anti-estrogenic effects of tamoxifen. Key pathways include:
-
PI3K/Akt/mTOR Pathway: Enhanced signaling through this pathway is a common mechanism of resistance.[4][7] Activation of Akt can promote cell survival and proliferation, overriding the growth-inhibitory effects of tamoxifen.
-
MAPK/ERK Pathway: The MAPK/ERK pathway can also be upregulated in tamoxifen-resistant cells, leading to increased proliferation.[4]
-
Growth Factor Receptor Signaling: Overexpression or activation of growth factor receptors like EGFR and HER2 can drive resistance by activating downstream pathways such as PI3K/Akt and MAPK/ERK.[4]
Q2: How can I confirm that my MCF-7 cell line has developed resistance to 4-Hydroxytamoxifen?
A2: Confirmation of resistance should be based on multiple lines of evidence:
-
Cell Viability/Proliferation Assays: Perform a dose-response curve with 4-OHT on both the parental and suspected resistant cell lines. The resistant line should show a significantly higher IC50 value (the concentration of drug that inhibits 50% of cell growth).[1]
-
Colony Formation Assay: Resistant cells should be able to form colonies in the presence of 4-OHT concentrations that inhibit colony formation in the parental cells.[4]
-
Gene and Protein Expression Analysis: Analyze the expression of known markers of tamoxifen resistance. For example, resistant cells may show altered expression of ERα and its target genes, as well as upregulation of proteins in the PI3K/Akt or MAPK pathways.[8][9]
Q3: What are the expected morphological changes in MCF-7 cells after developing tamoxifen resistance?
A3: Tamoxifen-resistant MCF-7 cells can exhibit morphological changes. They may transition from a typical cobblestone-like epithelial appearance to a more elongated, spindle-shaped mesenchymal phenotype.[10] This is often associated with an epithelial-to-mesenchymal transition (EMT), which can also lead to increased cell motility and invasion.[4][11]
Data Presentation
Table 1: Comparison of IC50 Values for 4-Hydroxytamoxifen in Sensitive and Resistant MCF-7 Cells
| Cell Line | 4-Hydroxytamoxifen IC50 (µM) | Reference |
| MCF-7 (Parental) | 0.5 | [1] |
| MCF-7/TR | 3.8 | [1] |
| MCF-7 (Parental) | 13.57 | [12] |
| MCF-7/TAM | 29.91 | [12] |
Table 2: Relative Expression of Key Genes in Tamoxifen-Resistant (MCF-7/TR) vs. Sensitive (MCF-7) Cells
| Gene | Relative Expression in MCF-7/TR (Fold Change) | Method | Reference |
| CDCA8 | Upregulated | qPCR | [1] |
| ESR1 | Decreased | qPCR | [13] |
| GREB1 | Decreased | qPCR | [13] |
| PGR | Decreased | qPCR | [13] |
| DSCAM-AS1 | Upregulated | qPCR | [13] |
Experimental Protocols
Protocol 1: Establishment of Tamoxifen-Resistant MCF-7 Cells
-
Cell Culture: Culture parental MCF-7 cells in phenol red-free RPMI-1640 medium supplemented with 10% charcoal-stripped fetal bovine serum (FBS) and 1% penicillin/streptomycin.[2]
-
Initial Treatment: Once the cells are approximately 70-80% confluent, add 4-Hydroxytamoxifen to the culture medium at a starting concentration of 10⁻⁷ M.[4]
-
Gradual Dose Escalation: Maintain the cells in the presence of 4-OHT. Initially, a significant number of cells will die. As the surviving cells begin to proliferate, gradually increase the concentration of 4-OHT over a period of 6-12 months.[4]
-
Maintenance: Once the cells are able to proliferate steadily in the desired concentration of 4-OHT (e.g., 1 µM), they can be considered resistant. Continuously culture the resistant cells in the presence of this concentration of 4-OHT to maintain the resistant phenotype.[5]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed MCF-7 cells (both parental and resistant) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of 4-Hydroxytamoxifen (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Protocol 3: Western Blot Analysis
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., against p-Akt, Akt, p-ERK, ERK, or ERα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 4: Quantitative Real-Time PCR (qPCR)
-
RNA Extraction: Extract total RNA from the cells using a commercial kit (e.g., RNeasy from QIAGEN).[4]
-
RNA Quantification and Quality Check: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, your cDNA template, and gene-specific primers.
-
Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative gene expression, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Key signaling pathways in tamoxifen resistance.
Caption: Experimental workflow for confirming tamoxifen resistance.
References
- 1. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of the tamoxifen-resistant (TR) MCF-7 cell line [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic analysis of acquired tamoxifen resistance in MCF-7 cells reveals expression signatures associated with enhanced migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.1. Culture of MCF7 and MCF7-Tamoxifen-Resistant Cell Line [bio-protocol.org]
- 6. Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hormone Resistance in Two MCF-7 Breast Cancer Cell Lines is Associated with Reduced mTOR Signaling, Decreased Glycolysis, and Increased Sensitivity to Cytotoxic Drugs [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 12. Regulation of tamoxifen sensitivity by the PLAC8/MAPK pathway axis is antagonized by curcumin-induced protein stability change - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: 4-Hydroxytamoxifen Oral Administration and Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the oral administration and bioavailability of 4-Hydroxytamoxifen (4-OHT).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered with the oral administration of 4-Hydroxytamoxifen?
The primary challenge with oral administration of 4-Hydroxytamoxifen (4-OHT) is its poor bioavailability due to rapid first-pass metabolism.[1] When administered orally, 4-OHT undergoes extensive O-glucuronidation in the liver, which leads to its rapid clearance from the body and reduced systemic exposure.[1] This necessitates the exploration of alternative delivery strategies to achieve therapeutic concentrations of this potent antiestrogen.
Q2: How does the bioavailability of orally administered 4-OHT compare to that of tamoxifen?
Oral administration of 4-OHT results in significantly lower plasma concentrations compared to the administration of its parent drug, tamoxifen.[1][2] Tamoxifen itself is a prodrug that is metabolized into more active compounds like 4-OHT and endoxifen.[3][4] However, direct oral administration of 4-OHT is inefficient due to its rapid first-pass clearance.[1]
Q3: What are the key metabolic pathways affecting the oral bioavailability of 4-Hydroxytamoxifen?
The main metabolic pathway that limits the oral bioavailability of 4-OHT is O-glucuronidation.[1] The biotransformation of tamoxifen to its active metabolites, including 4-OHT, is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4.[5][6][7] While these enzymes are crucial for the activation of tamoxifen, the subsequent glucuronidation of 4-OHT leads to its rapid elimination.
Q4: What strategies are being explored to improve the oral bioavailability of 4-Hydroxytamoxifen?
Several strategies are under investigation to enhance the oral bioavailability of 4-OHT:
-
Prodrugs: Designing prodrugs that mask the hydroxyl group of 4-OHT can prevent rapid glucuronidation. A notable example is the boronic acid-based prodrug ZB497, which has demonstrated significantly increased plasma concentrations of 4-OHT in preclinical studies.[1][8]
-
Nanotechnology-based delivery systems: Encapsulating 4-OHT in nanoparticles, such as those made from chitosan or liquid crystalline structures, can protect it from first-pass metabolism and improve its absorption.[9][10][11]
-
Co-administration with inhibitors of metabolic enzymes: The bioavailability of tamoxifen and its metabolites can be influenced by co-administering substances that inhibit CYP enzymes or P-glycoprotein, such as quercetin or naringin.[12][13]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps/Suggestions |
| Low plasma concentrations of 4-OHT after oral administration in animal models. | Rapid first-pass metabolism (O-glucuronidation). Poor solubility of the compound. | 1. Consider using a prodrug of 4-OHT, such as a boronic acid derivative, to bypass first-pass metabolism.[1] 2. Formulate 4-OHT in a nanotechnology-based delivery system (e.g., chitosan nanoparticles, liquid crystalline nanoparticles) to enhance absorption and protect against degradation.[9][11] 3. Evaluate the solubility of your 4-OHT formulation. It is soluble in organic solvents like ethanol and DMSO but has low aqueous solubility.[14][15][16] |
| High variability in bioavailability between experimental subjects. | Genetic polymorphisms in metabolic enzymes (e.g., CYP2D6).[1] Differences in gut microbiota. | 1. Use animal models with defined genetic backgrounds for metabolic enzymes. 2. Ensure consistent diet and housing conditions for experimental animals. |
| Difficulty in detecting 4-OHT in plasma samples. | Inadequate sensitivity of the analytical method. Rapid clearance of the compound. | 1. Utilize a highly sensitive analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1] 2. Collect blood samples at earlier time points post-administration to capture the peak concentration before rapid clearance.[2] |
| Observed in vitro efficacy does not translate to in vivo models after oral administration. | Poor oral bioavailability is preventing therapeutic concentrations from being reached at the target site. | 1. Quantify the plasma and tumor tissue concentrations of 4-OHT to confirm systemic exposure.[1] 2. Consider alternative administration routes for initial in vivo efficacy studies, such as intraperitoneal injection or transdermal application, to bypass first-pass metabolism.[1][17][18] |
Quantitative Data
Table 1: Pharmacokinetic Parameters of 4-Hydroxytamoxifen and a Prodrug (ZB497) after Oral Administration in Mice (1 mg/kg)
| Compound | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak Concentration (Tmax) (hours) | Reference |
| Tamoxifen (leading to 4-OHT) | 0.8 (for 4-OHT) | 2 | [2] |
| 4-Hydroxytamoxifen | 3.6 | 2 | [2] |
| ZB497 (prodrug, leading to 4-OHT) | 114 (for 4-OHT) | Not specified | [2] |
Table 2: Bioavailability Enhancement of Tamoxifen with Co-administered Compounds in Rats
| Co-administered Compound | Dose | Relative Bioavailability (RB%) Increase of Tamoxifen | Reference |
| Quercetin | 2.5 - 7.5 mg/kg | 1.20 - 1.61 times | [12] |
| Naringin | 1.5 - 15 mg/kg | 2.02 - 2.88 times | [13] |
| Morin | 3 - 10 mg/kg | 1.56 - 1.68 times | [19] |
Experimental Protocols
Protocol 1: Evaluation of Oral Bioavailability of a Novel 4-Hydroxytamoxifen Formulation in Mice
-
Animal Model: Female C57BL/6 mice.[1]
-
Formulation Preparation:
-
Dissolve the test compound (e.g., 4-OHT, prodrug, or nanoformulation) in a suitable vehicle. For oral gavage, a common vehicle is a mixture of PBS and ethanol.[1][2]
-
Prepare a stock solution of the compound in an organic solvent like DMSO before diluting it in the final vehicle for administration.[1]
-
-
Administration:
-
Blood Sampling:
-
Sample Processing:
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalytical Method:
-
Quantify the concentration of 4-OHT and any other relevant metabolites in the plasma samples using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[1]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the area under the plasma concentration-time curve (AUC).
-
Visualizations
Caption: Metabolic pathway of Tamoxifen to its active metabolites and the inactivation of 4-Hydroxytamoxifen.
Caption: Experimental workflow for assessing the oral bioavailability of a 4-Hydroxytamoxifen formulation.
References
- 1. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Boron-Based 4-Hydroxytamoxifen Bioisosteres for Treatment of de Novo Tamoxifen Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tamoxifen - Wikipedia [en.wikipedia.org]
- 5. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. No effect on pharmacokinetics of tamoxifen and 4-hydroxytamoxifen by multiple doses of red clover capsule in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transporting antitumor drug tamoxifen and its metabolites, 4-hydroxytamoxifen and endoxifen by chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Improved Oral Bioavailability, Therapeutic Efficacy, and Reduced Toxicity of Tamoxifen-Loaded Liquid Crystalline Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced bioavailability of tamoxifen after oral administration of tamoxifen with quercetin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced tamoxifen bioavailability after oral administration of tamoxifen in rats pretreated with naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. A randomized phase II presurgical trial of transdermal 4-Hydroxytamoxifen gel versus oral tamoxifen in women with ductal carcinoma in situ of the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Presurgical Oral Tamoxifen vs Transdermal 4-Hydroxytamoxifen in Women With Ductal Carcinoma In Situ: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of Morin on the Bioavailability of Tamoxifen and its Main Metabolite, 4-Hydroxytamoxifen, in Rats | In Vivo [iv.iiarjournals.org]
Technical Support Center: Optimizing Tamoxifen-Inducible Cre/loxP Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers optimize the use of tamoxifen-inducible Cre/loxP systems while minimizing potential side effects.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using the tamoxifen-inducible Cre/loxP system.
Issue 1: Incomplete or No Cre-mediated Recombination
-
Question: I've administered tamoxifen to my CreERT2 mice, but I'm seeing little to no recombination of my floxed allele. What could be the problem?
-
Answer: Several factors can contribute to inefficient recombination. Consider the following troubleshooting steps:
-
Tamoxifen Dosage and Administration: Ensure you are using an optimal dose and administration route for your specific mouse strain and target tissue. Recombination efficiency is dose-dependent.[1][2][3][4] Consult the literature for established protocols for your Cre driver line and target organ.[2][5][6]
-
Tamoxifen Preparation and Stability: Tamoxifen is light-sensitive and can degrade over time.[7][8] Prepare fresh solutions and store them properly, protected from light at 4°C for short-term use or -20°C for longer storage.[7][8][9] Ensure the tamoxifen is fully dissolved in the vehicle (e.g., corn oil) by shaking overnight at 37°C.[7]
-
Cre-ERT2 Expression Levels: The expression level of the CreERT2 fusion protein can vary between different mouse lines and even among individual animals, leading to inconsistent recombination.[10] This is sometimes referred to as "Cre mosaicism".[10][11]
-
"Leaky" Cre Expression: Some Cre driver lines exhibit baseline ("leaky") Cre activity even without tamoxifen induction.[10][11][12] Conversely, some promoters may not be strong enough to drive sufficient Cre expression for efficient recombination in the target tissue.
-
Chromatin Accessibility: The chromatin state at the floxed locus can influence the accessibility of loxP sites to the Cre recombinase. Some genomic regions may be more resistant to recombination than others.[11]
-
Prolonged Tamoxifen Activity: Tamoxifen and its active metabolites can remain in the system for weeks after the last dose, continuing to induce recombination.[4][13] This prolonged activity is dose-dependent.[4][13] Consider this when timing your experiments and analyzing your results.
-
Issue 2: Unexpected Phenotypes or Side Effects
-
Question: I'm observing a phenotype in my experimental mice that doesn't seem to be related to the knockout of my gene of interest. What could be the cause?
-
Answer: Unexpected phenotypes can arise from the off-target effects of tamoxifen or the inherent toxicity of the Cre recombinase itself.
-
Tamoxifen-Induced Effects: Tamoxifen is a selective estrogen receptor modulator (SERM) and can have biological effects independent of Cre recombinase activation.[2][3][14][15] These effects can be tissue-specific, affecting bone turnover, the reproductive system, the immune system, and more.[1][2][16][17] It is crucial to include proper controls to account for these effects.
-
Cre Toxicity: High levels of Cre recombinase expression can be toxic to cells, leading to DNA damage and cell death.[10][11][18] This toxicity is a known issue in certain cell types and with specific Cre driver lines.[10]
-
Off-Target Recombination: Cre recombinase can sometimes recognize and recombine at cryptic loxP-like sites in the genome, leading to unintended genetic alterations.[10][11]
-
Appropriate Controls are Essential: To distinguish between the intended knockout phenotype and off-target effects, it is mandatory to include the following control groups in your experimental design:
-
Wild-type mice treated with tamoxifen.
-
Cre-expressing mice without the floxed allele treated with tamoxifen.[18]
-
Vehicle-treated experimental mice (Cre-positive, floxed allele-positive).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose and route of administration for tamoxifen?
A1: The optimal tamoxifen regimen is highly dependent on the specific Cre-driver line, the target tissue, the age of the mice, and the desired recombination efficiency.[2][19] There is no single universal protocol.
-
Intraperitoneal (IP) Injection: This is a common method that allows for precise dose control.[20][21] However, repeated IP injections of tamoxifen dissolved in oil can cause peritonitis and inflammation.[8][9]
-
Oral Gavage: This method can also provide accurate dosing but requires skilled technicians and can be stressful for the animals.[21]
-
Tamoxifen-Containing Chow or Drinking Water: These methods are less invasive and reduce animal stress.[9][20][21] However, dosage can be less precise due to variations in food and water consumption.[20]
It is strongly recommended to perform a pilot study to determine the minimal effective dose of tamoxifen that achieves the desired recombination efficiency with the fewest side effects for your specific experimental setup.[22]
Q2: What are the known side effects of tamoxifen administration in mice?
A2: Tamoxifen can have a range of side effects, including:
-
Bone Metabolism: High doses of tamoxifen can significantly affect bone homeostasis, leading to an anabolic effect on trabecular bone.[2][3]
-
Hematological System: Tamoxifen can cause toxicity to the hematopoietic system, leading to a decrease in white blood cells and other hematological defects, particularly in young mice.[22][23]
-
Reproductive System: Tamoxifen can adversely affect the reproductive system in both males and females, potentially leading to decreased fertility and complications during pregnancy.[1]
-
Lung Inflammation: Tamoxifen administration has been shown to induce histopathological changes in the lungs, including alveolitis and vasculitis, even in the absence of Cre recombinase.[16]
-
General Health: Mice may experience temporary weight loss immediately after starting tamoxifen treatment.[20]
Q3: How can I minimize the side effects of tamoxifen?
A3: To reduce the impact of tamoxifen's side effects on your experimental results, consider the following strategies:
-
Dose Optimization: Use the lowest effective dose of tamoxifen that provides sufficient recombination.[2][3][22]
-
Route of Administration: Consider less invasive methods like oral administration through chow to reduce stress and inflammation associated with injections.[5]
-
Use of 4-Hydroxytamoxifen (4-OHT): 4-OHT is the active metabolite of tamoxifen and can be used for direct administration.[20] This can be advantageous in studies where the hepatic metabolism of tamoxifen is a concern. However, 4-OHT is more expensive.[20]
-
Alternative Inducible Systems: For studies where tamoxifen's side effects are a significant concern, consider using alternative inducible systems like the tetracycline-inducible (Tet-On/Tet-Off) system.[1][24][25]
Q4: What are the essential controls for a tamoxifen-inducible Cre/loxP experiment?
A4: A well-controlled experiment is critical for the correct interpretation of your data. The following control groups are essential:
-
Experimental Group: CreERT2-positive; floxed allele-positive; tamoxifen-treated.
-
Vehicle Control: CreERT2-positive; floxed allele-positive; vehicle-treated (to control for leaky Cre expression).
-
Tamoxifen Effect Control 1: CreERT2-negative (wild-type); floxed allele-positive/negative; tamoxifen-treated (to control for tamoxifen-only effects).[2]
-
Tamoxifen Effect Control 2: CreERT2-positive; floxed allele-negative; tamoxifen-treated (to control for effects of CreERT2 activation in the absence of the floxed gene).[18]
Data Presentation
Table 1: Comparison of Tamoxifen Administration Routes
| Administration Route | Advantages | Disadvantages | Typical Dosage Range (Mice) |
| Intraperitoneal (IP) Injection | Precise dose control.[20][21] | Stressful for animals; risk of peritonitis and inflammation.[8][9] | 75 - 100 mg/kg body weight for 5 consecutive days.[7][21] |
| Oral Gavage | Precise dose control.[20] | Stressful for animals; requires skilled personnel.[21] | 3 mg/day for 5 consecutive days.[17][19] |
| Tamoxifen in Chow | Less invasive; reduces animal stress.[9] | Less precise dosage control; potential for weight loss.[20] | 400 mg tamoxifen citrate/kg of food.[20] |
| Tamoxifen in Drinking Water | Less invasive.[20] | Low solubility of tamoxifen in water; requires ethanol for dissolution.[20][21] | 0.5 - 1 mg/mL.[20] |
Table 2: Summary of Tamoxifen-Induced Side Effects and Mitigation Strategies
| Affected System | Observed Side Effects | Mitigation Strategies |
| Skeletal | Increased trabecular bone volume and bone strength at high doses.[2][3] | Use lower doses (e.g., 10 mg/kg/day x 4 days) that show comparable recombination with minimal bone effects.[2][3] |
| Hematological | Anemia, bone marrow disorganization, depletion of hematopoietic cells, especially in young mice.[23] | Decrease tamoxifen dose or frequency of administration.[22] |
| Reproductive | Decreased serum gonadotropins and testosterone in males; adverse effects on pregnancy (miscarriage, stillbirth).[1] | Use the lowest effective dose; consider alternative inducible systems for embryonic studies.[1] |
| Pulmonary | Alveolitis, vasculitis, pleuritis.[16] | Be aware of potential inflammatory responses in the lungs and include appropriate controls. |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal Injection of Tamoxifen
Materials:
-
Tamoxifen (e.g., Sigma-Aldrich, CAS # 10540-29-1)[7]
-
Corn oil or sunflower oil
-
50 ml conical tube
-
Rotating wheel or shaker at 37°C
-
1 ml syringes
Procedure:
-
Preparation of Tamoxifen Solution (20 mg/ml):
-
In a 50 ml conical tube, add the desired amount of tamoxifen powder.
-
Add the appropriate volume of corn oil to achieve a final concentration of 20 mg/ml.
-
Protect the tube from light by wrapping it in aluminum foil.[7][8]
-
Place the tube on a rotating wheel or shaker at 37°C overnight to ensure the tamoxifen is completely dissolved.[7]
-
Store the solution at 4°C for up to one week or at -20°C for longer periods.[9] Before use, warm the solution to room temperature.
-
-
Intraperitoneal Injection:
-
Determine the injection dose based on the mouse's body weight (a common starting point is 75 mg/kg).[7]
-
Gently restrain the mouse and locate the injection site in the lower abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Inject the calculated volume of the tamoxifen solution.
-
Administer once daily for 5 consecutive days, or as determined by your optimization experiments.[7]
-
Monitor the mice closely for any adverse reactions during the injection period.[7]
-
Mandatory Visualization
Caption: Mechanism of tamoxifen-inducible Cre-loxP recombination.
Caption: Troubleshooting workflow for inefficient Cre-mediated recombination.
Caption: Logical relationships of essential experimental control groups.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing tamoxifen-inducible Cre/loxp system to reduce tamoxifen effect on bone turnover in long bones of young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tamoxifen administration routes and dosage for inducible Cre-mediated gene disruption in mouse hearts | Semantic Scholar [semanticscholar.org]
- 7. Intraperitoneal Injection of Tamoxifen for Inducible Cre-Driver Lines [jax.org]
- 8. mcgill.ca [mcgill.ca]
- 9. Tamoxifen Administration (Mice) | Animals in Science [queensu.ca]
- 10. bitesizebio.com [bitesizebio.com]
- 11. 12 things you don't know about Cre-lox [jax.org]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Tamoxifen-Induced Cre-loxP Recombination Is Prolonged in Pancreatic Islets of Adult Mice | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. ahajournals.org [ahajournals.org]
- 16. Tamoxifen administration induces histopathologic changes within the lungs of cre-recombinase-negative mice: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cre toxicity in mouse models of cardiovascular physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Optimization of tamoxifen-induced Cre activity and its effect on immune cell populations | Semantic Scholar [semanticscholar.org]
- 20. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clearh2o.com [clearh2o.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Tetracycline response element driven Cre causes ectopic recombinase activity independent of transactivator element - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ingenious Blog | Gaining Inducible Control [genetargeting.com]
impact of 4-Hydroxytamoxifen vehicle (e.g., corn oil, ethanol) on experimental outcomes
Welcome to the technical support center for researchers utilizing 4-Hydroxytamoxifen (4-OHT). This resource provides guidance on the critical role of vehicle selection (e.g., corn oil, ethanol) and its impact on experimental outcomes. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common vehicles for dissolving and administering 4-Hydroxytamoxifen?
A1: The most frequently used vehicles for 4-OHT are ethanol and corn oil. Ethanol is typically used to create a stock solution due to 4-OHT's good solubility in it, which can then be diluted for in vitro applications or further diluted into an oil for in vivo injections.[1][2][3] Corn oil is a common choice for intraperitoneal injections in animal models.[1][2] Other oils like sunflower or peanut oil can also be used.[4][5] For improved control over pharmacokinetics, aqueous solvents containing Cremophor® EL have been developed for intravenous and intraperitoneal injections.[6][7][8]
Q2: How do I prepare a 4-OHT solution for my experiments?
A2: The preparation method depends on the intended application (in vivo or in vitro) and the chosen vehicle. Detailed, step-by-step protocols are provided in the "Experimental Protocols" section of this guide. Generally, for in vivo use, 4-OHT is first dissolved in a small amount of ethanol and then diluted in an oil like corn oil.[2] For cell culture, an ethanol stock solution is prepared and then diluted directly into the culture medium.[9]
Q3: What is the solubility and stability of 4-OHT in common vehicles?
A3: 4-OHT is soluble in ethanol, typically around 20 mg/mL with heating.[1][3] It has low solubility in aqueous media.[9] While 4-OHT in its solid form is stable, its stability in solution can be a concern.[10] Some studies suggest that the loss of potency in stored 4-OHT solutions may be due to precipitation rather than isomerization, and that this can be reversed by heating the solution.[11] Stock solutions in absolute ethanol are generally considered stable for at least a few months when stored at -20°C.[1]
Q4: Can the vehicle itself affect my experimental results?
A4: Yes, the vehicle can have independent biological effects. For example, even low concentrations of ethanol can stimulate proliferation in certain cell lines like MCF-7.[12] In animal studies, repeated intraperitoneal injections of oil can lead to sterile peritonitis.[2] Furthermore, corn oil has been shown to affect cholesterol levels in mice, which could confound studies on atherosclerosis.[13] Therefore, it is crucial to include a vehicle-only control group in your experimental design.
Q5: What are the best practices for storing 4-OHT solutions?
A5: 4-OHT solutions should be protected from light and stored at -20°C.[1][3] It is recommended to make aliquots of your stock solution to avoid repeated freeze-thaw cycles.[9] For long-term storage, some sources suggest storing the compound with a desiccant.[9]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in tamoxifen-inducible Cre-Lox mouse models.
This troubleshooting guide is designed to help you identify potential sources of variability when using 4-OHT to induce gene recombination in Cre-ER systems.
Caption: Troubleshooting workflow for inconsistent in vivo results.
Issue 2: Cell toxicity or lack of effect in in vitro experiments.
This guide addresses common issues encountered when applying 4-OHT to cell cultures.
References
- 1. researchgate.net [researchgate.net]
- 2. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Delivery of 4-Hydroxy-Tamoxifen for Clonal and Polyclonal Labeling of Cells of the Surface Ectoderm, Skin, and Hair Follicle | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. EP1727532B1 - Chemically stable compositions of 4-hydroxy tamoxifen - Google Patents [patents.google.com]
- 11. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Confounding effects of tamoxifen: cautionary and practical considerations for the use of tamoxifen-inducible mouse models in atherosclerosis research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Hydroxytamoxifen In Vivo Metabolism and Clearance
Welcome to the technical support center for researchers studying the in vivo metabolism and clearance of 4-hydroxytamoxifen (4-OHT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the variability in 4-hydroxytamoxifen metabolism and clearance.
Q1: We are observing high inter-individual variability in 4-OHT plasma concentrations in our animal models, even with consistent dosing. What are the potential sources of this variability?
A1: High variability is a known challenge in 4-OHT research and can stem from several factors:
-
Genetic Polymorphisms: The primary drivers of variability are genetic differences in metabolic enzymes.
-
CYP450 Enzymes: Cytochrome P450 enzymes, particularly CYP2D6, are crucial for converting the parent drug tamoxifen into 4-OHT.[1][2] Genetic variants in CYP2D6 can lead to different metabolizer phenotypes: poor, intermediate, extensive (normal), and ultra-rapid metabolizers.[3][4] Poor metabolizers, for instance, exhibit significantly lower concentrations of 4-OHT and its downstream metabolite, endoxifen.[5] The CYP2D6*4 allele is a common variant associated with a poor metabolizer phenotype and reduced 4-OHT levels.[5] Variations in CYP2B6 and CYP2C9 have also been linked to differences in 4-OHT formation.[6]
-
UGT Enzymes: UDP-glucuronosyltransferases (UGTs) are responsible for the clearance of 4-OHT via glucuronidation, a major elimination pathway.[7][8] Polymorphisms in UGT genes, such as UGT1A4, UGT1A8, UGT1A10, and UGT2B7, can alter the rate of 4-OHT clearance, thus affecting its plasma concentration.[9][10][11] For example, the UGT2B7(268Tyr) variant shows decreased activity against trans-4-OH-TAM compared to the wild-type.[10]
-
-
Animal Model Differences:
-
Species and Strain: Different species and even strains of mice can metabolize tamoxifen differently.[12] For example, oral administration of tamoxifen in mice can lead to 4-OHT concentrations tenfold greater than what is achievable in humans.[13] Degradation kinetics have been shown to differ between C57BL/6J and FVB/NJ mouse strains.[12]
-
Age and Sex: The age and sex of the animals can also influence metabolic rates and clearance.[12][14]
-
-
Experimental Procedures:
-
Route of Administration: The method of tamoxifen or 4-OHT delivery (e.g., intraperitoneal, subcutaneous, oral gavage) significantly impacts the resulting plasma concentrations of metabolites.[13][15] Subcutaneous tamoxifen administration in mice results in low 4-OHT levels, mirroring human poor metabolizers, whereas oral administration leads to much higher concentrations.[13]
-
Drug Formulation and Stability: 4-OHT is known to be unstable and can precipitate out of solution, especially after prolonged storage.[2][16] This can lead to inaccurate dosing. It is also sensitive to light and temperature.[17]
-
Q2: Our lab is struggling with the accurate quantification of 4-OHT in plasma samples. What are the common pitfalls and how can we avoid them?
A2: Accurate quantification is critical and often challenging due to the presence of structurally similar metabolites.
-
Co-elution of Isomers and Metabolites: A major issue is the co-elution of 4-OHT with other tamoxifen metabolites that have similar masses and fragmentation patterns, such as α-hydroxytamoxifen, 3-hydroxytamoxifen, and 4'-hydroxytamoxifen.[18] This can lead to a significant overestimation of 4-OHT concentrations, sometimes by a factor of three.[18]
-
Troubleshooting: Employ a highly selective and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[18] Ensure your chromatographic method achieves baseline separation of 4-OHT from other interfering metabolites. It may be necessary to optimize the mobile phase, gradient, and column chemistry.
-
-
Low Analyte Concentrations: 4-OHT can be present at very low concentrations (pg/mL range), requiring highly sensitive analytical methods.[19]
-
Matrix Effects: Components in plasma can suppress or enhance the ionization of 4-OHT in the mass spectrometer, leading to inaccurate results.[21]
-
Troubleshooting: A simple protein precipitation step can often provide satisfactory results and minimize cost.[22] However, for complex matrices, more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be necessary. Always use an appropriate internal standard to correct for matrix effects and extraction losses.
-
Q3: What is the best way to prepare and administer 4-OHT for in vivo studies to ensure stability and consistent delivery?
A3: Proper preparation and handling are crucial for reproducible results.
-
Solubility and Stability: 4-OHT has poor aqueous solubility. It is also prone to degradation and precipitation.[2][16]
-
Protocol: A common method is to first dissolve 4-OHT in ethanol (e.g., at 50-100 mg/mL) with sonication and gentle heating (e.g., 55°C).[23] This stock solution is then diluted with a carrier oil like sunflower oil or a mixture of sunflower and castor oil to the final desired concentration (e.g., 10 mg/mL).[17][23] The ethanol is subsequently evaporated using a speed-vac.[17]
-
Best Practices:
-
-
Route of Administration: The choice of administration route affects the pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative data related to 4-OHT metabolism and pharmacokinetics.
Table 1: Influence of CYP2D6 Genotype on Plasma Concentrations of Tamoxifen Metabolites
| Metabolizer Phenotype | N | Endoxifen (nmol/L) | 4-Hydroxytamoxifen (nmol/L) |
| Poor (PM) | 10 | 25% lower than EM[5] | 25% lower than EM[5] |
| Intermediate (IM) | 22 | - | - |
| Extensive (EM) | 144 | - | - |
| Ultra-rapid (UM) | 4 | - | - |
| Data derived from a study of 180 Spanish women with breast cancer.[5] Absolute concentrations can vary significantly between studies. Geometric mean plasma concentrations from another study were 5.9 nmol/L for 4-OHT and 60.7 nmol/L for endoxifen.[25] |
Table 2: Kinetic Parameters of UGT Enzymes for trans-4-OHT Glucuronidation
| UGT Isoform | Apparent Km (μM) |
| UGT2B7 | 3.7[7][11] |
| UGT1A4 (wild-type) | 2.2[9] |
| UGT1A4 (Pro/Val variant) | Significantly lower than wild-type (~1.6-1.8 fold)[9] |
| Data from in vitro studies using microsomes from UGT-overexpressing cell lines.[7][9][11] |
Table 3: Pharmacokinetics of 4-OHT in Mice Following Different Administration Routes (1 mg/kg dose)
| Administration Route | Drug Administered | Peak 4-OHT Plasma Concentration (ng/mL) | Time to Peak |
| Intraperitoneal (i.p.) | 4-OHT | ~47 (at 24h, only point measured before decline)[26] | >24 h |
| Oral Gavage | Tamoxifen | 0.8[26] | 2 h |
| Oral Gavage | 4-OHT | 3.6[26] | 2 h |
| Data from a pharmacokinetic study in mice.[26] |
Experimental Protocols
Protocol 1: Quantification of 4-OHT in Human Plasma via UPLC-MS/MS
This protocol is a summarized example based on established methods.[22]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add an internal standard.
-
Add 300 µL of a precipitation solution (e.g., acetonitrile with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Chromatographic Separation (UPLC):
-
Column: Use a C18 analytical column suitable for UPLC.
-
Mobile Phase: Employ a gradient elution using a two-component mobile phase (e.g., A: aqueous formic acid; B: acetonitrile/methanol mixture).
-
Flow Rate: Set a flow rate appropriate for the UPLC system (e.g., 0.4-0.6 mL/min).
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 5-10 µL).
-
-
Detection (Tandem Mass Spectrometry):
-
Ionization: Use electrospray ionization (ESI) in positive mode.
-
Detection Mode: Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for 4-OHT (e.g., m/z 388 → 72) and the internal standard.[18]
-
-
Quantification:
-
Construct a calibration curve using standards of known 4-OHT concentrations prepared in a similar matrix.
-
Calculate the concentration of 4-OHT in the samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Protocol 2: Preparation and Administration of 4-OHT for In Vivo Mouse Studies
This protocol is based on common practices for inducing CreER-mediated recombination.[17][23]
-
Preparation of 10 mg/mL 4-OHT Solution in Oil:
-
In a sterile, light-protected tube, dissolve 4-hydroxytamoxifen powder in 200-proof ethanol to create a stock solution of 20 mg/mL.[17]
-
Aid dissolution by vortexing and placing the tube on a horizontal shaker at 37°C for approximately 30 minutes, or until the powder is fully dissolved.[17]
-
In a new light-protected tube, combine the 4-OHT/ethanol stock solution with sunflower oil (or a 4:1 mixture of sunflower oil to castor oil) to achieve a final 4-OHT concentration of 10 mg/mL.
-
Mix vigorously. Place the tube on a nutator for 45 minutes at room temperature.
-
Place the open tube in a speed-vac for 2-3 hours to completely evaporate the ethanol.
-
Confirm the final volume and adjust with oil if necessary to ensure the final concentration is 10 mg/mL.
-
-
Administration:
-
Dosage: Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 50-80 mg/kg).[23]
-
Route: Administer the solution via intraperitoneal (IP) injection.[23]
-
Frequency: The injection schedule (e.g., once daily for 1-7 days) will depend on the specific transgenic mouse line and the desired level of recombination.[23]
-
-
Post-Injection Monitoring:
-
Monitor the animals during and after the injection period for any signs of distress or adverse reactions.[23]
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to 4-OHT metabolism.
References
- 1. Effects of Pharmacogenetics on the Pharmacokinetics and Pharmacodynamics of Tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Association Between CYP2D6 Polymorphisms and Outcomes Among Women With Early Stage Breast Cancer Treated With Tamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of CYP2D6 Polymorphisms on Serum Levels of Tamoxifen Metabolites in Spanish Women with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of CYP2B6, CYP2C9 and CYP2D6 genotypes on the formation of the potent antioestrogen Z-4-hydroxy-tamoxifen in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucuronidation of active tamoxifen metabolites by the human UDP glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional significance of UDP-glucuronosyltransferase (UGT) variants in the metabolism of active tamoxifen metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of tamoxifen and 4-hydroxytamoxifen glucuronidation by human UGT1A4 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional significance of UDP-glucuronosyltransferase variants in the metabolism of active tamoxifen metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Preparation of pharmacological agents [protocols.io]
- 18. Importance of highly selective LC–MS/MS analysis for the accurate quantification of tamoxifen and its metabolites: focus on endoxifen and 4-hydroxytamoxifen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of 4-hydroxytamoxifen in mouse plasma in the pg/mL range by gradient capillary liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Development of a high‐performance liquid chromatography method with fluorescence detection for the routine quantification of tamoxifen, endoxifen and 4‐hydroxytamoxifen in plasma from breast cancer patients - Art Boulevard [artboulevard.org]
- 22. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 24. Preparation and delivery of 4-hydroxy-tamoxifen for clonal and polyclonal labeling of cells of the surface ectoderm, skin, and hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Abstract PD05-09: Prospective Assessment of CYP2D6 by Genotyping, Phenotyping and Measurement of Tamoxifen, 4-Hydroxy-Tamoxifen and Endoxifen in Breast Cancer Patients Treated with Tamoxifen | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 4-Hydroxytamoxifen vs. Endoxifen for CreERT2 Induction
A definitive guide for researchers on the efficiency, stability, and practical application of two key inducers for conditional gene editing.
In the realm of conditional gene editing, the Cre-loxP system, coupled with the tamoxifen-inducible CreERT2 fusion protein, offers precise temporal and spatial control over gene expression. The efficacy of this system hinges on the choice of the inducing agent. While 4-hydroxytamoxifen (4-OHT) has traditionally been the go-to ligand, its metabolite, endoxifen, has emerged as a viable alternative. This guide provides a comprehensive comparison of their performance, backed by experimental data, to aid researchers in selecting the optimal inducer for their specific experimental needs.
At a Glance: Potency vs. Stability
The primary trade-off between 4-OHT and endoxifen lies in their potency versus their long-term stability in solution. Freshly prepared trans-4-OHT is the more potent inducer of CreERT2 recombination.[1][2][3] However, its activity diminishes over time due to precipitation in common solvents like DMSO and ethanol.[1][2][4] In contrast, endoxifen exhibits remarkable stability over several months of storage, albeit with a lower induction capacity, consistently demonstrating about half the activity of fresh 4-OHT.[1][2][3][4]
Performance Data: In Vitro and In Vivo Models
Studies utilizing both cell culture and zebrafish models have quantified the differences in induction efficiency between 4-OHT and endoxifen.
Table 1: In Vitro CreERT2 Activity in EGFP-ERT2 Cells
| Compound | Concentration | Nuclear Translocation (%) | Reference |
| trans-4-OHT | 10 µM | High | [3] |
| Endoxifen | 10 µM | Moderate (lower than 4-OHT) | [3] |
| 17β-oestradiol (E2) | 10 µM | Low | [3] |
Table 2: In Vivo CreERT2 Recombination in Zebrafish Embryos (ubi:creERT2;ubi:Switch)
| Compound (10 µM) | Age of Stock | Relative Fluorescence Intensity | Key Observation | Reference |
| trans-4-OHT | Fresh | ~100% | High recombination efficiency. | [1] |
| Endoxifen | Fresh | ~50% | Induces about half the recombination of fresh 4-OHT. | [1][3] |
| trans-4-OHT | 12 weeks old | ~50% | Significant drop in potency over time. | [1][2] |
| Endoxifen | 12 weeks old | ~50% | Potency remains stable over time. | [1][2] |
Table 3: Tissue-Specific Lineage Tracing in Zebrafish (drl:creERT2;ubi:Switch)
| Compound | Concentration | Recombination Efficiency in Intersomitic Vessels (ISVs) | Reference |
| trans-4-OHT | 10 µM | Complete labeling of all ISVs. | [3][5] |
| trans-4-OHT | 0.1 µM | Mosaic labeling, suitable for clonal analysis. | [3][5] |
| Endoxifen | 10 µM | Nearly complete labeling, with some unlabeled portions. | [5] |
| Endoxifen | 0.1 µM | Inefficient recombination, not suitable for clonal analysis. | [3][5] |
Mechanism of Action: The CreERT2 Signaling Pathway
Both 4-OHT and endoxifen are active metabolites of tamoxifen.[1][2][6] In the CreERT2 system, the Cre recombinase is fused to a mutated ligand-binding domain of the estrogen receptor (ERT2). This fusion protein is sequestered in the cytoplasm in an inactive state. Upon binding of an agonist like 4-OHT or endoxifen, the CreERT2 protein undergoes a conformational change, leading to its translocation into the nucleus. Inside the nucleus, the Cre recombinase excises DNA sequences flanked by loxP sites.[1][2]
Caption: CreERT2 activation by 4-OHT or Endoxifen.
Experimental Protocols
The following are summaries of established protocols for comparing the induction efficiency of 4-OHT and endoxifen.
In Vitro Nuclear Translocation Assay
-
Cell Line: Utilize a cell line stably expressing an EGFP-ERT2 fusion protein.
-
Treatment: Plate cells and treat with varying concentrations of freshly prepared trans-4-OHT, endoxifen, and a negative control (e.g., 17β-oestradiol).
-
Incubation: Incubate the cells for 20 hours post-treatment.
-
Imaging: Acquire images using a high-content imaging system.
-
Analysis: Quantify the percentage of cells showing nuclear translocation of the EGFP-ERT2 signal for each treatment condition.[3]
In Vivo Recombination Assay in Zebrafish
-
Animal Model: Cross a ubiquitous CreERT2 driver line (e.g., ubi:creERT2) with a reporter line (e.g., ubi:Switch, which switches from EGFP to mCherry expression upon recombination).[3][7]
-
Induction: At the 50% epiboly stage, add either trans-4-OHT or endoxifen to the embryo medium at a final concentration of 10 µM.[3][7]
-
Development: Allow embryos to develop to 4 days post-fertilization (dpf).
-
Imaging: Image the embryos using a fluorescence microscope to visualize mCherry expression, which indicates successful recombination.
-
Quantification: Measure the fluorescence intensity using image analysis software (e.g., ImageJ) to quantify recombination efficiency.[7]
Caption: Zebrafish in vivo CreERT2 induction workflow.
Conclusion and Recommendations
The choice between 4-hydroxytamoxifen and endoxifen for CreERT2 induction is context-dependent.
-
For maximal induction efficiency and short-term experiments, freshly prepared trans-4-OHT is the superior choice. It is crucial to use fresh aliquots for each experiment to ensure reproducibility.[1][2] Heating aged 4-OHT solutions may partially restore their potency.[1][4]
-
For long-term studies or when experimental consistency over time is paramount, endoxifen is the recommended inducer.[1][2] Its exceptional stability in solution ensures reproducible results across experiments conducted over several months, although a higher concentration may be needed to achieve the same level of recombination as fresh 4-OHT.[1][2][8]
Ultimately, researchers should consider the specific requirements of their experimental design, balancing the need for the highest possible recombination efficiency with the practical benefits of a more stable and consistent inducing agent.
References
- 1. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] In Vivo Performance and Properties of Tamoxifen Metabolites for CreERT2 Control | Semantic Scholar [semanticscholar.org]
Validating 4-Hydroxytamoxifen's In Vitro Activity: A Comparative Guide to Reporter Assays
For researchers and drug development professionals investigating endocrine therapies, robust in vitro validation of compound activity is paramount. This guide provides a comparative analysis of 4-Hydroxytamoxifen (4-OHT), a key active metabolite of tamoxifen, against other selective estrogen receptor modulators (SERMs) using estrogen receptor (ER) reporter assays. We present supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental workflows.
Comparative Performance of SERMs in Estrogen Receptor Reporter Assays
4-Hydroxytamoxifen is a potent antagonist of the estrogen receptor alpha (ERα), the primary driver of proliferation in the majority of breast cancers. Its activity is often compared to its parent drug, tamoxifen, as well as other relevant SERMs like endoxifen and raloxifene. Reporter gene assays are a cornerstone for quantifying the potency of these compounds by measuring their ability to inhibit estrogen-induced gene expression.
The data presented below is compiled from multiple studies to provide a comparative overview. It is important to note that direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions, cell lines, and reporter constructs. However, the relative potencies observed within each study provide valuable insights.
| Compound | Cell Line | Assay Type | Endpoint | IC50 / EC50 (nM) | Reference |
| 4-Hydroxytamoxifen | MCF-7 | MTT Cell Viability | EC50 | 10,490 | [1] |
| Endoxifen | MCF-7 | MTT Cell Viability | EC50 | 5,910 | [1] |
| Tamoxifen | MCF-7aro/ERE | ERE-Luciferase | IC50 | 100 | [2] |
| 4-Hydroxytamoxifen | MCF-7 | Cell Viability | IC50 | 19,350 (24h) | [3] |
Note: IC50 represents the half-maximal inhibitory concentration, while EC50 represents the half-maximal effective concentration. The MTT assay, while not a direct reporter assay, measures cell viability as a downstream functional consequence of ERα inhibition.
As the data indicates, both 4-OHT and endoxifen demonstrate potent activity in ER-positive breast cancer cell lines. While a direct head-to-head comparison in the same ERE-luciferase assay is not available in the public literature, studies consistently report that 4-OHT and endoxifen have comparable or even greater potency than tamoxifen in inhibiting estrogen-driven cellular processes.[4]
Estrogen Receptor Signaling Pathway
The canonical pathway for estrogen and SERM activity, which is exploited by reporter assays, involves the binding of these compounds to ERα in the cytoplasm. This binding event leads to a conformational change in the receptor, its dimerization, and subsequent translocation into the nucleus. Inside the nucleus, the ERα dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-regulatory proteins that either activate or repress gene transcription. In the case of estrogens, this leads to the transcription of genes that promote cell proliferation. SERMs like 4-OHT compete with estrogen for binding to ERα and induce a conformational change that favors the recruitment of co-repressors, thereby inhibiting the transcription of these pro-proliferative genes.
Caption: Canonical signaling pathway of 4-Hydroxytamoxifen (4-OHT) through Estrogen Receptor alpha (ERα).
Experimental Protocols
A standard protocol for an ERE-luciferase reporter assay to validate the activity of 4-OHT involves the use of an ER-positive breast cancer cell line, such as MCF-7 or T47D, that has been stably or transiently transfected with a reporter plasmid. This plasmid contains multiple copies of the ERE sequence upstream of a minimal promoter driving the expression of a reporter gene, typically firefly luciferase.
Key Materials
-
Cell Line: MCF-7 or T47D cells (ERα positive).
-
Reporter Plasmid: A plasmid containing a tandem repeat of the vitellogenin ERE upstream of a minimal promoter (e.g., TATA box) and the firefly luciferase gene (e.g., pERE-TA-Luc).
-
Control Plasmid: A plasmid expressing a different reporter (e.g., Renilla luciferase) under the control of a constitutive promoter (e.g., CMV) to normalize for transfection efficiency.
-
Cell Culture Medium: Phenol red-free DMEM or RPMI 1640 supplemented with charcoal-stripped fetal bovine serum (CS-FBS) to remove endogenous steroids.
-
Test Compounds: 4-Hydroxytamoxifen, 17β-estradiol (E2), and other SERMs for comparison.
-
Luciferase Assay Reagent: A commercial kit for the detection of firefly and Renilla luciferase activity.
Step-by-Step Procedure
-
Cell Seeding: Plate MCF-7 or T47D cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well in phenol red-free medium supplemented with 10% CS-FBS. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the ERE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh phenol red-free medium containing 1% CS-FBS. Treat the cells with a range of concentrations of 4-OHT and other SERMs in the presence of a constant, sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM). Include appropriate controls: vehicle (DMSO), E2 alone, and each SERM alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of the test compound. Calculate the IC50 values using a non-linear regression analysis (e.g., four-parameter logistic curve).
Experimental Workflow
The following diagram illustrates the typical workflow for an ERE-luciferase reporter assay to compare the in vitro activity of different SERMs.
Caption: Step-by-step workflow for a dual-luciferase reporter assay to assess SERM activity.
This comprehensive guide provides the necessary framework for researchers to understand and implement reporter assays for the validation of 4-Hydroxytamoxifen and to objectively compare its in vitro activity with other SERMs. The provided protocols and diagrams serve as a practical resource for experimental design and execution in the field of endocrine drug discovery.
References
- 1. Auraptene Boosts the Efficacy of the Tamoxifen Metabolites Endoxifen and 4-OH-Tamoxifen in a Chemoresistant ER+ Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-estrogenic activity of fifty chemicals evaluated by in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Off-Target Gene Expression Changes Induced by 4-Hydroxytamoxifen: A Comparative Guide
For researchers utilizing inducible gene expression systems, understanding the potential for off-target effects is paramount to ensuring experimental accuracy and the reliable interpretation of results. 4-Hydroxytamoxifen (4-OHT), a selective estrogen receptor modulator (SERM), is a widely used small molecule for inducing gene expression in systems like the Cre-ERT2 system. However, its interaction with endogenous cellular pathways can lead to unintended changes in gene expression. This guide provides a comparative analysis of 4-OHT-induced off-target effects against a common alternative, the tetracycline-inducible (Tet-On) system, and presents experimental protocols for their assessment.
Comparison of Inducible Gene Expression Systems
The choice of an inducible system can significantly impact the outcome of an experiment due to varying levels of "leakiness" (basal expression without the inducer) and off-target effects of the inducing agent. While 4-OHT offers rapid induction, it is known to have biological effects beyond its intended target. The Tet-On system, induced by doxycycline, is another popular choice, generally considered to have fewer off-target transcriptional effects.
| Feature | 4-Hydroxytamoxifen (Cre-ERT2) | Tetracycline/Doxycycline (Tet-On) | Raloxifene |
| Mechanism of Action | Binds to a mutated estrogen receptor (ERT2) fused to the protein of interest, inducing its nuclear translocation and activity. | Binds to the reverse tetracycline transactivator (rtTA), which then binds to the tetracycline response element (TRE) to activate gene expression. | A selective estrogen receptor modulator (SERM) that can also be used to induce Cre-ERT2 systems. |
| Induction Speed | Rapid | Relatively slower, dependent on transcription and translation. | Rapid |
| Known Off-Target Effects | Can modulate the expression of endogenous estrogen-responsive genes.[1][2] May also interact with other cellular targets, such as G protein-coupled estrogen receptor (GPR30) and estrogen-related receptor γ (ERRγ), leading to broader transcriptional changes.[3] Can cause cellular stress and cytotoxicity at higher concentrations or with prolonged exposure.[4] | Doxycycline can affect mitochondrial function and gene expression. May have anti-inflammatory and anti-apoptotic effects. Generally considered to have lower pleiotropic effects on host cell gene expression compared to 4-OHT.[5] | Can also modulate endogenous estrogen-responsive genes.[6][7][8] Associated with a different side-effect profile compared to tamoxifen in clinical settings, suggesting a distinct pattern of off-target effects.[9][10][11][12] |
| Leakiness | Can exhibit some level of ligand-independent activity, leading to basal expression.[5] | The Tet-On system is known for its tight regulation and low basal expression in the absence of doxycycline.[13][14][15] | Similar potential for leakiness as 4-OHT in Cre-ERT2 systems. |
| Cytotoxicity | Can be cytotoxic at higher concentrations.[4] | Generally low cytotoxicity at concentrations used for induction.[13] | Can also exhibit cytotoxicity at higher concentrations. |
Experimental Protocols
To rigorously assess off-target gene expression changes, a well-designed experimental workflow is crucial. RNA-sequencing (RNA-seq) is the current gold standard for transcriptome-wide analysis of on- and off-target effects.
Experimental Protocol: Assessing Off-Target Gene Expression using RNA-Sequencing
This protocol outlines a typical workflow for identifying off-target gene expression changes induced by a small molecule like 4-OHT.
-
Cell Culture and Treatment:
-
Culture the cells of interest (e.g., a cell line expressing a 4-OHT inducible construct) under standard conditions.
-
Divide the cells into the following experimental groups:
-
Vehicle control (e.g., ethanol for 4-OHT).
-
Inducer treatment (e.g., 4-OHT at the desired concentration).
-
(Optional) Positive control for a known off-target effect.
-
(Optional) A comparator group using an alternative inducible system (e.g., doxycycline for a Tet-On system).
-
-
Ensure a sufficient number of biological replicates for each group (typically n ≥ 3).
-
Treat the cells for the desired duration.
-
-
RNA Isolation:
-
Harvest the cells and isolate total RNA using a reputable kit (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Quantify gene expression levels using tools like featureCounts or Salmon.
-
Differential Gene Expression Analysis: Perform differential expression analysis between the treated and control groups using packages like DESeq2 or edgeR in R.
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched in the differentially expressed genes. This will help to understand the nature of the off-target effects.
-
Experimental Protocol: Tet-On Inducible System
This protocol provides a general outline for establishing and using a Tet-On inducible expression system.
-
Vector Transfection:
-
Co-transfect the target cells with two plasmids:
-
A regulator plasmid expressing the reverse tetracycline transactivator (rtTA).
-
A response plasmid containing the gene of interest under the control of a tetracycline-responsive element (TRE) promoter.
-
-
Alternatively, use an all-in-one vector containing both the rtTA and the TRE-driven gene of interest.[14]
-
-
Stable Cell Line Selection:
-
Select for stably transfected cells using an appropriate antibiotic selection marker present on the plasmids (e.g., G418 or puromycin).
-
-
Clone Screening and Validation:
-
Isolate and expand individual clones.
-
Screen the clones for doxycycline-inducible expression of the gene of interest by treating with a range of doxycycline concentrations (e.g., 0-1000 ng/mL).
-
Assess gene expression levels by qPCR or Western blotting to identify clones with low basal expression and high inducibility.[16][17]
-
-
Induction of Gene Expression:
-
Culture the validated stable cell line in the presence of the optimal concentration of doxycycline to induce the expression of the target gene. The half-life of doxycycline in cell culture is approximately 24 hours, so the medium should be replenished every 48 hours for continuous expression.[16][17]
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in assessing off-target effects.
Caption: Signaling pathway of 4-Hydroxytamoxifen (4-OHT) illustrating both on-target and potential off-target mechanisms.
References
- 1. Identification of gene regulation patterns underlying both E2- and tamoxifen-stimulated cell growth through global gene expression profiling in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-dependent effects of 4-hydroxytamoxifen, the active metabolite of tamoxifen, on estrogen receptor-alpha expression in the rat uterus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rupress.org [rupress.org]
- 6. In vivo activation of gene transcription via oestrogen response elements by a raloxifene analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Raloxifene Stimulates Estrogen Signaling to Protect Against Age- and Sex-Related Intervertebral Disc Degeneration in Mice [frontiersin.org]
- 9. sutterhealth.org [sutterhealth.org]
- 10. Raloxifene vs. Tamoxifen: 6 Similarities and Differences - GoodRx [goodrx.com]
- 11. Effects of 4-hydroxytamoxifen, raloxifene and ICI 182 780 on survival of uterine cancer cell lines in the presence and absence of exogenous estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Initial Results of the Study of Tamoxifen and Raloxifene (STAR) Released: Osteoporosis Drug Raloxifene Shown to be as Effective as Tamoxifen in Preventing Invasive Breast Cancer - SESPM [sespm.es]
- 13. How to Choose the Right Inducible Gene Expression System for Mammalian Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. addgene.org [addgene.org]
- 15. m.youtube.com [m.youtube.com]
- 16. takarabio.com [takarabio.com]
- 17. takara.co.kr [takara.co.kr]
4-Hydroxytamoxifen versus tamoxifen: a comparison of in vitro potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of 4-hydroxytamoxifen and its parent compound, tamoxifen. The information presented is supported by experimental data to assist researchers and professionals in drug development in understanding the key differences between these two compounds.
Executive Summary
Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive (ER+) breast cancer. It is a prodrug that is metabolized in the liver to more active compounds, including 4-hydroxytamoxifen. In vitro studies consistently demonstrate that 4-hydroxytamoxifen is significantly more potent than tamoxifen in its antiestrogenic effects. This increased potency is attributed to its higher binding affinity for the estrogen receptor and its greater efficacy in inhibiting the proliferation of ER+ breast cancer cells.
Data Presentation
The following tables summarize the quantitative data from in vitro studies comparing the potency of 4-hydroxytamoxifen and tamoxifen.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Fold Difference vs. Tamoxifen |
| Tamoxifen | ~7% | - |
| 4-Hydroxytamoxifen | ~178% | ~25-fold higher |
Data compiled from multiple sources indicating a significantly higher affinity of 4-hydroxytamoxifen for the estrogen receptor.[1][2]
Table 2: Inhibition of ER+ Breast Cancer Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 (µM) |
| MCF-7 | Tamoxifen | ~0.79 |
| MCF-7 | 4-Hydroxytamoxifen | ~0.029 |
| T47D | Tamoxifen | Not always specified, but consistently higher than 4-OHT |
| T47D | 4-Hydroxytamoxifen | Consistently in the low nanomolar range |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data indicates that 4-hydroxytamoxifen is approximately 30 to 100 times more potent than tamoxifen in inhibiting the growth of MCF-7 cells.[3][4]
Signaling Pathway
The diagram below illustrates the mechanism of action of tamoxifen and its active metabolite, 4-hydroxytamoxifen, in an estrogen receptor-positive breast cancer cell.
Caption: Tamoxifen and 4-Hydroxytamoxifen Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of 4-hydroxytamoxifen and tamoxifen are provided below.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a known ligand (e.g., radiolabeled estradiol).
Materials:
-
Rat uterine cytosol (as a source of estrogen receptors)
-
Radiolabeled estradiol ([3H]-E2)
-
Unlabeled estradiol (for standard curve)
-
Test compounds (tamoxifen and 4-hydroxytamoxifen)
-
Assay buffer (e.g., TEDG buffer: Tris, EDTA, DTT, glycerol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled estradiol in the assay buffer.
-
Incubation: In assay tubes, combine the rat uterine cytosol, a fixed concentration of [3H]-E2, and varying concentrations of either the unlabeled estradiol or the test compounds.
-
Equilibrium: Incubate the tubes at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Unbound Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Centrifuge the tubes to pellet the HAP.
-
Washing: Wash the HAP pellets multiple times with assay buffer to remove any unbound [3H]-E2.
-
Quantification: Add scintillation fluid to the HAP pellets and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [3H]-E2 against the log concentration of the competitor (unlabeled estradiol or test compound). The IC50 value (the concentration of the competitor that displaces 50% of the bound [3H]-E2) is determined from this curve. The relative binding affinity (RBA) is calculated by dividing the IC50 of estradiol by the IC50 of the test compound and multiplying by 100.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (tamoxifen and 4-hydroxytamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the ER+ breast cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of tamoxifen or 4-hydroxytamoxifen and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the log concentration of the test compound to determine the IC50 value.
Experimental Workflows
The following diagrams illustrate the workflows for the experimental protocols described above.
Caption: Workflow of a Competitive Estrogen Receptor Binding Assay.
References
A Comparative Analysis of Cis- and Trans-4-Hydroxytamoxifen Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological activities of the geometric isomers of 4-hydroxytamoxifen, the key active metabolite of tamoxifen.
Introduction
Tamoxifen, a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor (ER)-positive breast cancer. Its clinical efficacy is largely attributed to its active metabolite, 4-hydroxytamoxifen (4-OHT), which exists as two geometric isomers: trans-4-hydroxytamoxifen ((Z)-4-OHT) and cis-4-hydroxytamoxifen ((E)-4-OHT). While structurally similar, these isomers exhibit markedly different biological activities, a critical consideration in drug development and clinical application. This guide provides a detailed comparative analysis of their bioactivity, supported by experimental data and methodologies.
Data Presentation
Table 1: Comparative Estrogen Receptor Binding Affinity
| Compound | Receptor | Relative Binding Affinity (RBA) vs. Estradiol | IC50 (nM) for [3H]estradiol binding | Reference |
| trans-4-Hydroxytamoxifen | Estrogen Receptor | ~100 | 3.3[1][2] | [3] |
| cis-4-Hydroxytamoxifen | Estrogen Receptor | Weak / Significantly lower than trans isomer | 2 x 10-7 M (weak antiestrogen)[4] | [4][5] |
| Tamoxifen | Estrogen Receptor | 2-4 | - | [3] |
| Estradiol | Estrogen Receptor | 100 | - | [3] |
Table 2: Comparative Effects on ER-Positive Breast Cancer Cell Proliferation (MCF-7 Cells)
| Compound | Effect | IC50 / EC50 | Reference |
| trans-4-Hydroxytamoxifen | Potent antiestrogen (inhibits proliferation) | IC50 ≈ 1 nM[6] | [6][7][8] |
| cis-4-Hydroxytamoxifen | Weak antiestrogen / partial estrogen agonist | IC50 ≈ 4 x 10-8 to 2 x 10-7 M[4] | [4][9] |
| Estradiol | Estrogen (stimulates proliferation) | EC50 ≈ 3 x 10-12 to 3 x 10-11 M[4] | [4] |
Experimental Protocols
Estrogen Receptor Binding Assay
A competitive binding assay is utilized to determine the relative affinity of cis- and trans-4-hydroxytamoxifen for the estrogen receptor.
-
Preparation of ER-positive cell lysates: Human breast cancer cells (e.g., MCF-7) are cultured and harvested. The cells are then lysed to extract the cytosolic fraction containing the estrogen receptors.
-
Incubation: A constant amount of radiolabeled estradiol (e.g., [3H]estradiol) is incubated with the cell lysate in the presence of increasing concentrations of the unlabeled competitor (trans-4-OHT, cis-4-OHT, or tamoxifen).
-
Separation of bound and unbound ligand: After incubation, the mixture is treated to separate the receptor-bound radiolabeled estradiol from the unbound fraction. This can be achieved by methods such as dextran-coated charcoal adsorption or gel filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the radiolabeled estradiol binding (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
Cell Proliferation Assay (e.g., MTT Assay)
The effect of the 4-OHT isomers on the proliferation of ER-positive breast cancer cells (e.g., MCF-7) is assessed using a colorimetric assay.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of trans-4-OHT, cis-4-OHT, estradiol (as a positive control for proliferation), or a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 96 hours to allow for cell proliferation.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (GI50) or the concentration that produces 50% of the maximal response (EC50) is determined.
Mandatory Visualization
Caption: Simplified signaling pathway of estrogen and 4-hydroxytamoxifen isomers.
Caption: Workflow for key bioactivity assays.
Caption: Logical relationship of tamoxifen metabolism and isomer bioactivity.
Discussion
The experimental data unequivocally demonstrate that trans-4-hydroxytamoxifen is the biologically active antiestrogenic metabolite of tamoxifen . Its high affinity for the estrogen receptor, comparable to that of estradiol, allows it to effectively compete with the natural hormone and block its proliferative signaling in ER-positive breast cancer cells.[3][4]
In stark contrast, cis-4-hydroxytamoxifen exhibits significantly weaker antiestrogenic properties and can even display partial estrogenic activity .[4][9][10] Its lower binding affinity for the estrogen receptor renders it a much less effective antagonist.
The process of isomerization , whereby the trans isomer can convert to the less active cis form, is a critical factor to consider. This conversion, which can be catalyzed by cytochrome P450 enzymes, has been implicated as a potential mechanism of acquired resistance to tamoxifen therapy.[10][11][12][13] An increased ratio of cis- to trans-4-hydroxytamoxifen has been observed in tumors from patients who are not responding to tamoxifen treatment.[11][12]
Conclusion
The geometric isomerism of 4-hydroxytamoxifen has profound implications for its biological activity. The trans isomer is the key mediator of tamoxifen's antiestrogenic effects, while the cis isomer is substantially less active. Understanding the distinct bioactivities of these isomers, their metabolic interconversion, and their respective roles in tamoxifen efficacy and resistance is paramount for the development of improved endocrine therapies and for optimizing treatment strategies for ER-positive breast cancer. Further research into stabilizing the trans isomer or preventing its conversion to the cis form could offer promising avenues for enhancing the clinical utility of tamoxifen.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparative binding affinities of tamoxifen, 4-hydroxytamoxifen, and desmethyltamoxifen for estrogen receptors isolated from human breast carcinoma: correlation with blood levels in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-function relationships of hydroxylated metabolites of tamoxifen that control the proliferation of estrogen-responsive T47D breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of tamoxifen and 4-hydroxytamoxifen on synchronized cultures of the human breast cancer cell line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Hydroxytamoxifen, an active metabolite of tamoxifen, does not alter the radiation sensitivity of MCF-7 breast carcinoma cells irradiated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 4-hydroxytamoxifen isomers on growth and ultrastructural aspects of normal human breast epithelial (HBE) cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interindividual variation in the isomerization of 4-hydroxytamoxifen by human liver microsomes: involvement of cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Tamoxifen and the isomers of 4-hydroxytamoxifen in tamoxifen-resistant tumors from breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A mechanistic hypothesis for the cytochrome P450-catalyzed cis-trans isomerization of 4-hydroxytamoxifen: an unusual redox reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: Endoxifen Emerges as the More Robust Tamoxifen Metabolite in Solution
A comprehensive evaluation of the stability of 4-Hydroxytamoxifen and its fellow active metabolite, Endoxifen, reveals Endoxifen's superior resilience in solution, a critical factor for researchers and drug development professionals. This guide provides a detailed comparison, supported by experimental data and methodologies, to inform the handling and application of these crucial compounds.
For scientists working with tamoxifen's active metabolites, ensuring the stability and integrity of stock solutions is paramount for reproducible and reliable experimental outcomes. While both 4-Hydroxytamoxifen (4-OHT) and Endoxifen are key players in tamoxifen's therapeutic effects, evidence suggests a significant difference in their stability profiles when stored in solution.
Key Findings at a Glance:
-
Endoxifen demonstrates superior long-term stability in solution compared to 4-Hydroxytamoxifen.
-
4-Hydroxytamoxifen solutions can experience a significant loss of potency within weeks, whereas Endoxifen remains stable for months under proper storage conditions.
-
Both compounds are susceptible to degradation under forced conditions, including acidic, basic, oxidative, thermal, and photolytic stress.
-
Isomerization of the more active Z-isomer to the less active E-isomer is a known stability concern for 4-Hydroxytamoxifen in solution.
In-Depth Stability Comparison
Forced degradation studies, which intentionally stress the molecules to identify potential degradation pathways, have been conducted on both compounds, albeit not always in a comparative manner. A study on Endoxifen revealed its susceptibility to degradation under acidic, basic, oxidative, thermal, and photolytic conditions, with oxidative stress causing the most significant degradation (a 17.24% reduction in peak area).[2] Separately, forced degradation studies on Tamoxifen and its metabolites, including 4-OHT, have shown that 4-OHT is susceptible to acid and base hydrolysis and degradation under UV light.
The following tables summarize the available quantitative data from these separate studies to provide an estimated comparison.
Table 1: Comparative Stability under Forced Degradation Conditions
| Stress Condition | 4-Hydroxytamoxifen (% Degradation) | Endoxifen (% Degradation) | Key Observations |
| Acidic | Susceptible to degradation | Susceptible to degradation | Both compounds show instability in acidic environments. |
| Basic | Susceptible to degradation | Susceptible to degradation | Alkaline conditions lead to degradation of both metabolites. |
| Oxidative | Data not directly comparable | 17.24% | Oxidative stress is a significant degradation pathway for Endoxifen. |
| Thermal | Susceptible to degradation | Susceptible to degradation | Elevated temperatures accelerate the degradation of both compounds. |
| Photolytic | Susceptible to degradation (UV) | Susceptible to degradation | Exposure to light, particularly UV, can cause degradation. |
Note: The percentage of degradation for 4-Hydroxytamoxifen is not directly comparable due to differences in experimental conditions in the available literature. The data for Endoxifen is from a specific forced degradation study.
Isomerization: A Critical Factor for 4-Hydroxytamoxifen
A significant factor impacting the stability and biological activity of 4-Hydroxytamoxifen is its propensity for isomerization in solution. The (Z)-isomer of 4-OHT is the more biologically active form, but it can convert to the less active (E)-isomer. This isomerization is influenced by factors such as solvent, temperature, and light exposure. Studies on Endoxifen have also investigated its Z- to E-isomerization, showing conversion at temperatures above 25°C.
Experimental Methodologies
The stability of 4-Hydroxytamoxifen and Endoxifen is typically evaluated using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Stability-Indicating HPLC Method for Endoxifen
A validated HPLC method for quantifying Endoxifen and its degradation products can be summarized as follows:
-
Column: Zodiac C18 column
-
Mobile Phase: 0.1% trifluoroacetic acid buffer and acetonitrile (78:22 ratio)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 278 nm
This method has been validated according to ICH Q2 (R1) guidelines and is capable of separating the parent drug from its degradation products formed under various stress conditions.
Forced Degradation Study Protocol
A general protocol for a forced degradation study, as applied to Endoxifen, involves the following steps:
-
Acid Degradation: The drug solution is treated with an acid (e.g., 0.1 M HCl) and heated.
-
Base Degradation: The drug solution is treated with a base (e.g., 0.1 M NaOH) and heated.
-
Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: The drug solution is heated in a neutral medium.
-
Photolytic Degradation: The drug solution is exposed to UV light.
After exposure to the stress conditions for a defined period, the samples are analyzed by a stability-indicating method to quantify the remaining parent drug and identify any degradation products.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for both 4-Hydroxytamoxifen and Endoxifen is through their interaction with the Estrogen Receptor (ER). The following diagram illustrates a simplified signaling pathway and an experimental workflow for assessing the stability of these compounds.
Figure 1: Estrogen Receptor Signaling and Stability Workflow
Conclusion for Researchers
The available evidence strongly suggests that Endoxifen offers a significant stability advantage over 4-Hydroxytamoxifen in solution. For experiments requiring long-term storage of stock solutions or those sensitive to minor variations in active compound concentration, Endoxifen is the more reliable choice. When using 4-Hydroxytamoxifen, it is crucial to prepare fresh solutions frequently and store them under optimal conditions (protected from light, at low temperatures) to minimize degradation and isomerization. Researchers should also consider validating the concentration and purity of their stock solutions regularly, especially for long-term experiments. Understanding the stability limitations of these critical reagents is essential for ensuring the accuracy and reproducibility of research in the field of estrogen receptor modulation and cancer therapeutics.
References
4-Hydroxytamoxifen's Off-Target Interactions: A Comparative Guide to Nuclear Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the off-target effects of a compound is as crucial as defining its primary mechanism of action. This guide provides a comparative analysis of the cross-reactivity of 4-Hydroxytamoxifen (4-OHT), the active metabolite of tamoxifen, with nuclear receptors other than its intended target, the estrogen receptor (ER). The following sections present quantitative data on binding affinities and functional effects, detail the experimental protocols used to obtain this data, and visualize the key signaling pathways and experimental workflows.
Quantitative Comparison of 4-Hydroxytamoxifen Cross-Reactivity
While 4-Hydroxytamoxifen is a well-established selective estrogen receptor modulator (SERM), studies have revealed its interaction with other members of the nuclear receptor superfamily, most notably the Estrogen-Related Receptors (ERRs). The data summarized below highlights the binding affinity and functional consequences of these off-target interactions.
| Target Nuclear Receptor | Ligand | Binding Affinity (Kd/Ki) | Functional Assay (IC50) | Effect |
| Estrogen-Related Receptor γ (ERRγ) | 4-Hydroxytamoxifen | Kd: 35 nM[1][2][3] Ki: 75 nM[2] | ~2 µM[1][2] | Inverse Agonist / Inhibitor of constitutive activity[1][2][3] |
| Estrogen-Related Receptor γ (ERRγ) | Diethylstilbestrol (DES) | Ki: 870 nM[1][2][3] | >10 µM | Weak Inhibitor[1][2] |
| Estrogen-Related Receptor γ (ERRγ) | Tamoxifen | Ki: 870 nM[1][2][3] | >10 µM | Weak Inhibitor[1][2] |
| Estrogen-Related Receptor β (ERRβ) | 4-Hydroxytamoxifen | Not Quantified | Not Quantified | Inhibitor of constitutive activity[4][5] |
| Estrogen-Related Receptor α (ERRα) | 4-Hydroxytamoxifen | No measurable binding[1][2] | No effect[1][2][4][5] | No effect |
Experimental Protocols
The data presented in this guide is derived from established biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.
Nuclear Receptor Binding Assays
Competitive binding assays are fundamental in determining the affinity of a ligand for a receptor. A common method is the radioligand binding assay.
Protocol: Scintillation Proximity Assay (SPA) for ERRγ Binding
-
Protein Immobilization: Glutathione S-transferase (GST)-tagged ERRγ ligand-binding domain (LBD) is incubated in a 384-well plate coated with a nickel chelate. This allows for the capture of the His-tagged fusion protein.
-
Reaction Mixture Preparation: A solution containing a known concentration of a radiolabeled ligand, such as [3H]4-OHT, is prepared in an appropriate assay buffer.
-
Competition: Serial dilutions of the unlabeled competitor compound (e.g., 4-Hydroxytamoxifen, Diethylstilbestrol, Tamoxifen) are added to the wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: Scintillation proximity assay (SPA) beads are added. These beads are coated with a scintillant that emits light when a radiolabeled molecule is in close proximity (i.e., bound to the receptor on the plate surface). The light emission is then measured using a microplate scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor compound. The IC50 value (the concentration of competitor that displaces 50% of the radiolabeled ligand) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]
Cell-Based Reporter Gene Assays
Reporter gene assays are used to assess the functional consequences of ligand binding, such as the activation or inhibition of gene transcription.
Protocol: Luciferase Reporter Assay for Nuclear Receptor Activity
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T) is cultured. The cells are then transiently transfected with two plasmids:
-
An expression vector containing the full-length nuclear receptor or its ligand-binding domain fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor (or GAL4 upstream activating sequences for the fusion construct).[7][8]
-
-
Compound Treatment: After transfection, the cells are treated with various concentrations of the test compound (e.g., 4-Hydroxytamoxifen).
-
Cell Lysis and Luciferase Assay: Following an incubation period, the cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to the reporter gene expression, is measured using a luminometer.[9]
-
Data Analysis: The luminescence readings are normalized to a control (e.g., vehicle-treated cells). For antagonists or inverse agonists, the assay is often performed in the presence of a known agonist to measure the inhibition of its activity. Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.[8]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the signaling pathway of ERRγ and the workflows of the key experimental protocols.
Caption: Signaling pathway of ERRγ and its inhibition by 4-Hydroxytamoxifen.
Caption: Workflow for a Scintillation Proximity Assay (SPA) to determine binding affinity.
Caption: Workflow for a luciferase reporter gene assay to measure functional activity.
References
- 1. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. 4-Hydroxytamoxifen binds to and deactivates the estrogen-related receptor gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxytamoxifen is an isoform-specific inhibitor of orphan estrogen-receptor-related (ERR) nuclear receptors beta and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide: Intraperitoneal vs. Oral Administration of 4-Hydroxytamoxifen for Cre Recombination
For researchers, scientists, and drug development professionals utilizing Cre-Lox systems, the choice of 4-Hydroxytamoxifen (4-OHT) delivery method is critical for achieving precise and efficient temporal control of gene expression. This guide provides an objective comparison of intraperitoneal (IP) and oral (PO) administration of 4-OHT for inducing Cre recombination in mouse models, supported by experimental data and detailed protocols.
The Cre-ERT2 system, a cornerstone of conditional gene editing, relies on the administration of 4-OHT, the active metabolite of tamoxifen, to induce Cre recombinase activity. The route of administration significantly impacts the bioavailability, pharmacokinetics, and ultimately, the recombination efficiency. While intraperitoneal injection is a widely adopted method, oral gavage presents a potential alternative. This guide will delve into the nuances of each approach to inform your experimental design.
Comparison of Administration Routes
The selection of an administration route for 4-OHT should be guided by the specific requirements of the experiment, including the desired speed of induction, target tissue, and animal welfare considerations.
| Feature | Intraperitoneal (IP) Administration | Oral (PO) Administration |
| Bioavailability | High | Low and variable[1][2] |
| Peak Plasma Concentration | Rapidly achieves high concentration[1] | Lower peak concentration that decreases rapidly[1][2] |
| Recombination Efficiency | Generally high and more consistent | Potentially lower and more variable |
| First-Pass Metabolism | Bypasses first-pass metabolism | Subject to significant first-pass metabolism in the liver[2] |
| Animal Stress | Can be stressful, especially with repeated injections | Potentially less stressful than injections, but gavage still requires handling |
| Technical Skill | Requires proficiency in IP injection techniques | Requires proficiency in oral gavage techniques |
| Common Vehicle | Sunflower oil, corn oil, ethanol mixtures[3] | Ethanol/PBS mixtures, specialized palatable formulations[1][4] |
Signaling Pathway and Experimental Workflow
To visually conceptualize the processes involved, the following diagrams illustrate the 4-OHT induced Cre-LoxP signaling pathway and a typical experimental workflow for comparing administration routes.
Figure 1: 4-OHT Induced Cre-LoxP Recombination Pathway.
Figure 2: Experimental Workflow for Comparing IP and PO Administration.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for 4-OHT preparation and administration, as well as methods for quantifying recombination efficiency.
Preparation of 4-Hydroxytamoxifen for Intraperitoneal (IP) Injection
This protocol is adapted from established methods for preparing 4-OHT for IP injection in mice.[3]
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
200-proof ethanol
-
Sunflower oil or corn oil
-
Sonicator or water bath at 55°C
-
Sterile microcentrifuge tubes
-
Syringes and needles for injection
Procedure:
-
Dissolve 4-OHT powder in 200-proof ethanol to a stock concentration of 10-20 mg/mL. This may require brief warming and vortexing.
-
Warm sunflower or corn oil to approximately 37°C.
-
Add the warm oil to the 4-OHT/ethanol solution to achieve the final desired concentration (typically 1-10 mg/mL). The final ethanol concentration should be 10% or less.
-
Vortex or sonicate the solution until the 4-OHT is fully dissolved and the solution is clear.
-
The solution should be prepared fresh and used within a few hours. Store protected from light.
Preparation of 4-Hydroxytamoxifen for Oral (PO) Gavage
While oral administration of 4-OHT is less common due to its poor bioavailability, this protocol is based on methods used for oral delivery of tamoxifen and can be adapted.[1][4]
Materials:
-
4-Hydroxytamoxifen (4-OHT) powder
-
200-proof ethanol
-
Phosphate-buffered saline (PBS) or a palatable vehicle (e.g., sweetened milk formulation)[4]
-
Sterile microcentrifuge tubes
-
Oral gavage needles
Procedure:
-
Dissolve 4-OHT powder in 200-proof ethanol to create a stock solution.
-
Dilute the stock solution with PBS or the palatable vehicle to the final desired concentration. The final ethanol concentration should be kept to a minimum to avoid adverse effects.
-
Ensure the solution is well-mixed before each administration.
Quantification of Cre Recombination Efficiency
Accurate quantification of recombination is essential to compare the efficacy of the administration routes.
1. Reporter Gene Assays:
-
Method: This approach utilizes reporter mouse strains that express a detectable protein (e.g., LacZ, EGFP, tdTomato) upon Cre-mediated recombination.[5][6]
-
Protocol:
-
Following 4-OHT administration, harvest tissues of interest at the desired time point.
-
For fluorescent reporters (EGFP, tdTomato), tissues can be analyzed by direct fluorescence microscopy on tissue sections or through flow cytometry of dissociated cells.
-
For LacZ reporters, tissues are stained with X-gal to visualize blue-staining cells where recombination has occurred.
-
Quantify the percentage of reporter-positive cells within the target cell population.
-
2. Quantitative PCR (qPCR):
-
Method: This technique quantifies the extent of DNA recombination by measuring the ratio of the recombined allele to the floxed or wild-type allele. A modification of this is the extension-multiplex ligation-dependent probe amplification (eMLPA) which can simultaneously measure the reduction of the floxed allele and the increase of the deletion allele.[7]
-
Protocol:
-
Isolate genomic DNA from the tissues of interest.
-
Design qPCR primers that specifically amplify the floxed, recombined, and a control genomic region.
-
Perform qPCR and calculate the relative abundance of the recombined allele compared to the control.
-
Conclusion
The choice between intraperitoneal and oral administration of 4-Hydroxytamoxifen for inducing Cre recombination is a critical experimental decision. Based on available pharmacokinetic data, intraperitoneal injection is the more reliable and efficient method for achieving high levels of Cre recombination due to its superior bioavailability and circumvention of first-pass metabolism.[1] Oral administration of 4-OHT results in lower and more transient plasma concentrations, which is likely to translate to lower recombination efficiency.
For experiments requiring the highest and most consistent levels of gene recombination, IP administration is recommended. However, for studies where minimizing animal stress from repeated injections is a primary concern, oral administration of tamoxifen (the precursor) in a palatable formulation may be a viable alternative, though with the caveat of potentially different recombination kinetics and efficiency. Researchers should carefully validate their chosen administration method and dosage for their specific mouse model and experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Boronic prodrug of 4-hydroxytamoxifen is more efficacious than tamoxifen with enhanced bioavailability independent of CYP2D6 status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tamoxifen Administration in Transgenic Mice [protocols.io]
- 4. Refined tamoxifen administration in mice by encouraging voluntary consumption of palatable formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 essential steps to verify your Cre-lox model [jax.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of Cre-mediated recombination by a novel strategy reveals a stable extra-chromosomal deletion-circle in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Validating 4-Hydroxytamoxifen-Induced Gene Knockout with Western Blot and PCR
For researchers utilizing the Cre-ERT2 system, the administration of 4-Hydroxytamoxifen (4-OHT) is a pivotal step in achieving temporally controlled gene knockout. This system relies on the fusion of Cre recombinase with a mutated ligand-binding domain of the estrogen receptor (ERT2), which remains inactive in the cytoplasm.[1][2] Only upon binding to an exogenous ligand like 4-OHT does the Cre-ERT2 fusion protein translocate to the nucleus to excise a target gene flanked by loxP sites ("floxed").[1] However, the successful induction of this system is not guaranteed and must be rigorously validated.
The two most common and powerful techniques for confirming gene knockout are the Polymerase Chain Reaction (PCR) and the Western blot. Each method interrogates a different stage of the gene expression pathway, from the genomic DNA and its transcripts to the final protein product. Choosing the right method, or combination of methods, is critical for accurately interpreting experimental results. This guide provides a detailed comparison of PCR and Western blot for validating 4-OHT-induced gene knockout, complete with experimental protocols and data presentation.
The Mechanism of 4-OHT-Induced Recombination
The Cre-ERT2 system allows for precise temporal control over gene excision. In the absence of 4-OHT, the Cre-ERT2 fusion protein is sequestered in the cytoplasm. Upon administration, 4-OHT binds to the ERT2 domain, inducing a conformational change that allows the protein to enter the nucleus. There, the Cre recombinase recognizes loxP sites in the genome and catalyzes the excision of the intervening DNA sequence, effectively knocking out the gene.
Caption: Mechanism of 4-OHT-induced Cre-ERT2 gene knockout.
Validation at the Nucleic Acid Level: PCR-Based Methods
PCR-based methods are fundamental for confirming that the genetic modification—the excision of the floxed gene—has occurred at the DNA level. They can also be used to quantify the resulting decrease in mRNA transcripts.
-
Genomic PCR (gPCR): This technique directly verifies the physical recombination of the DNA. By designing primers that flank the floxed region and another pair that spans the excised allele, one can visualize the presence of both the original (floxed) and the recombined (knockout) alleles. This is often the first step in validation.[3][4]
-
Quantitative PCR (qPCR): While gPCR is qualitative, qPCR can quantify the efficiency of the recombination by measuring the relative abundance of the knockout allele compared to a control allele.
-
Reverse-Transcription qPCR (RT-qPCR): This method assesses the functional consequence of the gene excision at the transcript level.[3] It measures the amount of specific mRNA, providing a quantitative readout of how effectively the gene knockout has reduced the transcript available for translation into protein.[5]
Caption: Workflow for PCR-based validation of gene knockout.
Validation at the Protein Level: Western Blot
While PCR methods confirm changes at the genetic and transcriptomic level, the Western blot provides the ultimate proof of a successful knockout: the absence or significant reduction of the target protein.[4][6][7] This is crucial because residual mRNA can sometimes be translated, or the genetic modification might not lead to a complete loss of protein. Western blotting is an antibody-based technique that separates proteins by size, allowing for the specific detection of the target protein.[8] The intensity of the protein band can be quantified and compared between 4-OHT-treated and control samples to determine the knockout efficiency at the functional, protein level.[9]
Caption: Workflow for Western blot validation of gene knockout.
Comparative Analysis: PCR vs. Western Blot
The choice between PCR and Western blot depends on the specific question being asked. A comprehensive validation strategy often employs both.[7]
| Feature | PCR-Based Methods (gPCR, RT-qPCR) | Western Blot |
| Analyte | DNA (gPCR) or mRNA (RT-qPCR) | Protein |
| Information Provided | Confirms genomic recombination (gPCR). Quantifies mRNA transcript reduction (RT-qPCR). | Confirms loss or reduction of the final protein product. |
| Level of Validation | Genotypic / Transcriptional | Functional / Phenotypic |
| Sensitivity | Very High (can detect minute amounts of nucleic acid). | Moderate to High (dependent on antibody quality and protein abundance). |
| Quantitative? | Yes, RT-qPCR is highly quantitative. | Semi-quantitative to Quantitative (requires careful normalization). |
| Throughput | High (can analyze many samples in parallel, especially with qPCR). | Low to Medium. |
| Key Requirement | Knowledge of the gene sequence for primer design. | A specific and validated primary antibody against the target protein. |
| Potential Pitfalls | mRNA levels may not perfectly correlate with protein levels. gPCR does not confirm loss of protein. | Antibody non-specificity can lead to false signals. Truncated proteins may still be detected.[8] |
Illustrative Quantitative Data Comparison
The following table presents hypothetical but realistic data for a successful 4-OHT-induced knockout experiment, demonstrating the type of results obtained from each validation method.
| Validation Method | Control (Vehicle) | 4-OHT Treated | Knockout Efficiency |
| Genomic PCR | Floxed Allele: PresentExcised Allele: Absent | Floxed Allele: Faint/AbsentExcised Allele: Present | >90% recombination |
| RT-qPCR (Relative mRNA) | 100% ± 5% | 8% ± 2% | 92% mRNA reduction |
| Western Blot (Relative Protein) | 100% ± 8% | <5% | >95% protein reduction |
Experimental Protocols
Protocol 1: Genomic PCR for Recombination Analysis
-
Sample Collection: Collect cells or tissues from both vehicle-treated and 4-OHT-treated animals/cultures.
-
DNA Extraction: Isolate genomic DNA using a commercial kit (e.g., DNeasy Blood & Tissue Kit).
-
Primer Design: Design three primers:
-
Forward Primer (P1): Upstream of the 5' loxP site.
-
Reverse Primer 1 (P2): Within the floxed region.
-
Reverse Primer 2 (P3): Downstream of the 3' loxP site.
-
-
PCR Amplification: Set up two PCR reactions for each sample:
-
Reaction A (Floxed Allele): Primers P1 + P2.
-
Reaction B (Excised Allele): Primers P1 + P3.
-
-
Gel Electrophoresis: Run PCR products on a 1.5% agarose gel. The floxed allele should yield a band only in Reaction A. A successful knockout will yield a band in Reaction B in the 4-OHT-treated sample.
Protocol 2: RT-qPCR for Transcript Level Analysis
-
Sample Collection: Collect samples as described above.
-
RNA Extraction: Isolate total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit). Ensure RNA integrity is high.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay.
-
Design primers specific to the target gene's mRNA.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.[10]
-
-
Data Analysis: Calculate the relative expression of the target gene in 4-OHT-treated samples compared to controls using the ΔΔCt method.[10]
Protocol 3: Western Blot for Protein Level Analysis
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with a validated primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH) from the same blot.
Conclusion: A Multi-Layered Approach to Validation
Validating a 4-Hydroxytamoxifen-induced gene knockout requires a thorough and multi-faceted approach. While PCR is invaluable for rapidly confirming genetic recombination and mRNA knockdown, it does not provide information about the final protein product. Western blotting is the gold standard for demonstrating the functional consequence of the knockout at the protein level.[7][11]
For robust and reliable results, researchers should ideally perform validation at all three levels:
-
Genomic PCR to confirm DNA excision.
-
RT-qPCR to quantify the reduction in gene transcripts.
-
Western blot to verify the absence of the target protein.
By combining these methods, scientists can be confident in the efficacy of their conditional knockout system and build a solid foundation for their subsequent functional studies.
References
- 1. Transgenic Mice for a Tamoxifen-Induced, Conditional Expression of the Cre Recombinase in Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and efficiency of tamoxifen-mediated Cre induction is equivalent regardless of age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and Validation of Tissue-Specific Knockout Strains for Toxicology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cyagen.com [cyagen.com]
- 5. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 6. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Selection and validation of reference genes for normalization of qRT-PCR data to study the cannabinoid pathway genes in industrial hemp | PLOS One [journals.plos.org]
- 11. synthego.com [synthego.com]
Endoxifen vs. 4-Hydroxytamoxifen: Unraveling the Key Metabolite of Tamoxifen
A Comparative Guide for Researchers and Drug Development Professionals
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer for decades. However, tamoxifen itself is a prodrug, requiring metabolic activation to exert its therapeutic effects. Two of its hydroxylated metabolites, endoxifen and 4-hydroxytamoxifen, have emerged as the primary mediators of its antiestrogenic activity. While both exhibit significantly higher potency than the parent compound, a considerable body of research has aimed to elucidate which of these metabolites is the key driver of tamoxifen's efficacy. This guide provides a comprehensive comparison of endoxifen and 4-hydroxytamoxifen, supported by experimental data, to aid researchers and drug development professionals in understanding their distinct pharmacological profiles.
Pharmacological Comparison: A Data-Driven Overview
The superior antiestrogenic activity of endoxifen and 4-hydroxytamoxifen over tamoxifen is primarily attributed to their higher binding affinity for the estrogen receptor (ER). Both metabolites have been shown to be 30 to 100 times more potent than tamoxifen in this regard.[1][2] However, a critical distinction lies in their steady-state plasma concentrations in patients undergoing tamoxifen therapy. Endoxifen is found at concentrations approximately 5 to 10 times higher than those of 4-hydroxytamoxifen, suggesting it may play a more significant role in the overall clinical effect of tamoxifen.[1]
| Parameter | Endoxifen | 4-Hydroxytamoxifen | Reference(s) |
| Relative Binding Affinity for ERα (Estradiol = 100%) | ~188% | ~178-188% | [1][3] |
| IC50 for MCF-7 Cell Proliferation (E2-deprived) | 100 nM | 10 nM | [4] |
| IC50 for MCF-7 Cell Proliferation (in presence of 1nM E2) | 500 nM | 50 nM | [4] |
| Typical Steady-State Plasma Concentration (20 mg/day Tamoxifen) | 10.8 - 24.4 ng/mL | ~3.0 ng/mL | [1][5] |
The Metabolic Journey of Tamoxifen
Tamoxifen undergoes extensive metabolism in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolic pathways are N-demethylation and 4-hydroxylation. N-demethylation, predominantly carried out by CYP3A4 and CYP3A5, leads to the formation of N-desmethyltamoxifen. This primary metabolite is then hydroxylated by CYP2D6 to form endoxifen. The alternative pathway involves the direct 4-hydroxylation of tamoxifen by multiple CYP enzymes, including CYP2D6, to form 4-hydroxytamoxifen. The heavy reliance on CYP2D6 for endoxifen formation makes the genetic polymorphisms in this enzyme a critical factor in inter-individual variability in tamoxifen response.
Figure 1: Simplified metabolic pathway of tamoxifen.
Experimental Protocols: A Methodological Insight
The following sections provide an overview of the key experimental methodologies used to characterize and compare endoxifen and 4-hydroxytamoxifen.
Competitive Estrogen Receptor Binding Assay
This assay is fundamental to determining the affinity of tamoxifen and its metabolites for the estrogen receptor.
Experimental Workflow:
Figure 2: Workflow for a competitive estrogen receptor binding assay.
Methodology:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[6]
-
Competitive Binding: A constant concentration of radiolabeled estradiol (e.g., [³H]-E₂) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (endoxifen, 4-hydroxytamoxifen, or unlabeled estradiol as a positive control).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated to represent the affinity of the competitor for the receptor.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay is widely used to assess the anti-proliferative effects of antiestrogenic compounds on ER+ breast cancer cells.
Experimental Workflow:
Figure 3: Workflow for an MCF-7 cell proliferation (MTT) assay.
Methodology:
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of endoxifen or 4-hydroxytamoxifen. Experiments can be conducted in the presence or absence of estradiol to assess the ability of the metabolites to inhibit estrogen-stimulated growth.
-
Incubation: The plates are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.[4]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are solubilized with a solvent such as dimethyl sulfoxide (DMSO), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell proliferation by 50%) is determined.
Divergent Signaling Pathways: Beyond ER Blockade
While both endoxifen and 4-hydroxytamoxifen primarily act as competitive antagonists of the estrogen receptor, emerging evidence suggests that endoxifen may possess additional mechanisms of action. A key difference is the effect on ERα protein levels. While 4-hydroxytamoxifen tends to stabilize ERα, high concentrations of endoxifen have been shown to induce the degradation of the ERα protein via the proteasome pathway, an action more akin to that of pure antiestrogens like fulvestrant (ICI 182,780).[7][8] This degradation of the receptor itself could lead to a more profound and sustained inhibition of estrogen signaling.
Figure 4: Differential effects on ERα signaling.
Conclusion: Endoxifen as the Predominant Active Metabolite
For researchers and drug development professionals, understanding the nuances of tamoxifen metabolism and the distinct properties of its active metabolites is crucial for the development of novel endocrine therapies and for personalizing treatment strategies for patients with ER+ breast cancer. The focus on direct endoxifen administration in clinical trials underscores the recognition of its central role in tamoxifen's mechanism of action.
References
- 1. Tamoxifen - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Estrogen-receptor binding and biologic activity of tamoxifen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal and Handling of 4-Hydroxytamoxifen Acid
The following guide provides essential safety and logistical information for the proper handling and disposal of 4-Hydroxytamoxifen acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety Protocols
Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1][2] Always wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Skin and Body Protection: Protective clothing, such as a lab coat.[1][3]
-
Respiratory Protection: A suitable respirator should be used if ventilation is inadequate or dust is generated.[2][4]
Hazard Summary
This compound is a physiologically active substance that must be handled with care. It is classified with several hazards, and users must be aware of its potential effects. It may cause cancer and is suspected of damaging fertility or the unborn child.[5]
| Hazard Category | Classification & Statements |
| GHS Classification | Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Reproductive Toxicity (Category 1)[3] Aspiration Hazard (Category 2)[3] Presumed human carcinogen[5] |
| Signal Word | Danger[3] |
| Hazard Statements | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[5] H350: May cause cancer.[5] H360: May damage fertility or the unborn child.[3] |
| Precautionary Statements | P201: Obtain special instructions before use.[5] P261: Avoid breathing dust.[1][2] P273: Avoid release to the environment.[3] P280: Wear protective gloves/clothing/eye protection.[1][5] P501: Dispose of contents/container to an approved waste disposal plant.[1][3][5] |
Spill Management Protocol
Immediate and appropriate cleanup of spills is crucial to prevent exposure and environmental contamination. Do not allow the product to enter drains.[1][5]
Methodology for Minor Spills:
-
Restrict Access: Cordon off the affected area to prevent unauthorized entry.
-
Wear PPE: Ensure you are wearing the full required PPE as listed above.
-
Contain Spill:
-
Collect Waste: Place the collected material into a suitable, sealed, and labeled container for disposal.[1][2][4]
-
Decontaminate: Clean the spill area thoroughly. Surfaces can be decontaminated by scrubbing with alcohol.[3]
Methodology for Major Spills:
-
Evacuate: Evacuate personnel from the immediate danger area.[1][2]
-
Alert Authorities: Inform your institution's emergency responders or safety office, providing the location and nature of the hazard.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should attempt to contain the spill.[4] Prevent the spillage from entering drains or waterways by any means available.[4]
-
Cleanup and Disposal: Follow the same collection and decontamination procedures as for minor spills, using spark-proof tools if necessary.[1]
Disposal Procedures Workflow
The proper disposal of this compound and its containers requires a clear, systematic approach to ensure compliance with regulations and safety standards. The following diagram outlines the decision-making process for managing waste.
Caption: Workflow for the safe disposal of this compound and containers.
Step-by-Step Disposal Guide
Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[1][3] Never mix with other waste materials.[5]
Step 1: Prepare Waste for Disposal
-
Leave the chemical waste in its original container whenever possible.[5]
-
If transferring is necessary, use a suitable, closed, and clearly labeled container for disposal.[1][2]
Step 2: Disposal of this compound Waste
-
The primary and recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound into sewer systems, drains, or contaminate water, foodstuffs, or feed.[1]
Step 3: Decontamination and Disposal of Empty Containers
-
Empty containers should be handled like the product itself until properly decontaminated.[5]
-
Containers can be triply rinsed (or the equivalent) with a suitable solvent.[1] The rinsate should be collected and disposed of as hazardous chemical waste.
-
After proper decontamination, the packaging can be offered for recycling or reconditioning.[1]
-
Alternatively, the container can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill, as permitted by local regulations.[1]
References
Essential Safety and Operational Guide for Handling 4-Hydroxytamoxifen Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Hydroxytamoxifen acid. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risk.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin contact, and ingestion.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving with nitrile rubber gloves is recommended. A specific tested option is Dermatril® (0.11 mm thickness), which has a breakthrough time of over 480 minutes for Tamoxifen.[3] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[4] | Protects eyes from dust particles and potential splashes. |
| Respiratory Protection | An N100 respirator is recommended if engineering controls are not available or when handling powders outside of a containment system. | Minimizes the inhalation of airborne particles. |
| Body Protection | A lab coat, scrubs, or a disposable suit should be worn to prevent contamination of personal clothing. | Provides a barrier against spills and contamination. |
| Foot Protection | Closed-toe shoes are required. | Protects feet from spills and falling objects. |
Occupational Exposure Limits (OELs):
Currently, there are no established occupational exposure limits specific to this compound.[4][5] As a precautionary measure, it is advisable to adhere to the limits for "Particulates Not Otherwise Regulated" as a minimum standard.
| Regulatory Body | Exposure Limit (Respirable Fraction) |
| US - Tennessee OSHA | 5 mg/m³ |
| US ACGIH TLV | 10 mg/m³ (Inhalable particles)[1] |
II. Toxicity Data
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also suspected of damaging fertility or the unborn child.[6] The following table summarizes available toxicity data, primarily for the related compound Tamoxifen.
| Exposure Route | Toxicity Value | Species | Notes |
| Oral | LD50: 4100 mg/kg (for Tamoxifen)[2][5] | Rat | - |
| Dermal | Harmful in contact with skin[6] | Not specified | No specific LD50 data available for this compound. |
| Inhalation | Harmful if inhaled[6] | Not specified | No specific LC50 data available for this compound. |
III. Experimental Protocol: Safe Handling and Preparation of this compound Solutions
This protocol outlines the step-by-step procedure for safely handling this compound and preparing solutions in a laboratory setting.
1. Preparation and Engineering Controls:
- All work with solid this compound and initial solution preparation must be conducted in a certified chemical fume hood or a Class II Type A2 Biosafety Cabinet to avoid inhalation of dust.
- The work surface should be covered with absorbent pads to contain any spills.
2. Weighing and Reconstitution:
- Wear all required PPE as detailed in Section I.
- Carefully weigh the desired amount of this compound powder. Avoid generating dust.
- To prepare a stock solution, dissolve the powder in an appropriate solvent such as ethanol or DMSO.
3. Solution Handling and Dilution:
- When further diluting the stock solution, continue to work within the fume hood.
- Use Luer-lock syringes and needles to prevent accidental disconnection and spills.
- Clearly label all containers with the chemical name, concentration, date, and hazard symbols.
4. Spill Cleanup:
- In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
- Decontaminate the area with a 1% bleach solution followed by a soap and water wash.
- Place all contaminated materials in a sealed container for hazardous waste disposal.
5. Decontamination of Reusable Equipment:
- Non-porous materials such as glassware can be decontaminated by soaking in a 1% bleach solution for 24 hours.
- Surgical instruments should be soaked in 80% ethanol for at least one hour before standard cleaning and autoclaving.
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including absorbent pads, gloves, and disposable lab coats, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all unused solutions and contaminated solvents in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Dispose of all needles and syringes in a designated sharps container for hazardous waste. Do not recap needles.
V. Signaling Pathway and Workflow Diagrams
Mechanism of Action: Estrogen Receptor Modulation
4-Hydroxytamoxifen is a selective estrogen receptor modulator (SERM). It competitively binds to estrogen receptors (ER) in target cells. This binding can have either estrogenic or antiestrogenic effects depending on the tissue. In breast tissue, it acts as an antagonist, inhibiting the binding of estradiol and thereby blocking the signaling pathways that promote cell proliferation.
Caption: Diagram illustrating 4-Hydroxytamoxifen's mechanism as a Selective Estrogen Receptor Modulator (SERM).
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
